molecular formula C6H13NO B1630746 2-Methylpiperidin-4-ol CAS No. 344329-35-7

2-Methylpiperidin-4-ol

Cat. No.: B1630746
CAS No.: 344329-35-7
M. Wt: 115.17 g/mol
InChI Key: DSVHVLZINDRYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpiperidin-4-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHVLZINDRYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801337276
Record name 2-Methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344329-35-7
Record name 2-Methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Stereochemically Defined Piperidines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (2R,4S)-2-methylpiperidin-4-ol

The piperidine scaffold is a cornerstone of medicinal chemistry, representing the most prevalent nitrogen-containing heterocycle in approved pharmaceuticals.[1] Its rigid, chair-like conformation provides a three-dimensional framework that is ideal for orienting functional groups to interact with biological targets. However, the true potential of the piperidine ring is unlocked through the precise control of its stereochemistry. The introduction of multiple stereocenters, as seen in (2R,4S)-2-methylpiperidin-4-ol, creates a chiral building block with a defined spatial arrangement, which is critical for selective interactions with enzymes and receptors.[2]

This technical guide offers a comprehensive overview of (2R,4S)-2-methylpiperidin-4-ol, a disubstituted piperidine derivative of significant interest to researchers and drug development professionals. We will delve into its core chemical properties, stereoselective synthesis strategies, and its utility as a versatile intermediate for creating more complex, biologically active molecules. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, aiming to equip scientists with the knowledge to effectively utilize this valuable chemical entity.

Physicochemical and Computed Properties

Understanding the fundamental physicochemical properties of (2R,4S)-2-methylpiperidin-4-ol is essential for its application in synthesis and drug design. While experimental data for this specific stereoisomer is not extensively documented in public databases, the properties of the general 2-methylpiperidin-4-ol structure provide a reliable baseline.

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem[3]
Molecular Weight 115.17 g/mol PubChem[3]
IUPAC Name (2R,4S)-2-methylpiperidin-4-ol-
CAS Number 344329-35-7Synblock[4]
Canonical SMILES CC1CC(CCN1)OPubChem[3]
InChI Key DSVHVLZINDRYQA-UHFFFAOYSA-NPubChem[3]
XLogP3 0.1PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 0PubChem[3]

Stereochemistry and Conformational Analysis

The defining feature of (2R,4S)-2-methylpiperidin-4-ol is its stereochemistry. The molecule possesses two stereocenters at the C2 and C4 positions. The (2R,4S) designation specifies a cis relationship between the methyl group at C2 and the hydroxyl group at C4. This arrangement dictates that in the preferred chair conformation, one substituent will be in an axial position and the other in an equatorial position, or both will be equatorial, depending on the conformational equilibrium. The stereochemical integrity of this molecule is paramount, as different stereoisomers can exhibit vastly different biological activities.[2]

stereoisomers main (2R,4S)-2-methylpiperidin-4-ol (cis) enantiomer (2S,4R)-2-methylpiperidin-4-ol (cis) main->enantiomer Enantiomers diastereomer1 (2R,4R)-2-methylpiperidin-4-ol (trans) main->diastereomer1 Diastereomers diastereomer2 (2S,4S)-2-methylpiperidin-4-ol (trans) main->diastereomer2 Diastereomers enantiomer->diastereomer1 Diastereomers enantiomer->diastereomer2 Diastereomers diastereomer1->diastereomer2 Enantiomers

Caption: Stereoisomers of this compound.

Stereoselective Synthesis Strategies

The synthesis of stereochemically pure piperidines is a significant challenge in organic chemistry. Diastereoselective and enantioselective methods are required to obtain the desired isomer. One effective strategy involves the stereocontrolled synthesis from chiral precursors, which has been successfully demonstrated for the (2S,4S) enantiomer.[1][5] By applying the same methodology with the opposite enantiomer of the starting material, (2R,4S)-2-methylpiperidin-4-ol can be accessed.

A key approach involves the reduction of a bicyclic lactam intermediate.[1][5] The stereochemistry is established early in the synthesis and carried through subsequent steps. The reduction of the ketone and subsequent ring opening are critical for setting the final stereocenters.

synthesis_workflow cluster_0 Synthesis of Chiral Intermediate cluster_1 Stereoselective Reductions cluster_2 Final Deprotection start Chiral β-enaminoester intermediate1 N-acyl oxazolidine start->intermediate1 Bromoacetyl bromide intermediate2 Zwitterionic bicyclic lactam intermediate1->intermediate2 Corey–Chaykovsky Reaction intermediate3 7-hydroxy oxazolo[3,2-a]pyridin-5-one intermediate2->intermediate3 NaBH4 intermediate4 cis-2-methyl-4-hydroxy piperidine derivative intermediate3->intermediate4 BH3·DMS final_product (2R,4S)-2-methylpiperidin-4-ol intermediate4->final_product Debenzylation / Acidic treatment

Caption: General workflow for the stereoselective synthesis.

Applications in Medicinal Chemistry and Drug Discovery

Substituted piperidines are privileged structures in drug discovery due to their favorable pharmacokinetic properties and their ability to present substituents in well-defined vectors for molecular recognition. (2R,4S)-2-methylpiperidin-4-ol serves as a valuable chiral building block for the synthesis of more elaborate molecules with potential therapeutic applications.

  • Analgesics: Derivatives of 4-hydroxypiperidine have been investigated for their analgesic properties.[6][7]

  • Antimicrobial Agents: The piperidine nucleus is found in compounds with antibacterial and antifungal activities.[8][9] The thiosemicarbazone derivatives of substituted piperidones, for instance, have shown significant antimicrobial effects.[8]

  • Enzyme Inhibitors: The rigid piperidine ring is an excellent scaffold for designing enzyme inhibitors. For example, a related compound, (2R,4S)-4-methylpiperidine-2-carboxylic acid, is a key intermediate in the synthesis of thrombin inhibitors.[2] N-substituted piperidines have also been synthesized to act as dipeptidyl peptidase inhibitors.[10]

  • Antiproliferative Agents: Certain 2-alkyl-4-halopiperidine derivatives have demonstrated antiproliferative activity in solid tumor cell lines, suggesting potential applications in oncology.[11]

The presence of both a secondary amine and a hydroxyl group in (2R,4S)-2-methylpiperidin-4-ol allows for diverse functionalization, making it a versatile starting point for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-2-Methyl-4-hydroxypiperidine

This protocol is adapted from a reported synthesis of the (2S,4S)-enantiomer and outlines the key transformations.[1][5] The synthesis of the (2R,4S)-isomer would require starting with the corresponding enantiomeric chiral auxiliary.

1. Synthesis of the Bicyclic Lactam Intermediate:

  • Step 1a: Condense a chiral β-enaminoester (derived from (S)-(-)-2-phenylglycinol for the (2R,4S) target) with bromoacetyl bromide to form the N-acyl oxazolidine.
  • Step 1b: Treat the N-acyl oxazolidine with dimethyl sulfide to form the corresponding sulfonium salt.
  • Step 1c: Subject the sulfonium salt to an intramolecular non-classical Corey–Chaykovsky ring-closing reaction using a base (e.g., KOH) to yield the chiral zwitterionic bicyclic lactam.

2. Stereoselective Ketone Reduction:

  • Step 2a: Dissolve the bicyclic lactam in methanol (MeOH).
  • Step 2b: Add sodium borohydride (NaBH₄) in excess (e.g., 10 equivalents) to the solution.
  • Step 2c: Stir the reaction until completion (monitored by TLC), which reduces the ketone to a hydroxyl group with high diastereoselectivity, favoring the formation of the precursor to the cis-product.

3. Amide and Hemiaminal Reduction:

  • Step 3a: Treat the resulting hydroxy lactam with borane dimethyl sulfide complex (BH₃·DMS). This reduces both the amide and hemiaminal functionalities to afford the protected cis-2-methyl-4-hydroxypiperidine derivative. The absolute configuration can be confirmed by X-ray analysis.[1][5]

4. Deprotection:

  • Step 4a: Perform a debenzylation (if a benzyl protecting group from the chiral auxiliary is present) and N-Boc protection.
  • Step 4b: Treat the N-Boc protected piperidine with a strong acid (e.g., HCl in dioxane) to remove the Boc group and yield the final (2R,4S)-2-methylpiperidin-4-ol, typically as its hydrochloride salt.

Protocol 2: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
  • Acquire ¹H and ¹³C NMR spectra.
  • For ¹H NMR, the chemical shifts, coupling constants, and multiplicities of the signals for the protons at C2, C4, and the methyl group will be diagnostic for confirming the cis relative stereochemistry.
  • Spectra for related stereoisomers, such as (2R,4R)-2-Methylpiperidin-4-ol hydrochloride, are available for comparison.[12]

2. Mass Spectrometry (MS):

  • Analyze the compound using a suitable ionization technique (e.g., ESI, GC-MS).
  • The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (115.17).

3. Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum of the sample (e.g., as a thin film or KBr pellet).
  • Characteristic peaks include a broad O-H stretch (around 3300-3400 cm⁻¹) and an N-H stretch (around 3200-3300 cm⁻¹).

Conclusion

(2R,4S)-2-methylpiperidin-4-ol is a valuable, stereochemically defined building block with significant potential in organic synthesis and medicinal chemistry. Its rigid, chiral structure makes it an ideal starting point for the development of novel therapeutics with high target specificity. The synthetic strategies outlined in this guide, which emphasize stereocontrol, provide a clear pathway for accessing this and related compounds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (2R,4S)-2-methylpiperidin-4-ol will undoubtedly increase, paving the way for the discovery of next-generation drugs.

References

2-Methylpiperidin-4-ol synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methylpiperidin-4-ol: Pathways, Mechanisms, and Practical Considerations

Introduction

This compound is a substituted piperidine, a class of nitrogen-containing heterocycles that are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.[1][2] The molecule's stereochemistry, specifically the relative orientation of the methyl group at the C2 position and the hydroxyl group at the C4 position, gives rise to cis and trans diastereomers. The specific stereoisomer often dictates biological activity, making stereocontrolled synthesis a critical focus for researchers in drug development and medicinal chemistry. This guide provides an in-depth exploration of the primary synthesis pathways for this compound, detailing the underlying reaction mechanisms, experimental considerations, and strategies for achieving stereoselectivity.

Pathway 1: Catalytic Hydrogenation of Pyridine Precursors

The most direct and widely employed method for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative.[3][4] This approach is favored for its high atom economy, utilizing hydrogen as a clean reductant.[3] The typical precursor for this transformation is 2-methyl-4-pyridinol or a suitably protected analogue.

Principle and Rationale

The hydrogenation of a pyridine ring involves the addition of three equivalents of hydrogen (H₂) across the three double bonds of the aromatic system, converting it into a saturated piperidine ring. The reaction is thermodynamically favorable but requires a catalyst to overcome the high activation energy associated with breaking the aromaticity of the pyridine ring.[3]

Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions is paramount as it influences reaction efficiency, yield, and, most importantly, the diastereoselectivity of the final product. Common heterogeneous catalysts include platinum, palladium, rhodium, and nickel-based systems.[3][4]

CatalystTypical SolventPressure (H₂)TemperatureKey Characteristics & Insights
Platinum (IV) Oxide (PtO₂) Glacial Acetic Acid, Ethanol50-70 barRoom Temp - 70°CHighly effective for a range of substituted pyridines.[3][5] The acidic medium (acetic acid) can protonate the pyridine nitrogen, activating the ring towards reduction and often favoring the formation of cis isomers.[5]
Raney® Nickel (Ra-Ni) Toluene, AlcoholsAtmospheric to high pressureReflux / High TempA cost-effective and highly active catalyst.[1][6] Often used in industrial-scale syntheses. Can require higher temperatures and pressures compared to platinum or rhodium catalysts.[6]
Rhodium (III) Oxide (Rh₂O₃) Trifluoroethanol (TFE)5 bar40°CDemonstrates high efficacy under remarkably mild conditions for a broad range of functionalized pyridines.[4] The choice of solvent can play a significant role in its activity.
Palladium on Carbon (Pd/C) Water, Alcohols0.8 - 1.0 MPa100°CWhile common for many hydrogenations, Pd/C can sometimes be less effective for unprotected pyridines unless harsh conditions are used.[3][7]
Reaction Mechanism and Stereochemical Outcome

The hydrogenation of substituted pyridines on a heterogeneous catalyst surface is a stepwise process.

  • Adsorption: The pyridine molecule adsorbs onto the surface of the metal catalyst. The orientation of adsorption is influenced by steric hindrance from substituents on the ring.

  • Hydrogen Addition: Hydrogen atoms, also adsorbed on the catalyst surface, are added sequentially to the carbons of the ring.

  • Desorption: The final saturated piperidine product desorbs from the catalyst surface.

The stereochemical outcome (cis vs. trans) is determined by the facial selectivity of hydrogen addition. For 2-methyl-4-pyridinol, the methyl group at C2 can sterically hinder one face of the ring as it adsorbs onto the catalyst surface. This forces the hydrogen atoms to add preferentially from the less hindered face, typically resulting in the cis diastereomer as the major product, where the methyl and hydroxyl groups are on the same side of the ring's plane.[8]

G cluster_start Starting Material cluster_reaction Reaction Conditions Start 2-Methyl-4-pyridinol Reagents H₂ (3 equiv.) Catalyst (PtO₂, Ra-Ni, etc.) Solvent, Pressure, Temp Start->Reagents Cis cis-2-Methylpiperidin-4-ol (Major Product) Reagents->Cis Trans trans-2-Methylpiperidin-4-ol (Minor Product) Reagents->Trans

Figure 1: General scheme for the catalytic hydrogenation of 2-methyl-4-pyridinol.

G Pyridine Pyridine Ring Adsorbed_Py Adsorbed Pyridine Pyridine->Adsorbed_Py 1. Adsorption Catalyst Metal Catalyst Surface (e.g., Pt, Ni, Rh) H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Adsorption Intermediate Partially Hydrogenated Intermediate Adsorbed_Py->Intermediate 2. Stepwise H Addition Adsorbed_H->Intermediate Piperidine Piperidine Product Intermediate->Piperidine 3. Desorption

Figure 2: Simplified mechanism of heterogeneous catalytic hydrogenation.
Experimental Protocol: Hydrogenation using PtO₂

The following protocol is a representative example based on established methodologies for pyridine reduction.[5]

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 2-methyl-4-pyridinol (1.0 eq).

  • Catalyst and Solvent Addition: Add Platinum (IV) oxide (PtO₂, ~5 mol%) and glacial acetic acid as the solvent.

  • Purging: Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 50 bar) and begin stirring. The reaction is typically run at room temperature for 6-18 hours.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Isolation: Remove the solvent (acetic acid) under reduced pressure. The resulting residue is then basified with a strong base (e.g., NaOH solution) to deprotonate the piperidine nitrogen.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers are dried, filtered, and concentrated. The crude product can be purified by silica gel chromatography or crystallization to yield this compound.

Pathway 2: Advanced Diastereoselective Synthesis from Chiral Precursors

For applications requiring a single, specific stereoisomer, more sophisticated, multi-step synthetic routes are necessary. These methods often employ chiral auxiliaries or asymmetric catalysts to control the formation of stereocenters. A notable example is the diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol.[1][9]

Rationale for Stereocontrol

Direct hydrogenation often yields mixtures of diastereomers that can be difficult to separate. A stereocontrolled synthesis builds the molecule with the desired 3D arrangement from the start, avoiding such separation challenges and ensuring enantiomeric purity.

A Chiral Auxiliary-Based Approach

One advanced strategy involves starting with acyclic β-enaminoesters derived from a chiral source, such as (R)-(-)-2-phenylglycinol.[1][9] The key step is an intramolecular ring-closing reaction that sets the stereochemistry with high diastereoselectivity.[1]

G A Chiral β-Enaminoester (from (R)-(-)-2-phenylglycinol) B Intramolecular Corey-Chaykovsky Ring-Closing A->B Key Stereodefining Step C Zwitterionic Bicyclic Intermediate B->C D Reduction & Deprotection Steps C->D E (2S,4S)-2-Methylpiperidin-4-ol (High Diastereoselectivity) D->E

Figure 3: High-level workflow for stereoselective synthesis.
Experimental Workflow Summary

This synthesis is significantly more complex than catalytic hydrogenation and is summarized as follows:[1]

  • Intermediate Formation: A chiral β-enaminoester is prepared.

  • Ring Closure: The crucial step involves an intramolecular Corey-Chaykovsky ring-closing reaction of a derived sulfonium salt, which generates new stereogenic centers with high diastereoselectivity.[1]

  • Reduction: The resulting bicyclic intermediate undergoes reduction, for instance using Raney-Ni, to form the piperidine ring.[1]

  • Deprotection: Finally, a series of deprotection steps, such as removing a benzyl group and a Boc protecting group, yields the target (2S,4S)-2-methylpiperidin-4-ol in quantitative yield for the final steps.[1]

Pathway 3: Reduction of 2-Methylpiperidin-4-one

An alternative and logical pathway involves the synthesis of the corresponding ketone, 2-methylpiperidin-4-one, followed by its reduction to the alcohol.

Overview of the Ketone Reduction Strategy

This two-step approach decouples the formation of the piperidine ring from the creation of the alcohol stereocenter. The ketone precursor, (S)-2-methylpiperidin-4-one hydrochloride, is commercially available or can be synthesized. The reduction of the carbonyl group to a hydroxyl group can be achieved with various reducing agents.

Reagents and Stereochemical Considerations

Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction depends on the direction of the hydride attack on the carbonyl carbon.

  • Axial Attack: Hydride attack from the axial position leads to an equatorial alcohol.

  • Equatorial Attack: Hydride attack from the equatorial position results in an axial alcohol.

The existing methyl group at the C2 position will influence the conformational equilibrium of the ring and sterically hinder one of the attack trajectories, leading to a preferential formation of one diastereomer over the other. Generally, for unhindered ketones, attack from the equatorial face is favored to avoid steric clash with axial hydrogens, leading to the axial alcohol (trans isomer) as the major product. However, the precise ratio is highly dependent on the specific substrate and reaction conditions.

G Start 2-Methylpiperidin-4-one p1 Start->p1 Reagents Reducing Agent (e.g., NaBH₄) Solvent (e.g., MeOH) Reagents->p1 Trans trans-2-Methylpiperidin-4-ol (Axial -OH) Cis cis-2-Methylpiperidin-4-ol (Equatorial -OH) p1->Trans Equatorial Attack p1->Cis Axial Attack

Figure 4: Reduction of 2-methylpiperidin-4-one to diastereomeric alcohols.

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own advantages and levels of complexity.

  • Catalytic hydrogenation of 2-methyl-4-pyridinol is the most direct and atom-economical method, suitable for producing mixtures of diastereomers or when a specific isomer is favored by catalyst control.

  • Reduction of 2-methylpiperidin-4-one offers an alternative that separates ring formation from alcohol synthesis, with stereoselectivity governed by the principles of cyclic ketone reduction.

  • Multi-step stereoselective synthesis from chiral precursors is the most complex but necessary approach for obtaining enantiomerically pure, single diastereomers required for pharmaceutical applications.

The choice of synthetic route ultimately depends on the desired stereochemical purity, scale, and available resources of the research or development team.

References

Spectroscopic data analysis of 2-Methylpiperidin-4-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Spectroscopic Analysis of 2-Methylpiperidin-4-ol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for this compound (C₆H₁₃NO), a heterocyclic compound significant as a building block in pharmaceutical and chemical synthesis.[1] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a comprehensive characterization profile. We delve into the causal relationships between molecular structure, stereochemistry, and spectral output, offering field-proven insights into data interpretation. The protocols and analyses herein are designed to be self-validating, grounded in authoritative references to ensure scientific integrity and trustworthiness.

Introduction: The Structural Significance of this compound

This compound is a disubstituted piperidine, a class of saturated aliphatic heterocycles that form the core of numerous natural products and synthetic pharmaceuticals.[1] The piperidine ring's conformational flexibility, combined with the stereochemical possibilities introduced by the methyl and hydroxyl substituents, makes it a versatile scaffold in medicinal chemistry. Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing a logical framework for its unambiguous identification and characterization.

Molecular Structure and Stereoisomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a six-membered piperidine ring with a methyl group at the C2 position and a hydroxyl group at the C4 position. The presence of two chiral centers at C2 and C4 gives rise to diastereomers, which are primarily classified as cis and trans.

  • cis-isomer: The methyl and hydroxyl groups are on the same face of the ring (e.g., both equatorial or both axial).

  • trans-isomer: The methyl and hydroxyl groups are on opposite faces of the ring (e.g., one equatorial, one axial).

The chair conformation of the piperidine ring is the most stable, and the orientation of substituents (axial vs. equatorial) profoundly impacts the spectroscopic output, particularly in NMR.[2][3] The relative stereochemistry can often be determined by analyzing the coupling constants (J values) in the ¹H NMR spectrum.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts of labile protons (OH, NH).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent signal is used as a secondary reference.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300-700 MHz).[5][6][7] Standard acquisition parameters are typically used, with sufficient scans to achieve a good signal-to-noise ratio.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Coupling Interactions
-CH₃ (at C2)~1.1 - 1.2Doublet (d)C2-H
Ring Protons (C2, C3, C5, C6)~1.3 - 3.2Multiplets (m)Complex spin-spin coupling
C4-H~3.6 - 4.0Multiplet (m)C3-H₂, C5-H₂
-NH~1.5 - 3.0 (variable)Broad Singlet (br s)None (exchangeable)
-OH~1.5 - 4.0 (variable)Broad Singlet (br s)None (exchangeable)

Interpretation Insights:

  • Methyl Group: The methyl protons at C2 appear as a doublet, a clear indication of a single neighboring proton (the C2 methine).

  • Ring Protons: The region between ~1.3 and 3.2 ppm is complex due to the overlapping signals of the methylene (C3, C5, C6) and methine (C2) protons. The distinction between axial and equatorial protons is critical. Generally, axial protons are more shielded (appear at a lower δ) than their equatorial counterparts due to anisotropic effects of C-C bonds.

  • C4-H (Carbinol Proton): The proton on the carbon bearing the hydroxyl group is significantly deshielded and appears downfield (~3.6-4.0 ppm). Its multiplicity and coupling constants can provide definitive proof of its orientation (axial or equatorial) and thus help assign the cis/trans stereochemistry.

  • Labile Protons (NH and OH): The amine and hydroxyl protons typically appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (at C2)~18 - 25
C3, C5~30 - 45
C2, C6~45 - 60
C4~65 - 70

Interpretation Insights:

  • Aliphatic Carbons: The spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule. The methyl carbon is the most upfield signal.

  • C4 (Carbinol Carbon): The carbon atom attached to the electronegative oxygen atom (C4) is the most deshielded of the aliphatic carbons, appearing furthest downfield in the ~65-70 ppm range.

  • C2 and C6: The carbons adjacent to the nitrogen atom are also deshielded relative to the other ring carbons and will appear in the 45-60 ppm range.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR-ATR Acquisition
  • Sample Preparation: Place a small amount of the neat this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Background: A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 - 3200 (broad)O-H StretchAlcohol (-OH)
~3350 - 3300 (medium)N-H StretchSecondary Amine (-NH)
~2980 - 2850 (strong)C-H StretchAliphatic (CH, CH₂, CH₃)
~1150 - 1050 (strong)C-O StretchSecondary Alcohol

Interpretation Insights:

  • The most prominent feature is a broad, strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.[8]

  • Overlapping this band or appearing as a shoulder is the N-H stretch of the secondary amine.[9]

  • A series of sharp, strong peaks just below 3000 cm⁻¹ confirms the presence of aliphatic C-H bonds.[8]

  • A strong band in the fingerprint region, typically around 1100 cm⁻¹, is indicative of the C-O stretching vibration.[10]

Mass Spectrometry (MS) Analysis

MS provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like methanol or dichloromethane.

  • Injection: The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Impact (EI).

  • Detection: The instrument detects the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Interpretation of the Mass Spectrum:

  • Molecular Ion (M⁺): The molecular formula is C₆H₁₃NO, giving a molecular weight of 115.17 g/mol .[11] The mass spectrum should show a molecular ion peak at m/z = 115 . As it contains one nitrogen atom, this adheres to the Nitrogen Rule , where an odd molecular weight corresponds to an odd number of nitrogen atoms.[12]

  • Key Fragmentation Pathways: The fragmentation of this compound is primarily driven by the presence of the amine and alcohol functional groups, which direct cleavage. The most common fragmentation is alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom (N or O).[12][13]

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z ValueProposed Fragment IonFragmentation Pathway
115[C₆H₁₃NO]⁺Molecular Ion (M⁺)
100[M - CH₃]⁺Loss of the C2-methyl group
97[M - H₂O]⁺Loss of water from the hydroxyl group
82[C₅H₈N]⁺Alpha-cleavage: loss of CH₃ and H₂O
70[C₄H₈N]⁺Alpha-cleavage at C2-C3 bond
58[C₃H₈N]⁺Alpha-cleavage at C6-N bond

Major Fragmentation Pathway Diagram:

The primary fragmentation is initiated by ionization at the nitrogen atom, followed by alpha-cleavage of the C2-C3 bond, which is sterically accessible. This results in the formation of a stable, resonance-stabilized iminium ion.

G cluster_0 Ionization cluster_1 Fragmentation Pathways M Molecule (this compound) MI Molecular Ion [C₆H₁₃NO]⁺˙ m/z = 115 M->MI -e⁻ F1 Fragment [C₄H₈N]⁺ m/z = 70 MI->F1 α-cleavage at C2-C3 F2 Fragment [M - CH₃]⁺ m/z = 100 MI->F2 Loss of •CH₃ F3 Fragment [M - H₂O]⁺˙ m/z = 97 MI->F3 Loss of H₂O

Caption: Primary fragmentation pathways for this compound in EI-MS.

Integrated Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopy lies in integrating the data from all methods to build a conclusive structural argument.

G Unknown Unknown Sample IR IR Spectroscopy O-H, N-H, C-H, C-O stretches identified Functional Groups Determined Unknown->IR MS Mass Spectrometry m/z = 115 (M⁺) Molecular Formula Proposed (C₆H₁₃NO) Unknown->MS NMR ¹³C & ¹H NMR 6 Carbon Signals H-H Connectivity Carbon-Hydrogen Framework Assembled IR->NMR Confirms Functional Groups MS->NMR Provides Formula Stereo ¹H NMR Coupling Constants Axial/Equatorial Analysis Stereochemistry Assigned (cis/trans) NMR->Stereo Structure Final Structure Confirmed This compound Stereo->Structure

Caption: Integrated workflow for the structural elucidation of an unknown sample.

  • MS and IR: Mass spectrometry provides the molecular weight (115) and formula (C₆H₁₃NO), while IR confirms the presence of key functional groups (-OH, -NH, C-O).

  • NMR: ¹³C NMR confirms the presence of six unique carbons. ¹H NMR, along with 2D techniques like COSY, maps the proton connectivity, establishing the piperidine ring and the positions of the methyl and hydroxyl groups.

  • Stereochemistry: A detailed analysis of the coupling constants in the ¹H NMR spectrum, particularly for the H4 proton, allows for the determination of the relative stereochemistry of the substituents.[4]

Conclusion

The spectroscopic analysis of this compound is a quintessential example of modern structural elucidation. Through the logical and synergistic application of NMR, IR, and MS, every aspect of its structure, from the basic molecular formula to its subtle stereochemistry, can be determined with high confidence. This guide provides the foundational principles and interpretive framework necessary for researchers to successfully characterize this important chemical entity and its derivatives.

References

An In-depth Technical Guide to cis-2-Methylpiperidin-4-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a core structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and its conformational flexibility, which allows for precise three-dimensional positioning of substituents to interact with biological targets. Substituted piperidines are key components in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[2] cis-2-Methylpiperidin-4-ol, a disubstituted piperidine, represents a valuable chiral building block for the synthesis of more complex molecules in drug discovery programs. This guide provides a comprehensive overview of its physical and chemical properties, a detailed stereoselective synthesis protocol, and an exploration of its potential applications.

Molecular Structure and Physicochemical Properties

cis-2-Methylpiperidin-4-ol is a heterocyclic compound with the molecular formula C₆H₁₃NO. The "cis" designation indicates that the methyl group at the 2-position and the hydroxyl group at the 4-position are on the same side of the piperidine ring. This stereochemical arrangement significantly influences the molecule's shape and its interactions with biological macromolecules.

Structural Diagram

Caption: 2D structure of cis-2-Methylpiperidin-4-ol.

Table of Physicochemical Properties
PropertyValueSource/Comment
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
CAS Number 344329-35-7[3]
Appearance Expected to be a solid or high-boiling point liquid at room temperature.Inferred from related compounds.
Melting Point Not experimentally determined in available literature.-
Boiling Point Not experimentally determined in available literature.-
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The presence of the hydroxyl and amine groups suggests good polarity.[4]
pKa Not experimentally determined. Expected to be in the range of 9-11 for the protonated amine.Based on similar secondary amines in a piperidine ring.
XLogP3 0.1Computed by PubChem[3]

Stereoselective Synthesis of (2S,4S)-2-Methylpiperidin-4-ol

A reliable method for the synthesis of the cis-isomer is crucial for its application in drug development, where stereochemistry is paramount. A diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol has been reported, providing a specific enantiomer of the cis-isomer.[5] The key steps of this synthesis involve the reduction of a chiral bicyclic lactam, where the stereocenters are set early and carried through the synthesis. The cis relationship between the methyl and hydroxyl groups in a key intermediate was unambiguously confirmed by X-ray crystallography.

Synthetic Workflow Diagram

Synthesis_Workflow start Chiral β-enaminoester (from (R)-(-)-2-phenylglycinol) intermediate1 Corey-Chaykovsky Ring-Closing Reaction start->intermediate1 intermediate2 Zwitterionic Bicyclic Lactam intermediate1->intermediate2 High diastereoselectivity intermediate3 Diastereoselective Reduction (e.g., with L-Selectride) intermediate2->intermediate3 intermediate4 cis-Disubstituted Piperidine Precursor intermediate3->intermediate4 intermediate5 Debenzylation and N-Boc Protection intermediate4->intermediate5 intermediate6 N-Boc-cis-2-methylpiperidin-4-ol intermediate5->intermediate6 final_product (2S,4S)-2-Methylpiperidin-4-ol (via acidic deprotection) intermediate6->final_product

Caption: Key stages in the stereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol.

Experimental Protocol: A Conceptual Outline

The following is a conceptual outline based on the published diastereoselective synthesis. Researchers should consult the original publication for precise experimental conditions and characterization data.

  • Synthesis of the Bicyclic Lactam:

    • Start with an acyclic β-enaminoester derived from (R)-(-)-2-phenylglycinol.

    • Perform an intramolecular Corey-Chaykovsky ring-closing reaction on the corresponding sulfonium salt to generate a zwitterionic bicyclic lactam with high diastereoselectivity.

  • Diastereoselective Reduction:

    • Reduce the bicyclic lactam using a stereoselective reducing agent such as L-Selectride. This step is critical for establishing the cis relationship between the nascent hydroxyl group and the existing methyl group. The bulky reducing agent approaches from the less hindered face, leading to the desired stereoisomer.

  • Deprotection and Final Product Formation:

    • The resulting piperidine precursor, which may contain protecting groups (e.g., a benzyl group on the nitrogen), is then deprotected.

    • The nitrogen can be protected with a Boc group (tert-butoxycarbonyl) for easier handling and purification.

    • Finally, acidic treatment removes the Boc group to yield the target (2S,4S)-2-methylpiperidin-4-ol.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of cis-2-Methylpiperidin-4-ol. While a complete set of publicly available spectra for the cis-isomer is limited, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of cyclic compounds like piperidines.

  • ¹H NMR: The key to confirming the cis configuration lies in the coupling constants (J-values) between the protons on the piperidine ring. In a chair conformation, the proton at C4 bearing the hydroxyl group would likely be in an axial position to minimize steric interactions. The proton at C2 attached to the methyl group would also be in an axial position. The coupling constants between these and adjacent axial protons would be large (typically 8-12 Hz). The methyl group would appear as a doublet.

  • ¹³C NMR: Approximately six distinct carbon signals are expected. The chemical shifts will be influenced by the presence of the nitrogen and oxygen atoms. The carbon bearing the methyl group (C2) and the carbon bearing the hydroxyl group (C4) would be downfield compared to the other methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationExpected Appearance
3500 - 3200O-H stretch (alcohol) and N-H stretch (secondary amine)Broad
3000 - 2850C-H stretch (aliphatic)Strong, sharp
1260 - 1000C-O stretch (secondary alcohol)Strong
1150 - 1080C-N stretch (amine)Medium to weak
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 115 would be expected. Common fragmentation patterns for piperidines involve alpha-cleavage adjacent to the nitrogen atom. A significant peak at m/z 100 (M-15, loss of the methyl group) and m/z 98 (loss of a hydroxyl radical followed by a proton) could be anticipated.[3]

  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition by providing a highly accurate mass measurement. For C₆H₁₃NO, the expected exact mass is 115.0997.[3]

Chemical Reactivity and Stability

cis-2-Methylpiperidin-4-ol possesses two primary reactive sites: the secondary amine and the secondary alcohol.

  • Secondary Amine Reactivity: The nitrogen atom is nucleophilic and can undergo a variety of reactions, including:

    • N-Alkylation: Reaction with alkyl halides to form tertiary amines.

    • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Secondary Alcohol Reactivity: The hydroxyl group can undergo reactions typical of secondary alcohols:

    • O-Acylation (Esterification): Reaction with acid chlorides or anhydrides to form esters.

    • O-Alkylation (Etherification): Reaction with alkyl halides under basic conditions to form ethers.

    • Oxidation: Oxidation to the corresponding ketone, 2-methylpiperidin-4-one, using reagents like chromic acid or Swern oxidation.

  • Stability: The compound is expected to be stable under standard laboratory conditions. It is a base and will react with acids to form ammonium salts. Strong oxidizing agents may affect the alcohol and amine functionalities.

Applications in Drug Discovery and Development

The cis-2-methyl-4-hydroxypiperidine scaffold is a valuable building block for creating libraries of compounds for high-throughput screening. The defined stereochemistry allows for the synthesis of specific isomers of target molecules, which is critical for understanding structure-activity relationships (SAR) and optimizing drug candidates.

Workflow for Application in Fragment-Based Drug Discovery

FBDD_Workflow A cis-2-Methylpiperidin-4-ol (Chiral Building Block) B Functionalization at N-H and O-H sites A->B C Creation of a diverse library of substituted piperidines B->C D High-Throughput Screening (HTS) against a biological target C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F G Preclinical Candidate F->G

Caption: A conceptual workflow for utilizing cis-2-Methylpiperidin-4-ol in a drug discovery program.

The ability to selectively modify the nitrogen and oxygen functionalities allows for the exploration of chemical space around a rigid, stereochemically defined core. This can lead to the discovery of potent and selective modulators of various biological targets. The piperidine moiety is known to be a favorable scaffold for CNS-penetrant drugs, making this building block particularly interesting for neuropharmacology.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for cis-2-Methylpiperidin-4-ol is not widely available, the safety precautions can be inferred from related piperidine and amino alcohol compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

  • Toxicity: Piperidine derivatives can be corrosive and may cause skin and eye irritation or burns. The toxicological properties of this specific compound have not been fully investigated.

Conclusion

cis-2-Methylpiperidin-4-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its defined stereochemistry and the presence of two modifiable functional groups make it an attractive scaffold for the synthesis of novel, complex molecules. While some of the specific physical properties are not yet fully documented in the public domain, the availability of a robust stereoselective synthesis and the predictability of its spectroscopic features and chemical reactivity provide a solid foundation for its use in research and development. As the demand for novel chemical entities in drug discovery continues to grow, the importance of such well-defined chiral building blocks will undoubtedly increase.

References

The Piperidinol Core: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the substituted piperidinol skeleton represents a cornerstone of pharmacologically active compounds. Its prevalence in a vast array of therapeutic agents, from analgesics to antipsychotics and antiviral agents, underscores the enduring importance of understanding its synthesis, from foundational discoveries to modern stereoselective methodologies. This in-depth technical guide provides a comprehensive exploration of the discovery and historical synthesis of substituted piperidinols, offering insights into the causality behind experimental choices and providing a framework for the rational design of novel therapeutics.

The Privileged Scaffold: Pharmacological Significance of Piperidinols

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals.[1][2] The introduction of a hydroxyl group to this scaffold, creating the piperidinol core, significantly enhances its pharmacological potential by introducing a key hydrogen bonding donor and acceptor, which can facilitate crucial interactions with biological targets.[3] This seemingly simple modification unlocks a vast chemical space, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.

The therapeutic landscape of piperidinol-containing drugs is remarkably diverse, encompassing a wide range of applications:

  • Central Nervous System (CNS) Agents: The piperidinol moiety is a hallmark of many CNS-active drugs, including analgesics, antipsychotics, and antidepressants. Its ability to interact with various receptors and enzymes in the brain has made it a valuable scaffold in the development of treatments for neurological and psychiatric disorders.[2]

  • Antimicrobial Agents: Substituted piperidinols have demonstrated significant activity against a variety of pathogens, including bacteria and viruses. For instance, certain piperidinol analogs have been investigated as potential anti-tuberculosis agents.[4]

  • Anticancer Agents: The structural versatility of the piperidinol core has been exploited in the design of novel anticancer therapeutics, with some derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[2]

  • Cardiovascular Drugs: The piperidinol scaffold is also present in a number of cardiovascular drugs, highlighting its broad applicability in medicinal chemistry.

The enduring relevance of the piperidinol core in drug discovery necessitates a deep understanding of its synthetic origins and the evolution of methods to access this privileged scaffold with high efficiency and stereochemical control.

Foundational Syntheses: The Dawn of Piperidinol Chemistry

The early syntheses of substituted piperidinols were often centered around the construction of the piperidine ring itself, with the hydroxyl group being introduced subsequently or as part of the cyclization strategy. These classical methods, while sometimes lacking the elegance and efficiency of modern techniques, laid the crucial groundwork for the field.

The Mannich Reaction: A Pillar of Piperidone and Piperidinol Synthesis

The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, has been a cornerstone in the synthesis of piperidones, which are versatile precursors to piperidinols.[5][6] This reaction allows for the facile construction of the piperidine ring through the formation of new carbon-carbon and carbon-nitrogen bonds in a single step.

The general mechanism involves the formation of an Eschenmoser's salt-like iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol or enolate of the active hydrogen compound. A second intramolecular Mannich reaction can then lead to the cyclized piperidone.

Conceptual Workflow of the Mannich Reaction for Piperidone Synthesis

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine Primary/Secondary Amine Iminium Iminium Ion Amine->Iminium + Aldehyde Aldehyde Aldehyde (e.g., Formaldehyde) ActiveH Active Hydrogen Compound (e.g., Ketone) Enolate Enolate/Enol ActiveH->Enolate Base MannichBase Mannich Base (Open-Chain) Iminium->MannichBase + Enolate Piperidone Substituted Piperidone MannichBase->Piperidone Intramolecular Cyclization

Caption: A conceptual workflow of the Mannich reaction for the synthesis of substituted piperidones.

A classic example is the synthesis of 2-aryl-4-piperidones, which can be achieved by the condensation of a primary aminoacetal with an aromatic aldehyde, followed by an acid-promoted Mannich-type cyclization.[7] The resulting piperidones can then be readily reduced to the corresponding piperidinols using various reducing agents such as sodium borohydride or catalytic hydrogenation.

The Robinson-Schöpf Synthesis: A Biomimetic Masterpiece

One of the most elegant and historically significant syntheses in this field is the Robinson-Schöpf synthesis of tropinone, a bicyclic piperidine derivative and a key precursor to atropine.[8][9] This one-pot reaction, first reported by Sir Robert Robinson in 1917, is a remarkable example of a biomimetic synthesis, as it utilizes simple, biologically relevant starting materials to construct a complex natural product scaffold.[10]

The reaction involves the condensation of a dialdehyde (succindialdehyde), a primary amine (methylamine), and a dicarboxylic acid (acetonedicarboxylic acid) in an aqueous buffer.[8] The mechanism is believed to proceed through a series of intermolecular and intramolecular Mannich reactions.[3]

Key Steps in the Robinson-Schöpf Synthesis of Tropinone

Robinson_Schopf cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product Succindialdehyde Succindialdehyde Double_Mannich Double Mannich Reaction (Inter- and Intramolecular) Succindialdehyde->Double_Mannich Methylamine Methylamine Methylamine->Double_Mannich Acetonedicarboxylic_acid Acetonedicarboxylic Acid Acetonedicarboxylic_acid->Double_Mannich Tropinone Tropinone Double_Mannich->Tropinone

Caption: A simplified representation of the Robinson-Schöpf synthesis of tropinone.

The initial reaction between succindialdehyde and methylamine forms a dihydropyridine intermediate. This is followed by a nucleophilic attack from the enolate of acetonedicarboxylic acid and a subsequent intramolecular Mannich reaction to furnish the bicyclic tropinone skeleton. The elegance of this synthesis lies in its convergence and the spontaneous formation of a complex architecture from simple precursors under mild, "physiological" conditions. The resulting tropinone can then be stereoselectively reduced to tropine and pseudotropine, which are diastereomeric piperidinols.

The Rise of Stereoselectivity: Modern Synthetic Methodologies

While classical methods provided access to the fundamental piperidinol scaffold, the increasing demand for enantiomerically pure pharmaceuticals spurred the development of highly stereoselective synthetic strategies. Modern approaches focus on controlling the three-dimensional arrangement of substituents on the piperidine ring, which is often crucial for biological activity.

Catalytic Asymmetric Synthesis

The advent of catalytic asymmetric synthesis has revolutionized the preparation of chiral piperidinols. These methods employ chiral catalysts to induce enantioselectivity in the formation of the piperidine ring or in the functionalization of a pre-existing piperidine scaffold.

A notable example is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition between alkynes and an oxygen-linked alkenyl isocyanate. This method provides access to piperidinol scaffolds with high enantioselectivity. The stereocenter introduced in this catalytic step can then direct subsequent diastereoselective transformations, such as hydrogenation, to yield highly substituted piperidinols with excellent stereocontrol.

Experimental Protocol: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the rhodium precursor (e.g., [Rh(cod)2]BF4) and the chiral ligand (e.g., a chiral bisphosphine) in a dry, degassed solvent (e.g., 1,2-dichloroethane). Stir the solution at room temperature for 30-60 minutes to allow for catalyst formation.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the alkenyl isocyanate and the alkyne in the same dry, degassed solvent.

  • Cycloaddition: Add the catalyst solution to the substrate solution via cannula at the desired reaction temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched cycloadduct.

Chemo-enzymatic Approaches

The integration of biocatalysis with traditional organic synthesis, known as a chemo-enzymatic approach, offers a powerful strategy for the synthesis of chiral piperidinols. Enzymes, with their inherent high stereoselectivity, can be used to resolve racemic mixtures or to catalyze key stereoselective transformations.[8]

For instance, a chemo-enzymatic dearomatization of activated pyridines can be employed to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. This process can involve a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines with precise stereochemical control.[8]

Data Summary: Comparison of Synthetic Methodologies for Substituted Piperidinols

Synthetic MethodKey FeaturesStereocontrolTypical YieldsScope
Mannich Reaction Convergent, one-pot cyclization.Generally low unless chiral auxiliaries or catalysts are used.Moderate to high.Broad, applicable to a wide range of substrates.
Robinson-Schöpf Synthesis Biomimetic, one-pot synthesis of bicyclic systems.Can be stereoselective depending on the substrate and conditions.Moderate to high.Primarily for tropinone and related structures.
Catalytic Asymmetric Synthesis High enantioselectivity and diastereoselectivity.Excellent, controlled by the chiral catalyst.Good to excellent.Dependent on the specific catalytic system.
Chemo-enzymatic Synthesis High stereoselectivity from biocatalysts, mild reaction conditions.Excellent, dictated by the enzyme's specificity.Variable, can be high.Substrate-specific for the chosen enzyme.

Conclusion and Future Perspectives

The journey of substituted piperidinol synthesis, from the foundational discoveries of the Mannich and Robinson-Schöpf reactions to the sophisticated catalytic and enzymatic methods of today, reflects the broader evolution of organic synthesis. The relentless pursuit of efficiency, elegance, and stereochemical control has provided medicinal chemists with an ever-expanding toolbox to access this privileged scaffold.

Future advancements in this field will likely focus on the development of even more sustainable and atom-economical synthetic routes. The continued exploration of novel catalytic systems, including those based on earth-abundant metals, and the engineering of enzymes with tailored specificities will undoubtedly lead to new and improved methods for the synthesis of complex and medicinally relevant piperidinols. As our understanding of the intricate interplay between molecular structure and biological function deepens, the ability to synthesize precisely substituted piperidinols with absolute stereochemical control will remain a critical enabler of drug discovery and development.

References

A Comprehensive Technical Guide to the Stability and Storage of 2-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylpiperidin-4-ol (CAS: 344329-35-7, Formula: C₆H₁₃NO) is a substituted piperidine derivative that serves as a critical building block in medicinal chemistry and drug development.[1][2] Its structural motif, featuring a secondary amine and a secondary alcohol on a piperidine scaffold, is prevalent in a wide array of pharmacologically active compounds. The integrity and purity of such intermediates are paramount to the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the chemical stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to preserve the compound's quality, ensuring reproducibility and reliability in their scientific endeavors.

Section 1: Physicochemical Profile and Inherent Stability

The stability of this compound is intrinsically linked to its molecular structure. The molecule contains two key functional groups that dictate its reactivity: a secondary amine within the piperidine ring and a secondary alcohol at the 4-position. While generally stable under standard ambient conditions, these functional groups represent potential sites for degradation if the compound is not stored or handled correctly.[3]

PropertyValueSource
CAS Number 344329-35-7[1][2]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
Appearance Typically a solid or liquid[1][4]
General Stability Stable under standard ambient conditions[3]

The secondary amine is basic and nucleophilic, making it susceptible to reactions with acids and electrophiles. The secondary alcohol can undergo oxidation to the corresponding ketone, 2-methyl-4-piperidone. Understanding these inherent chemical properties is the first step in designing a robust storage and handling strategy.

Section 2: Factors Influencing Stability and Potential Degradation Pathways

The long-term integrity of this compound can be compromised by several environmental and chemical factors. The causality behind these sensitivities is rooted in its chemical structure.

Atmospheric and Environmental Sensitivities
  • Oxidative Degradation: The secondary amine is susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by heat and light. This can lead to the formation of N-oxide derivatives or, in more aggressive conditions, ring cleavage.

  • Hygroscopicity and Hydrolysis: Piperidine and its derivatives can be sensitive to moisture.[5] Absorbed water can act as a medium to facilitate other degradative reactions. While hydrolysis of the core structure is unlikely under neutral conditions, the presence of moisture can impact the compound's physical state and assay value.

  • Photostability: Many nitrogen-containing heterocyclic compounds exhibit photosensitivity.[5] Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate radical-based degradation pathways. Therefore, protection from light is a critical preventative measure.[5]

Thermal Stress

Elevated temperatures act as a catalyst for nearly all degradation reactions. For this compound, thermal stress can lead to increased oxidation rates and potentially dehydration or other complex decomposition reactions, which may generate volatile and hazardous byproducts like carbon and nitrogen oxides.[3][6]

Chemical Incompatibility

The reactivity of this compound necessitates strict segregation from incompatible materials.

  • Strong Oxidizing Agents: These can aggressively and exothermically react with both the secondary amine and the secondary alcohol, leading to a complete loss of the starting material and creating a potential safety hazard.

  • Strong Acids, Acid Anhydrides, and Acid Chlorides: The basic secondary amine will readily undergo acid-base reactions, forming salts. While this may not be a "degradation" in the traditional sense, it changes the chemical form of the material. More reactive acylating agents like acid chlorides and anhydrides will react with both the amine and the alcohol, forming amide and ester linkages, respectively.[7][8]

Plausible Chemical Degradation Pathways

The following diagram illustrates the primary, plausible chemical degradation pathways for this compound under common stress conditions.

G cluster_main Plausible Degradation Pathways for this compound A This compound B 2-Methyl-4-piperidone A->B [O] (Oxidizing Agents, Heat) C N-Oxide Derivative A->C [O] (Atmospheric O₂, Peroxides) D Other Ring-Opened Products B->D Harsh Conditions (Heat, Strong Acid/Base) C->D Further Decomposition

Caption: Potential chemical degradation routes for this compound.

Section 3: Recommended Storage and Handling Protocols

A self-validating storage protocol is one where the conditions directly counteract the known sensitivities of the compound. The following recommendations are designed to preserve the integrity of this compound for long-term use.

Optimal Storage Conditions

For maximal stability, especially for reference standards or material intended for long-term studies, the following conditions are mandatory.

ParameterRecommendationRationale
Temperature 2–8 °C Minimizes thermal degradation and slows oxidative processes.[4][5]
Atmosphere Inert Gas (Nitrogen or Argon) Displaces atmospheric oxygen and moisture, preventing oxidation and hygroscopic effects.[3][9]
Container Tightly Sealed, Amber Glass Prevents ingress of air/moisture and protects from light-induced degradation.[5][10][11][12]
Location Cool, Dry, Well-Ventilated, Locked Area Ensures consistent temperature and prevents accidental exposure to incompatible materials or ignition sources.[3][10]
Safe Handling Procedures

Proper handling is crucial to prevent both contamination of the material and exposure to the operator.

  • Engineering Controls: Handle the compound exclusively within a certified chemical fume hood or a glovebox to ensure adequate ventilation and containment.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[3][10]

  • Inert Atmosphere Transfer: When handling high-purity material, use techniques like a Schlenk line or a glovebox to transfer aliquots under an inert atmosphere, preventing exposure to air.

  • Static Discharge Prevention: For transfers of larger quantities, ensure containers and equipment are properly grounded and bonded to prevent ignition of vapors by static electricity.[7][11][13]

  • Cleaning: Thoroughly clean spatulas and surfaces after handling. Wash hands immediately after the procedure is complete.[3][10]

Section 4: Methodology for Stability and Purity Assessment

To empirically validate the stability of this compound and understand its degradation profile, a forced degradation study is the industry-standard approach. This involves subjecting the compound to accelerated stress conditions to predict its long-term stability.

Primary Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): The cornerstone for stability testing. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the rapid identification of degradation products observed in HPLC analysis by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the initial structural confirmation of the starting material and for the definitive structural elucidation of any significant degradation products that are isolated.[1]

Experimental Protocol: Forced Degradation Study Workflow

This protocol provides a self-validating system to assess stability.

  • Initial Characterization (T=0):

    • Dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Analyze using a validated HPLC method to determine the initial purity (e.g., peak area %).

    • Obtain ¹H NMR and mass spectra to confirm the identity and establish a baseline.

  • Application of Stress Conditions:

    • Prepare separate samples of the compound for each stress condition:

      • Acidic: 0.1 M HCl at 60 °C.

      • Basic: 0.1 M NaOH at 60 °C.

      • Oxidative: 3% H₂O₂ at room temperature.

      • Thermal: Solid sample in an oven at 80 °C.

      • Photolytic: Solid sample in a photostability chamber (ICH Q1B guidelines).

  • Time-Point Analysis:

    • At specified intervals (e.g., 2, 4, 8, 24, 48 hours), draw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before dilution and injection.

    • Analyze all samples by HPLC, monitoring for the appearance of new peaks and a decrease in the parent peak area.

  • Identification of Degradants:

    • For samples showing significant degradation, perform LC-MS analysis to obtain the mass of the impurity peaks.

    • Compare the observed degradation products with the plausible pathways (Section 2) to hypothesize their structures.

The following workflow diagram illustrates this experimental process.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions start Start Material (this compound) t0_analysis T=0 Analysis (HPLC, LC-MS, NMR) start->t0_analysis stress Expose to Stress Conditions t0_analysis->stress acid Acidic base Basic oxidative Oxidative thermal Thermal photo Photolytic sampling Time-Point Sampling & Analysis (HPLC) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling compare Compare Results to T=0 sampling->compare identify Identify Degradants (LC-MS / NMR) compare->identify Degradation > Threshold

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a robust molecule when appropriate precautions are taken. Its primary vulnerabilities are oxidation of the secondary amine and sensitivity to heat, light, and incompatible chemicals. Adherence to the storage protocols outlined in this guide—specifically, storage at 2–8 °C under an inert atmosphere and protected from light —is the most effective strategy for ensuring its long-term stability. By implementing these scientifically-grounded storage and handling procedures and utilizing systematic analytical methods for purity verification, researchers can ensure the integrity of this valuable chemical building block, thereby safeguarding the quality and reproducibility of their research and development outcomes.

References

An In-depth Technical Guide to the Isomers of 2-Methylpiperidin-4-ol: CAS Numbers, Molecular Structures, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Among its many derivatives, 2-Methylpiperidin-4-ol presents a structurally simple yet stereochemically rich molecule with significant potential for further chemical exploration. The spatial arrangement of the methyl and hydroxyl groups gives rise to distinct cis and trans isomers, each with unique physical and chemical properties that can profoundly influence their biological activity and utility as synthetic intermediates.

This technical guide provides a comprehensive overview of the isomers of this compound, focusing on their Chemical Abstracts Service (CAS) numbers, molecular structures, and detailed protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, offering the foundational knowledge necessary for the effective utilization of these important building blocks.

Molecular Structure and Stereoisomerism

This compound possesses two stereocenters at the C2 and C4 positions of the piperidine ring. This gives rise to two diastereomeric pairs of enantiomers: the cis isomers, where the methyl and hydroxyl groups are on the same face of the ring, and the trans isomers, where they are on opposite faces.

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The relative stability of the conformers for each isomer is dictated by the energetic preference for bulky substituents to occupy the equatorial position.

  • Cis Isomer: In the cis configuration, both the methyl and hydroxyl groups can reside in either axial or equatorial positions. The diequatorial conformation is generally more stable, as it minimizes 1,3-diaxial interactions.

  • Trans Isomer: In the trans configuration, one substituent must be axial while the other is equatorial in a chair conformation. The preferred conformation will have the bulkier methyl group in the equatorial position.

The specific stereochemistry of each isomer is crucial as it governs the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

graph "2_Methylpiperidin_4_ol_Isomers" { layout=neato; node [shape=none, margin=0];

// Cis Isomer cis_label [label="cis-2-Methylpiperidin-4-ol", pos="1,2!"]; cis_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3532303&t=l", pos="1,1!"];

// Trans Isomer trans_label [label="trans-2-Methylpiperidin-4-ol", pos="4,2!"]; trans_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=18653318&t=l", pos="4,1!"]; // Using a representative structure }

Figure 1: 2D structures of cis and trans isomers of this compound.

CAS Numbers and Identification

Accurate identification of stereoisomers is critical for regulatory purposes and scientific reproducibility. The following table summarizes the known CAS numbers for the isomers of this compound. It is important to note that the general CAS number 344329-35-7 is often associated with the racemic cis isomer, as indicated by the "(2R,4R)-rel-" descriptor in some databases.[2]

Isomer/DerivativeStereochemistryCAS Number
cis-2-Methylpiperidin-4-ol (racemate)(2R,4R)-rel344329-35-7[2][3]
trans-2-Methylpiperidin-4-ol (racemate)(2R,4S)-rel1438268-73-5[4]
trans-1-CBZ-2-Methylpiperidin-4-ol(2R,4S)-rel152491-46-8[5]
(S)-2-Methylpiperidin-4-one hydrochloride(S)790667-45-7[6]

Synthetic Protocols and Characterization

The stereoselective synthesis of the cis and trans isomers of this compound requires distinct synthetic strategies. The following sections detail representative protocols for the preparation of each isomer, along with key characterization data.

Synthesis of cis-2-Methylpiperidin-4-ol

The synthesis of the cis isomer can be achieved through a diastereoselective reduction of a suitable precursor, such as 2-methyl-4-piperidone. The choice of reducing agent is critical to favor the formation of the cis product, where the hydride attacks from the less hindered face, leading to an axial hydroxyl group that can then equilibrate to the more stable equatorial position.

Protocol: Diastereoselective Synthesis of (2S,4S)-2-methylpiperidin-4-ol

This protocol is adapted from a published diastereoselective synthesis.[7]

graph "cis_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="2-Methyl-4-piperidone Precursor"]; Step1 [label="Diastereoselective Reduction\n(e.g., with a bulky hydride reagent)"]; Step2 [label="Work-up and Purification\n(e.g., column chromatography)"]; Product [label="cis-2-Methylpiperidin-4-ol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Product; }

Figure 2: Workflow for the synthesis of cis-2-Methylpiperidin-4-ol.

Characterization of cis-2-Methylpiperidin-4-ol:

The stereochemistry of the cis isomer can be confirmed by NMR spectroscopy. In the 1H NMR spectrum, the proton at C4 (CH-OH) is expected to show a smaller coupling constant with the adjacent axial protons due to its equatorial position in the preferred chair conformation.

Synthesis of trans-2-Methylpiperidin-4-ol

The synthesis of the trans isomer often involves a stereoselective reduction of an N-protected 2-methyl-4-piperidone, where the protecting group can influence the direction of hydride attack. Subsequent deprotection yields the desired trans product.

Protocol: Synthesis of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (as an illustrative example of stereocontrol)

graph "trans_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Acyclic Precursor"]; Step1 [label="Cyclization to form\nPiperidinedione"]; Step2 [label="Stereoselective Reduction\n(e.g., with KBH4 and BF3·OEt2)"]; Step3 [label="Purification"]; Product [label="trans-Substituted Piperidinol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Product; }

Figure 3: Generalized workflow for the synthesis of a trans-substituted piperidinol.

Characterization of trans-2-Methylpiperidin-4-ol:

In the 1H NMR spectrum of the trans isomer, the proton at C4 (CH-OH) is expected to be in an axial position in the most stable conformation (with an equatorial methyl group). This would result in larger coupling constants with the adjacent axial protons.

Spectroscopic Differentiation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The key differences in their 1H and 13C NMR spectra arise from the different spatial orientations of the methyl and hydroxyl groups.

1H NMR Spectroscopy:

  • Chemical Shift of C4-H: The chemical shift of the proton attached to the hydroxyl-bearing carbon (C4) will differ between the two isomers.

  • Coupling Constants: The coupling constants between the C4-H proton and the adjacent methylene protons at C3 and C5 will be significantly different. The trans isomer, with an axial C4-H, will exhibit larger axial-axial coupling constants compared to the cis isomer with an equatorial C4-H.

13C NMR Spectroscopy:

  • Chemical Shifts of Ring Carbons: The chemical shifts of the piperidine ring carbons will be influenced by the stereochemistry of the substituents due to gamma-gauche effects. Generally, an axial substituent will cause a shielding (upfield shift) of the gamma carbons compared to an equatorial substituent.

Applications in Drug Discovery and Development

Substituted piperidines are prevalent in a wide range of pharmaceuticals, acting on the central nervous system, as analgesics, and in many other therapeutic areas.[1] The specific stereoisomers of this compound serve as valuable chiral building blocks for the synthesis of more complex molecules with potential therapeutic applications. The ability to selectively synthesize and characterize these isomers is therefore of paramount importance for the development of new chemical entities with optimized efficacy and safety profiles.

Conclusion

This technical guide has provided a detailed overview of the CAS numbers, molecular structures, and synthetic considerations for the isomers of this compound. A clear understanding of the stereochemical differences between the cis and trans isomers, along with reliable methods for their selective synthesis and characterization, is essential for their effective application in research and development. The information and protocols presented herein are intended to equip researchers with the necessary knowledge to confidently work with these versatile chemical building blocks.

References

The 2-Methylpiperidin-4-ol Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] Its conformational flexibility and synthetic tractability have made it a cornerstone of drug design. Within this important class of heterocyles, the 2-methylpiperidin-4-ol scaffold has emerged as a particularly valuable motif, offering a unique combination of stereochemical complexity and functional group handles that can be exploited to fine-tune pharmacological activity. This technical guide provides a comprehensive overview of the therapeutic relevance of the this compound core, delving into its synthesis, stereochemical nuances, and diverse applications in modern drug discovery.

The presence of a methyl group at the 2-position and a hydroxyl group at the 4-position introduces two stereocenters, leading to the existence of four possible stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). This stereochemical diversity is a key feature of the scaffold, as the specific spatial arrangement of these substituents can profoundly influence binding affinity and selectivity for biological targets. Furthermore, the hydroxyl group provides a crucial hydrogen bond donor and acceptor, while the secondary amine can be readily functionalized to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide will explore the therapeutic potential of the this compound scaffold in key disease areas, including cancer, neurodegenerative disorders, and pain management. We will examine the underlying mechanisms of action, provide detailed experimental protocols for synthesis and biological evaluation, and present a critical analysis of the structure-activity relationships that govern the efficacy of compounds incorporating this privileged scaffold.

Synthesis and Stereochemical Considerations

The synthesis of stereochemically defined this compound derivatives is a critical aspect of harnessing their therapeutic potential. Various synthetic strategies have been developed to access specific stereoisomers, often employing chiral auxiliaries, asymmetric catalysis, or diastereoselective reductions.

A common approach involves the diastereoselective reduction of an N-protected 2-methyl-4-piperidone precursor. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, affording either the cis or trans diastereomer. For instance, reduction with sodium borohydride often yields a mixture of diastereomers, while bulkier reducing agents can provide higher selectivity.

Experimental Protocol: Diastereoselective Synthesis of (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine

This protocol describes a representative diastereoselective synthesis of the (2S,4S)-cis isomer, a common building block in medicinal chemistry.[2][3]

Step 1: Synthesis of N-Boc-2-methyl-4-piperidone

  • To a solution of commercially available N-Boc-4-piperidone in an appropriate solvent such as tetrahydrofuran (THF), add a suitable base like lithium diisopropylamide (LDA) at -78 °C.

  • After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield N-Boc-2-methyl-4-piperidone.

Step 2: Diastereoselective Reduction to (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine

  • Dissolve the N-Boc-2-methyl-4-piperidone in methanol and cool the solution to 0 °C.

  • Add a reducing agent such as sodium borohydride portion-wise, maintaining the temperature at 0 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water and then concentrate the mixture under reduced pressure.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture by column chromatography to separate the desired (2S,4S)-cis isomer from the (2S,4R)-trans isomer. The stereochemistry can be confirmed by X-ray crystallography or NMR spectroscopy.[4]

Diagram: Synthetic Workflow

G start N-Boc-4-piperidone step1 Methylation with LDA and MeI start->step1 intermediate N-Boc-2-methyl-4-piperidone step1->intermediate step2 Diastereoselective Reduction (e.g., NaBH4) intermediate->step2 product (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine step2->product

Caption: Synthetic route to (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine.

Therapeutic Applications of the this compound Scaffold

The unique structural features of the this compound scaffold have led to its incorporation into a diverse range of therapeutic agents. The following sections highlight its application in several key disease areas.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The this compound scaffold has been successfully employed in the design of potent and selective kinase inhibitors. The hydroxyl group can form a key hydrogen bond with the hinge region of the kinase active site, a common interaction for many type II kinase inhibitors. The methyl group can provide beneficial steric interactions within the hydrophobic pocket, enhancing binding affinity and selectivity.

For example, derivatives of the this compound scaffold have been investigated as dual Src/Abl kinase inhibitors for the treatment of chronic myelogenous leukemia (CML).[5] The piperidine nitrogen allows for the introduction of various substituents that can target additional pockets in the kinase domain, leading to improved potency and a desirable selectivity profile.

Table 1: Representative Kinase Inhibitory Activity of a this compound Derivative

Compound IDTarget KinaseIC50 (nM)
BMS-354825 (Dasatinib) AnalogSrc1.5
Abl2.0

Note: Data is representative and compiled from literature on related compounds.[5]

Modulation of Central Nervous System (CNS) Targets

The this compound scaffold is also a valuable component in the design of ligands for CNS targets, including G-protein coupled receptors (GPCRs) and ion channels. Its physicochemical properties, such as a relatively low molecular weight and the ability to form hydrogen bonds, can contribute to blood-brain barrier permeability, a critical requirement for CNS-acting drugs.

Derivatives of this scaffold have shown promise in the treatment of neurodegenerative diseases and psychiatric disorders. For instance, compounds incorporating the this compound moiety have been explored as antagonists for the 5-HT2A receptor, a target implicated in psychosis.[6] The stereochemistry of the scaffold is particularly important in this context, as different stereoisomers can exhibit distinct binding affinities and functional activities at the receptor.

Pain Management

The development of novel analgesics with improved efficacy and reduced side effects is a major goal in pain management. The this compound scaffold has been utilized in the design of potent opioid receptor modulators. The piperidine core is a well-established pharmacophore for opioid receptor ligands, and the addition of the 2-methyl and 4-hydroxyl groups can enhance binding affinity and selectivity for specific opioid receptor subtypes (μ, δ, and κ).

Mechanism of Action: A Focus on Kinase Inhibition

To illustrate the mechanistic basis for the therapeutic potential of the this compound scaffold, we will focus on its role in kinase inhibition. As mentioned, the hydroxyl group is a key pharmacophoric feature, often forming a hydrogen bond with the hinge region of the kinase. The 2-methyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity.

Diagram: Kinase Inhibition by a this compound Derivative

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound Derivative inhibitor This compound Derivative kinase Kinase Active Site inhibitor->kinase Binds to ATP pocket phosphorylation Phosphorylation kinase->phosphorylation inhibition Inhibition kinase->inhibition atp ATP atp->kinase substrate Substrate substrate->kinase cellular_response Cellular Response (e.g., Proliferation) phosphorylation->cellular_response

Caption: Inhibition of kinase activity by a this compound derivative.

Structure-Activity Relationship (SAR) Studies

The therapeutic potential of the this compound scaffold can be optimized through systematic SAR studies. Key areas for modification include:

  • Stereochemistry: The relative orientation of the 2-methyl and 4-hydroxyl groups (cis vs. trans) can have a profound impact on biological activity. For example, in some kinase inhibitors, the cis isomer may be more active due to a more favorable orientation of the hydroxyl group for hydrogen bonding with the hinge region.

  • Substitution on the Nitrogen: The piperidine nitrogen provides a convenient handle for introducing a wide variety of substituents. These substituents can be designed to interact with different regions of the target protein, thereby modulating potency, selectivity, and pharmacokinetic properties.

  • Modification of the Hydroxyl Group: While the hydroxyl group is often crucial for activity, its modification to an ether or ester can sometimes improve properties such as metabolic stability or cell permeability.

  • Substitution on the Piperidine Ring: Introduction of additional substituents on the piperidine ring can further refine the pharmacological profile of the molecule.

Experimental Workflow for Biological Evaluation

A crucial aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following workflow outlines a typical process for assessing the potential of a novel this compound derivative as a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.[7][8]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Setup: In a 384-well plate, add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (for control wells).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer and add it to the wells.

    • Initiate the kinase reaction by adding ATP solution to the wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 1 hour).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Diagram: Experimental Workflow for Kinase Inhibitor Evaluation

G synthesis Synthesis of this compound Derivatives purification Purification and Characterization synthesis->purification in_vitro In Vitro Kinase Assay (IC50 determination) purification->in_vitro cell_based Cell-Based Assays (e.g., proliferation, apoptosis) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Efficacy Studies (e.g., xenograft models) cell_based->in_vivo cell_based->sar in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for the evaluation of this compound derivatives as kinase inhibitors.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged motif in medicinal chemistry, with broad applications across multiple therapeutic areas. Its unique combination of stereochemical complexity, functional group handles, and favorable physicochemical properties provides a versatile platform for the design of novel and effective drugs. As our understanding of the molecular basis of disease continues to grow, the rational design of new derivatives based on this scaffold will undoubtedly lead to the discovery of next-generation therapeutics with improved potency, selectivity, and safety profiles. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of stereochemically defined analogs, as well as the application of computational methods to guide the design of compounds with optimized interactions with their biological targets. The continued exploration of the this compound scaffold holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

Methodological & Application

The Potential of 2-Methylpiperidin-4-ol as a Novel Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Quest for Chirality

In the landscape of modern organic synthesis and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral molecules, particularly enantiomerically pure compounds, form the cornerstone of the pharmaceutical industry, as different enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral product, has thus become an indispensable tool. Among the various strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable method.[2][3][4]

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[2] While classic auxiliaries like Evans' oxazolidinones and pseudoephedrine amides are well-established, the development of new, effective, and readily accessible auxiliaries continues to be an area of active research.[3]

This guide introduces 2-Methylpiperidin-4-ol as a promising, yet underexplored, chiral auxiliary. Drawing from the established principles of stereochemical control exhibited by structurally related piperidine and pyrrolidine systems, we will explore its potential applications in key C-C bond-forming reactions, provide detailed hypothetical protocols, and discuss the mechanistic rationale for its stereodirecting influence.

(2S,4S)-2-Methylpiperidin-4-ol: A Chiral Scaffold of Interest

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5][6] The introduction of defined stereocenters on this ring can significantly impact a molecule's interaction with biological targets.[6] The specific diastereomer, (2S,4S)-2-methylpiperidin-4-ol, with its cis-relationship between the methyl and hydroxyl groups, presents a rigidified chiral environment that is well-suited for asymmetric induction.

Synthesis of the Chiral Auxiliary

The enantiomerically pure (2S,4S)-2-methylpiperidin-4-ol is accessible through multi-step synthesis. A recently reported diastereoselective strategy provides a reliable route to this compound, confirming its availability for potential use as a chiral auxiliary.[7][8]

The synthesis involves a sequence starting from a chiral precursor, establishing the desired stereocenters, and culminating in the final piperidinol structure. A simplified representation of a synthetic approach is outlined below.[7][8]

G cluster_synthesis Synthesis of (2S,4S)-2-Methylpiperidin-4-ol Chiral Precursor Chiral Precursor Intermediate_A Zwitterionic Bicyclic Intermediate Chiral Precursor->Intermediate_A Multi-step sequence Intermediate_B cis-2-Methyl-4-hydroxy piperidine derivative Intermediate_A->Intermediate_B Reduction Auxiliary (2S,4S)-2-Methylpiperidin-4-ol Intermediate_B->Auxiliary Deprotection

Caption: Synthetic pathway to (2S,4S)-2-Methylpiperidin-4-ol.

Proposed Applications in Asymmetric Synthesis

The strategic placement of the methyl and hydroxyl groups in this compound suggests its potential to effectively control the facial selectivity of reactions involving an attached prochiral substrate. The nitrogen atom serves as the point of attachment for a carboxylic acid derivative, transforming the auxiliary into a chiral amide. The resulting enolate can then participate in various asymmetric transformations.

Asymmetric Alkylation of Carboxylic Acid Derivatives

Asymmetric alkylation is a fundamental method for constructing chiral carbon centers. By acylating this compound and subsequently forming a metal enolate, the chiral piperidine scaffold can direct the approach of an electrophile.

Proposed Mechanism of Stereocontrol:

Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The stereochemical outcome of the alkylation is dictated by the conformation of this enolate. It is hypothesized that the lithium cation will chelate between the enolate oxygen and the hydroxyl group on the piperidine ring. This chelation, along with the steric hindrance from the C2-methyl group, will force the electrophile to approach from the less hindered face of the enolate.

G cluster_mech Proposed Stereocontrol in Asymmetric Alkylation Start N-Acyl-2-methylpiperidin-4-ol Enolate Chelated Lithium Enolate Start->Enolate Transition_State Transition State (Electrophile Approach) Enolate->Transition_State Product Alkylated Product (High d.e.) Transition_State->Product

Caption: Proposed workflow for asymmetric alkylation.

Hypothetical Protocol for Asymmetric Alkylation:

  • Acylation of the Auxiliary:

    • To a solution of (2S,4S)-2-methylpiperidin-4-ol (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.).

    • Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

    • Work up the reaction with aqueous NaHCO₃ and extract with DCM. Purify the resulting N-acyl auxiliary by flash chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl auxiliary (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add LDA (1.1 equiv., freshly prepared) dropwise and stir for 1 hour to ensure complete enolate formation.

    • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and stir at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the diastereomerically enriched product.

Diastereoselective Aldol Reactions

The aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The use of a chiral auxiliary can provide excellent control over the stereochemical outcome.

Proposed Mechanism of Stereocontrol:

For aldol reactions, the formation of a boron enolate is often preferred to achieve high levels of diastereoselectivity through a well-organized, six-membered Zimmerman-Traxler transition state. The chiral auxiliary is expected to control the facial selectivity of the aldehyde's approach to the enolate. The C2-methyl group on the piperidine ring would likely direct the aldehyde to the opposite face, leading to a specific diastereomer of the aldol adduct.

Hypothetical Protocol for a Diastereoselective Aldol Reaction:

  • Enolate Formation:

    • Dissolve the N-acyl auxiliary (1.0 equiv.) in anhydrous DCM and cool to -78 °C.

    • Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 equiv.).

    • Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldol Addition:

    • Cool the reaction mixture back to -78 °C.

    • Add the aldehyde (e.g., isobutyraldehyde, 1.5 equiv.) dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Work-up:

    • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

    • Stir vigorously for 1 hour at 0 °C.

    • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Reaction Type Proposed Reagents Expected Outcome Key Control Element
Asymmetric Alkylation1. LDA, THF, -78 °C2. R-XHigh diastereoselectivityLi-chelation and steric hindrance from C2-methyl group
Diastereoselective Aldol1. Bu₂BOTf, DIPEA2. R-CHOHigh diastereoselectivity (syn or anti)Zimmerman-Traxler transition state with facial shielding
Chiral Auxiliary in Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. When the dienophile is attached to a chiral auxiliary, the facial selectivity of the diene's approach can be controlled.

Proposed Application:

An acrylate moiety can be attached to the nitrogen of this compound. In the presence of a Lewis acid, the auxiliary is expected to adopt a rigid conformation, exposing one face of the double bond to the approaching diene while shielding the other.

Hypothetical Protocol for a Diels-Alder Reaction:

  • Preparation of the Dienophile:

    • Couple acryloyl chloride with (2S,4S)-2-methylpiperidin-4-ol in the presence of a base like triethylamine.

  • Cycloaddition:

    • Dissolve the chiral dienophile (1.0 equiv.) in anhydrous DCM and cool to -78 °C.

    • Add a Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 equiv.) and stir for 15 minutes.

    • Add the diene (e.g., cyclopentadiene, 3.0 equiv.) and stir at -78 °C for 3-5 hours.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate. Purify by flash chromatography.

Cleavage of the Auxiliary

A crucial step in this methodology is the non-destructive removal of the chiral auxiliary to yield the desired enantiomerically enriched product.

Standard Cleavage Methods:

  • For Carboxylic Acids: Basic hydrolysis using lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) is a common method for cleaving amide-based auxiliaries to liberate the carboxylic acid.[9]

  • For Alcohols: Reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the amide to an alcohol.

  • For Aldehydes: Partial reduction followed by oxidation can yield the corresponding aldehyde.

G cluster_cleavage Auxiliary Cleavage Pathways Alkylated_Product Product-Auxiliary Adduct Carboxylic_Acid Chiral Carboxylic Acid Alkylated_Product->Carboxylic_Acid LiOOH Alcohol Chiral Alcohol Alkylated_Product->Alcohol LiAlH4 Recovered_Auxiliary Recovered This compound Carboxylic_Acid->Recovered_Auxiliary & Work-up Alcohol->Recovered_Auxiliary & Work-up

References

Application Notes and Protocols: The Strategic Use of 2-Methylpiperidin-4-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperidine Scaffold

The piperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for potent and selective interactions with a multitude of biological targets. Among the vast family of substituted piperidines, 2-Methylpiperidin-4-ol stands out as a particularly valuable chiral building block. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol, along with a stereocenter at the 2-position, provides a rich platform for the synthesis of complex molecular architectures.

This comprehensive guide delves into the strategic application of this compound in the synthesis of key pharmaceutical intermediates. We will explore its synthesis, with a focus on diastereoselective methods, and detail its subsequent functionalization through N-alkylation and N-acylation. Furthermore, we will present case studies on the synthesis of intermediates for the PARP inhibitor Niraparib and the β2-adrenergic agonist Indacaterol, showcasing the practical utility of this versatile building block.

Physicochemical Properties and Stereoisomerism

This compound (C₆H₁₃NO) exists as two diastereomers: cis and trans, arising from the relative orientation of the methyl group at C2 and the hydroxyl group at C4. The choice of diastereomer is critical in drug design, as the spatial arrangement of these functional groups dictates the molecule's interaction with its biological target.

PropertyValueReference
Molecular Weight115.17 g/mol [1]
Chemical FormulaC₆H₁₃NO[1]
Isomerscis-(2R,4S)/(2S,4R) and trans-(2R,4R)/(2S,4S)
AppearanceOff-white to yellow solid
SolubilitySoluble in water and polar organic solvents

The cis and trans isomers exhibit distinct spectroscopic signatures, particularly in their ¹H NMR spectra, allowing for their unambiguous identification. The coupling constants between the protons on the carbon atoms bearing the methyl and hydroxyl groups can be used to deduce their relative stereochemistry.

Diastereoselective Synthesis of this compound

The stereocontrolled synthesis of this compound is paramount for its application in the preparation of enantiomerically pure pharmaceuticals. A common and effective method involves the catalytic hydrogenation of 2-methyl-4-pyridone or its derivatives.

Protocol 1: Diastereoselective Hydrogenation of 2-Methyl-4-pyridone

This protocol describes the synthesis of cis-2-Methylpiperidin-4-ol via the catalytic hydrogenation of 2-methyl-4-pyridone. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction.

Reaction Scheme:

reactant 2-Methyl-4-pyridone product cis-2-Methylpiperidin-4-ol reactant->product reagents H₂, PtO₂ Glacial Acetic Acid Room Temperature, 50 bar

A schematic for the synthesis of cis-2-Methylpiperidin-4-ol.

Materials:

  • 2-Methyl-4-pyridone

  • Platinum(IV) oxide (PtO₂) (Adam's catalyst)

  • Glacial Acetic Acid

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C, 10%) for purification (optional)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure hydrogenation reactor

Procedure:

  • To a high-pressure hydrogenation reactor, add 2-methyl-4-pyridone (1.0 eq) and glacial acetic acid as the solvent.

  • Carefully add PtO₂ (0.05 eq) to the mixture.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 bar.

  • Stir the reaction mixture at room temperature for 6-8 hours.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in water and basify to pH > 12 with a concentrated NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by crystallization to obtain the desired cis-2-Methylpiperidin-4-ol.

Expected Outcome:

This procedure typically affords the cis diastereomer as the major product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Functionalization of this compound

The secondary amine of this compound is a key handle for introducing diverse functionalities through N-alkylation and N-acylation reactions.

Protocol 2: N-Alkylation of cis-2-Methylpiperidin-4-ol

This protocol details a general procedure for the N-alkylation of cis-2-Methylpiperidin-4-ol with an alkyl halide.

Reaction Scheme:

reactant1 cis-2-Methylpiperidin-4-ol product N-Alkyl-cis-2-methylpiperidin-4-ol reactant1->product reactant2 R-X (Alkyl Halide) reactant2->product reagents K₂CO₃ Acetonitrile or DMF Room Temp. to 70°C

A general scheme for N-alkylation of cis-2-Methylpiperidin-4-ol.

Materials:

  • cis-2-Methylpiperidin-4-ol

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of cis-2-Methylpiperidin-4-ol (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 eq).[3]

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the potassium carbonate.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N-alkylated product.

Protocol 3: N-Acylation of cis-2-Methylpiperidin-4-ol

This protocol describes a general procedure for the N-acylation of cis-2-Methylpiperidin-4-ol with an acyl chloride.

Reaction Scheme:

reactant1 cis-2-Methylpiperidin-4-ol product N-Acyl-cis-2-methylpiperidin-4-ol reactant1->product reactant2 R-COCl (Acyl Chloride) reactant2->product reagents Triethylamine (TEA) or DIPEA Dichloromethane (DCM) 0°C to Room Temp.

A general schematic for the N-acylation of cis-2-Methylpiperidin-4-ol.

Materials:

  • cis-2-Methylpiperidin-4-ol

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve cis-2-Methylpiperidin-4-ol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add TEA or DIPEA (1.5 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Case Study 1: Synthesis of a Key Intermediate for Niraparib

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[4][5][6] A key intermediate in its synthesis is a chiral 3-(4-aminophenyl)piperidine derivative. This compound can be utilized as a starting material to construct a related piperidine scaffold. The following is a representative synthetic sequence.

Synthetic Workflow:

start cis-2-Methylpiperidin-4-ol step1 Protection of Amine and Alcohol start->step1 step2 Oxidation of Alcohol step1->step2 step3 Reductive Amination step2->step3 step4 Deprotection step3->step4 intermediate Chiral Piperidine Intermediate step4->intermediate

A conceptual workflow for synthesizing a Niraparib intermediate.

Case Study 2: Synthesis of a Key Intermediate for Indacaterol

Indacaterol is an ultra-long-acting β2-adrenergic agonist for the treatment of chronic obstructive pulmonary disease (COPD).[7][8] Its structure contains a chiral amino alcohol side chain attached to a quinolinone core. A suitably functionalized 2-methylpiperidine derivative can serve as a precursor to a fragment of the Indacaterol molecule.

Synthetic Workflow:

start trans-2-Methylpiperidin-4-ol step1 N-Alkylation with a Protected Epoxide start->step1 step2 Deprotection and Coupling step1->step2 intermediate Indacaterol Intermediate Fragment step2->intermediate

A conceptual workflow for synthesizing an Indacaterol intermediate fragment.

Safety and Handling

This compound and its derivatives, along with many of the reagents used in these protocols, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each chemical.

Conclusion

This compound is a versatile and valuable chiral building block in the synthesis of pharmaceutical intermediates. Its bifunctionality and stereochemical complexity provide a rich platform for the construction of diverse and complex molecular architectures. The protocols and case studies presented in this guide highlight its strategic importance and provide a practical framework for its utilization in drug discovery and development. The ability to selectively functionalize the nitrogen and oxygen atoms, coupled with the control of stereochemistry, makes this compound a powerful tool in the medicinal chemist's arsenal.

References

Protocol for the derivatization of the hydroxyl group in 2-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of the Hydroxyl Group in 2-Methylpiperidin-4-ol

Introduction: The Strategic Importance of this compound

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] this compound, a readily available building block, presents a unique synthetic challenge and opportunity due to its bifunctional nature, containing both a secondary amine and a secondary alcohol. The strategic modification, or derivatization, of its hydroxyl group is a critical step in the synthesis of novel therapeutic agents. This process allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, which are essential for optimizing drug efficacy and pharmacokinetics.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary protocols for derivatizing the hydroxyl group of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and the rationale behind experimental choices, ensuring that the described protocols are robust and reproducible.

Core Principles of Derivatization

The chemistry of this compound is dominated by its two nucleophilic centers: the nitrogen of the secondary amine and the oxygen of the secondary hydroxyl group. While the amine is generally more nucleophilic, the hydroxyl group's reactivity can be selectively harnessed under appropriate conditions. The choice of derivatization strategy—be it acylation, etherification, or silylation—depends entirely on the end goal of the synthesis.[4][5] For instance, if the hydroxyl modification is intended to be a permanent part of the final molecule for structure-activity relationship (SAR) studies, stable ether or ester linkages are preferred. Conversely, if the hydroxyl group needs to be temporarily masked to allow for reactions at another site (e.g., N-alkylation), a readily cleavable protecting group, such as a silyl ether, is the logical choice.[6][7]

Protocol 1: Acylation (Ester Formation)

Acylation transforms the hydroxyl group into an ester. This is a common strategy to mask the polarity of the alcohol, introduce a new functional moiety, or create a prodrug that may be hydrolyzed in vivo to release the active parent alcohol. The reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of an acylating agent.

Rationale for Experimental Choices: The use of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to scavenge the acidic byproduct (e.g., HCl if using an acyl chloride), driving the reaction to completion without competing with the hydroxyl group as a nucleophile. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both the starting material and reagents. The reaction is initially cooled to control the exothermic reaction with the highly reactive acyl chloride.

Detailed Step-by-Step Methodology
  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.5 equiv.) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.2 equiv.) dropwise via syringe. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Data Presentation: Representative Acylation Reactions
Starting MaterialAcylating AgentBase (Equiv.)SolventYield (%)Purity (%)
This compoundAcetyl ChlorideTEA (1.5)DCM85>98
This compoundBenzoyl ChloridePyridine (2.0)DCM92>99
This compoundIsobutyryl ChlorideTEA (1.5)THF81>97

Acylation Reaction Workflow

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A This compound D Dissolve in DCM A->D B Acyl Chloride F Stir 4-12h at RT B->F C Triethylamine (Base) C->D E Cool to 0 °C D->E E->F G Quench (NaHCO₃) F->G H Wash & Dry G->H I Column Chromatography H->I J Purified Ester Derivative I->J compound This compound reagents + TBDMSCl + Imidazole product O-TBDMS Derivative compound->product reagents->product Reaction solvent DMF, RT A This compound B N-Protection (Boc₂O) A->B C N-Boc Protected Alcohol B->C D O-Alkylation (NaH, R-X) C->D E N-Boc, O-Alkyl Derivative D->E F (Optional) N-Deprotection (Acid) E->F G Final O-Alkyl Derivative E->G Use as is F->G

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Methylpiperidin-4-ol in Heterocyclic Chemistry

The piperidine nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and bioactive molecules.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise substituent orientation. Within the diverse family of piperidine derivatives, this compound emerges as a particularly compelling building block for the construction of novel heterocyclic frameworks.

This chiral amino alcohol possesses three key features that render it a versatile synthon:

  • A Nucleophilic Secondary Amine: Readily participates in N-alkylation, N-arylation, and acylation reactions, and is crucial for the formation of fused heterocyclic systems.

  • A Reactive Secondary Hydroxyl Group: Can be engaged in etherification, esterification, or serve as a nucleophile in cyclization reactions.

  • An Inherent Stereocenter: The methyl group at the C2 position introduces chirality, allowing for the synthesis of stereochemically defined molecules, which is of paramount importance in modern drug discovery.[3]

This guide provides a comprehensive overview of the application of this compound in the creation of novel heterocyclic compounds, with a focus on practical, field-proven insights and detailed experimental protocols.

Synthetic Strategies: Harnessing the Bifunctionality of this compound

The true synthetic power of this compound is realized when its secondary amine and hydroxyl functionalities are leveraged in concert to construct fused or spirocyclic systems. This approach offers a rapid increase in molecular complexity from a readily available starting material.

I. Synthesis of Fused Heterocycles: The Oxazolo[3,4-a]pyridine Core

A highly efficient strategy for the creation of fused heterocycles from 1,2-amino alcohols is their condensation with aldehydes or ketones to form oxazolidine rings. In the case of this compound, this reaction is anticipated to yield hexahydropyrido[2,1-b][4][5]oxazine derivatives, a class of saturated bicyclic heterocycles with potential applications in medicinal chemistry.

The reaction proceeds via the initial formation of a hemiaminal between the secondary amine of the piperidine and the aldehyde, followed by an intramolecular cyclization through the nucleophilic attack of the hydroxyl group. This tandem reaction is typically acid-catalyzed and driven to completion by the removal of water.

Diagram 1: Proposed Reaction Workflow for the Synthesis of Oxazolo[3,4-a]pyridine Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Aldehyde Aldehyde Aldehyde->Condensation Fused_Heterocycle Oxazolo[3,4-a]pyridine Derivative Condensation->Fused_Heterocycle

Caption: Workflow for the synthesis of fused heterocycles.

Protocol 1: Synthesis of a Hexahydropyrido[2,1-b][4][5]oxazine Derivative

This protocol is adapted from a similar procedure utilizing 2-hydroxymethylpiperidine and is expected to be readily applicable to this compound.[4][6][7]

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., isobutyraldehyde, 1.2 eq)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add the aldehyde (1.2 mmol).

  • Add anhydrous MgSO₄ (2.0 g) to the reaction mixture.

  • Stir the suspension at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the MgSO₄ and wash the solid with DCM.

  • Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired hexahydropyrido[2,1-b][4][5]oxazine derivative.

Data Presentation: Expected Yields and Spectroscopic Data

AldehydeProduct StructureExpected Yield (%)Expected ¹H NMR (δ, ppm)
Isobutyraldehyde7-Methyl-9-hydroxy-octahydropyrido[2,1-b][4][5]oxazine75-85Signals corresponding to the piperidine ring protons, the newly formed oxazine ring protons, and the isopropyl group.
Benzaldehyde7-Phenyl-9-hydroxy-octahydropyrido[2,1-b][4][5]oxazine80-90Aromatic protons in the range of 7.2-7.4 ppm, along with piperidine and oxazine ring protons.
II. Synthesis of Spiro-Heterocycles: The Spiro-oxazolidinone Scaffold

Spiro-heterocycles are a fascinating class of compounds with unique three-dimensional architectures that are of great interest in drug discovery.[8] this compound can serve as a precursor for the synthesis of spiro-oxazolidinones, where the piperidine ring is spiro-fused to an oxazolidinone ring at the C4 position. This transformation typically involves a multi-step sequence.

Diagram 2: Synthetic Pathway to Spiro-oxazolidinones

G Start This compound Step1 N-Protection (e.g., Boc) Start->Step1 Intermediate1 N-Boc-2-methylpiperidin-4-ol Step1->Intermediate1 Step2 Oxidation (e.g., Swern) Intermediate1->Step2 Intermediate2 N-Boc-2-methylpiperidin-4-one Step2->Intermediate2 Step3 Reaction with isocyanate Intermediate2->Step3 Intermediate3 Carbamate intermediate Step3->Intermediate3 Step4 Intramolecular cyclization Intermediate3->Step4 Product Spiro-oxazolidinone Step4->Product

Caption: Multi-step synthesis of spiro-oxazolidinones.

Protocol 2: Multi-step Synthesis of a Spiro-oxazolidinone Derivative

This protocol outlines a general approach. Optimization of each step may be required.

Step 1: N-Protection

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify to obtain N-Boc-2-methylpiperidin-4-ol.

Step 2: Oxidation

  • Perform a Swern oxidation or use another suitable oxidizing agent (e.g., Dess-Martin periodinane) on N-Boc-2-methylpiperidin-4-ol to obtain N-Boc-2-methylpiperidin-4-one.

Step 3 & 4: Carbamate Formation and Cyclization

  • React the N-Boc-2-methylpiperidin-4-one with a suitable isocyanate (e.g., phenyl isocyanate) in the presence of a base.

  • The resulting intermediate is expected to undergo intramolecular cyclization to form the spiro-oxazolidinone.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds. Its bifunctional nature allows for the construction of complex fused and spirocyclic systems through efficient and often stereoselective reactions. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this scaffold and to develop new molecules with potential applications in drug discovery and materials science. Further exploration of multicomponent reactions and asymmetric catalysis involving this compound is expected to yield a diverse array of novel heterocyclic structures with interesting biological activities.

References

Application Notes & Protocols: Strategic N-Functionalization of 2-Methylpiperidin-4-ol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a quintessential scaffold in medicinal chemistry, forming the structural core of countless approved therapeutic agents.[1][2] Its prevalence stems from its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that allows for precise vectoral presentation of substituents to engage with biological targets. Among the vast family of piperidine-based building blocks, 2-methylpiperidin-4-ol stands out as a particularly valuable chiral synthon.[3] The stereochemistry at the C2 and C4 positions provides a rigid framework for constructing complex molecules with defined spatial orientations.

The secondary amine inherent to the this compound core is a prime handle for synthetic elaboration. Its functionalization through N-alkylation and N-acylation is a cornerstone of library synthesis and lead optimization campaigns.[4][5][6] These transformations allow for the systematic modulation of a molecule's potency, selectivity, ADME (absorption, distribution, metabolism, and excretion) properties, and overall drug-like character. This guide provides an in-depth exploration of the chemical principles and field-proven protocols for these critical reactions, designed for researchers aiming to leverage this scaffold in their drug development programs.

Part 1: The N-Alkylation of this compound

N-alkylation introduces alkyl groups onto the piperidine nitrogen, a modification that can profoundly impact a compound's basicity (pKa), lipophilicity, and receptor-binding interactions. However, the direct alkylation of secondary amines like this compound presents a classic synthetic challenge: over-alkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as an undesired byproduct.[7][8][9] Therefore, careful method selection is paramount for achieving high yields of the desired mono-alkylated product.

Methodology A: Direct Alkylation via Nucleophilic Substitution

This classical SN2 approach involves the reaction of the piperidine with an electrophilic alkyl halide. Success hinges on controlling the reaction stoichiometry and conditions to disfavor the second alkylation event.

Causality Behind Experimental Choices:

  • Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a hindered amine like N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the hydrohalic acid generated during the reaction, regenerating the free, nucleophilic secondary amine without competing in the alkylation itself.[10][11]

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the amine salt intermediates and effectively solvate the transition state of the SN2 reaction.[11]

  • Controlled Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) maintains its concentration at a low level, statistically favoring its reaction with the more abundant secondary amine over the newly formed, and more reactive, tertiary amine product.[7][10]

Experimental Protocol: N-Benzylation of (2R,4R)-2-Methylpiperidin-4-ol

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (2R,4R)-2-methylpiperidin-4-ol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to create a suspension with a concentration of approximately 0.1 M with respect to the starting amine.

  • Reagent Addition: Place the flask under a nitrogen atmosphere. Add benzyl bromide (1.05 eq) dropwise to the stirred suspension at room temperature over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.

  • Work-up: Upon completion, filter off the solid potassium carbonate and wash the filter cake with acetonitrile.[12] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-2-methylpiperidin-4-ol.

Data Presentation: Direct Alkylation Parameters

Reagent/ParameterMolar Ratio (eq)PurposeKey Insight
This compound1.0NucleophileStarting Material
Alkyl Halide (e.g., BnBr)1.05 - 1.1ElectrophileSlight excess drives reaction; large excess promotes over-alkylation.[10]
Base (e.g., K₂CO₃, DIPEA)1.5 - 2.0Acid ScavengerMust be non-nucleophilic to avoid competing with the amine.
Solvent (e.g., ACN, DMF)-Reaction MediumPolar aprotic solvents are preferred for SN2 reactions.
TemperatureRoom Temp. to 50°CReaction RateGentle heating may be needed for less reactive halides (e.g., chlorides).
Methodology B: Reductive Amination

Reductive amination is a robust and highly selective alternative that elegantly circumvents the issue of over-alkylation.[7][13] This one-pot, two-step process first involves the formation of an intermediate iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild hydride agent.

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for most applications.[14] It is mild enough that it will not reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective at slightly acidic pH, but is highly toxic.[14][15]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with STAB.[14] Methanol can be used with NaBH₃CN.

  • pH Control: The reaction is often facilitated by a small amount of acetic acid, which catalyzes the formation of the iminium ion.

Experimental Protocol: Reductive Amination with Acetone

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and acetone (1.5 eq) in 1,2-dichloroethane (DCE) (to 0.1 M).

  • Iminium Formation: Add glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Extraction & Purification: Separate the layers using a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to isolate N-isopropyl-2-methylpiperidin-4-ol.

Data Presentation: Reductive Amination Parameters

Reagent/ParameterMolar Ratio (eq)PurposeKey Insight
This compound1.0NucleophileStarting Material
Carbonyl (Aldehyde/Ketone)1.2 - 1.5ElectrophileForms the iminium ion intermediate.
Reducing Agent (NaBH(OAc)₃)1.5Hydride SourceSelectively reduces the iminium ion, preventing over-alkylation.[14][16]
Solvent (e.g., DCE, DCM)-Reaction MediumMust be compatible with the chosen reducing agent.
Additive (e.g., AcOH)0.1 - 1.0CatalystCatalyzes iminium ion formation.

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow cluster_start Starting Material cluster_direct Method A: Direct Alkylation cluster_reductive Method B: Reductive Amination Start This compound Direct_Reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Start->Direct_Reagents Sₙ2 Reaction Reductive_Reagents Aldehyde/Ketone (R₂C=O) Start->Reductive_Reagents Condensation Direct_Product N-Alkyl Product Direct_Reagents->Direct_Product Iminium Iminium Ion Intermediate Reductive_Reagents->Iminium Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Iminium->Reducing_Agent Reduction Reductive_Product N-Alkyl Product Reducing_Agent->Reductive_Product

Caption: Workflow for N-alkylation via Direct Alkylation or Reductive Amination.

Part 2: The N-Acylation of this compound

N-acylation introduces an amide functionality, a privileged group in drug design known for its metabolic stability and ability to participate in hydrogen bonding. This transformation proceeds via a nucleophilic acyl substitution mechanism and is generally a high-yielding, clean reaction that does not suffer from the over-reaction problems seen in alkylation.[17][18]

Methodology A: Acylation with Acyl Halides

Acyl halides, particularly acyl chlorides, are highly reactive electrophiles that react rapidly with amines. The reaction is often exothermic and may require cooling.

Causality Behind Experimental Choices:

  • Reactivity: Acyl chlorides are among the most reactive carboxylic acid derivatives, ensuring a fast and complete reaction.

  • Base: A tertiary amine base like triethylamine (NEt₃) or pyridine is essential to act as an acid scavenger, neutralizing the HCl byproduct which would otherwise protonate the starting amine and render it non-nucleophilic.[17][19]

  • Temperature Control: The reaction is typically initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.[17]

Experimental Protocol: N-Acetylation with Acetyl Chloride

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and add triethylamine (1.5 eq).

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the cold solution. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine to remove excess acid and salts.[17]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acetyl-2-methylpiperidin-4-ol, which can be further purified by chromatography or crystallization if necessary.

Data Presentation: Acylation with Acyl Chloride

Reagent/ParameterMolar Ratio (eq)PurposeKey Insight
This compound1.0NucleophileStarting Material
Acyl Chloride (e.g., AcCl)1.1ElectrophileHighly reactive; ensures complete conversion.
Base (e.g., NEt₃)1.5Acid ScavengerPrevents protonation of the starting amine.
Solvent (e.g., DCM)-Reaction MediumAprotic solvent to avoid reaction with the acyl chloride.
Temperature0°C to Room Temp.Rate ControlManages initial exothermicity.
Methodology B: Amide Coupling with Carboxylic Acids

For more delicate substrates or when the corresponding acyl chloride is unavailable, direct coupling with a carboxylic acid using a coupling agent is the preferred method. This is the standard procedure used in peptide synthesis.

Causality Behind Experimental Choices:

  • Activation: Carboxylic acids are not sufficiently electrophilic to react directly with amines. A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate.[17]

  • Additives: Additives like 1-Hydroxybenzotriazole (HOBt) are often included. They react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and (if applicable) racemization at an adjacent chiral center.

  • Base: A non-nucleophilic base like DIPEA is used to maintain basic conditions without interfering with the coupling reagents.

Experimental Protocol: Coupling with Benzoic Acid

  • Activation: In a round-bottom flask, dissolve benzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq) and DIPEA (2.5 eq) in DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the water-soluble byproducts (EDU and HOBt).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield N-benzoyl-2-methylpiperidin-4-ol.

Visualization: N-Acylation Workflow

N_Acylation_Workflow cluster_start Starting Material cluster_acyl_halide Method A: Acyl Halide cluster_coupling Method B: Amide Coupling Start This compound Acyl_Halide Acyl Chloride (RCOCl) Base (e.g., NEt₃) Start->Acyl_Halide Nucleophilic Acyl Substitution Active_Intermediate Active Ester Intermediate Start->Active_Intermediate Nucleophilic Attack Product_A N-Acyl Product Acyl_Halide->Product_A Carboxylic_Acid Carboxylic Acid (RCOOH) Coupling_Agent Coupling Agent (EDC) Additive (HOBt) Carboxylic_Acid->Coupling_Agent Activation Coupling_Agent->Active_Intermediate Product_B N-Acyl Product Active_Intermediate->Product_B

Caption: Workflow for N-acylation using Acyl Halides or Amide Coupling Reagents.

Part 3: Product Purification and Structural Characterization

Purification Strategy:

  • Aqueous Work-up: A standard aqueous work-up is the first line of purification. For N-alkylated products, which remain basic, washing with a dilute acid can remove any unreacted starting materials, followed by re-basification and extraction. For neutral N-acylated products, washing with dilute acid (to remove any unreacted amine) and base (to remove unreacted carboxylic acid) is effective.[17]

  • Chromatography: Silica gel column chromatography is the most common method for final purification. For N-alkylated piperidines, which are basic, "tailing" or streaking on the column can be an issue. This is mitigated by adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent system.[12]

Characterization Insights (E-E-A-T):

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation.

    • N-Alkylation: Look for the disappearance of the N-H proton signal and the appearance of new signals corresponding to the protons of the newly added alkyl group.

    • N-Acylation: A key diagnostic feature in the NMR spectra of N-acylated piperidines is the phenomenon of rotamers . Due to the partial double-bond character of the C-N amide bond, rotation is restricted.[20][21] This often results in the doubling or significant broadening of signals for the protons and carbons near the nitrogen atom at room temperature.[22][23] This is not an impurity but an inherent conformational property. Variable temperature (VT) NMR experiments can be used to observe the coalescence of these signals at higher temperatures, confirming the presence of rotamers.[20][21]

  • Mass Spectrometry: Provides confirmation of the molecular weight of the product, confirming successful addition of the alkyl or acyl group.

References

Application Note: Leveraging 2-Methylpiperidin-4-ol as a Versatile Scaffold for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enzyme inhibitors are cornerstones of modern pharmacology, forming the basis for a vast array of treatments for diseases ranging from cancer to neurodegenerative disorders.[1][2] The design of potent and selective inhibitors is a central challenge in medicinal chemistry, requiring scaffolds that can be readily modified to achieve optimal interactions with a target enzyme's active site.[3][4] Among the most successful structural motifs is the piperidine ring, a "privileged structure" recognized for its prevalence in numerous biologically active compounds and its favorable physicochemical properties.[5]

This application note provides an in-depth guide to the strategic use of a specific, high-value piperidine derivative: 2-Methylpiperidin-4-ol . We will explore the unique structural attributes that make it a powerful building block for enzyme inhibitor design. This guide will move beyond simple descriptions to explain the causal relationships behind its utility, providing detailed protocols for its application in synthesis and biochemical evaluation, aimed at researchers, scientists, and drug development professionals.

Chapter 1: The Strategic Value of the this compound Scaffold

The utility of this compound in drug design is not accidental; it arises from a combination of distinct structural features that provide medicinal chemists with precise control over the final molecule's properties.[6] These features can be systematically exploited to optimize potency, selectivity, and pharmacokinetic profiles.

1.1. Conformational Rigidity and Vectorial Projection The saturated piperidine ring exists predominantly in a chair conformation. This inherent rigidity reduces the entropic penalty upon binding to a target and projects its substituents in well-defined axial and equatorial orientations. This allows for precise, vector-based exploration of the three-dimensional space within an enzyme's binding pocket.

1.2. The C4-Hydroxyl Group: A Versatile Synthetic Handle The hydroxyl group at the 4-position is a key point for chemical diversification. It can be readily converted into ethers or esters, allowing for the introduction of a wide range of substituents. This is a common strategy for probing for additional hydrogen bonds or hydrophobic interactions within the target active site, as seen in the development of potent ABL/c-KIT dual kinase inhibitors where an ether linkage at this position was crucial for activity.[7]

1.3. The C2-Methyl Group: A Tool for Selectivity and Potency The methyl group at the 2-position provides several advantages. It can:

  • Introduce Chirality: Creating stereoisomers that may exhibit differential binding affinities and selectivities for the target enzyme.

  • Provide Steric Influence: The methyl group can be used to orient adjacent, larger substituents or to create a steric clash with off-target enzymes, thereby enhancing selectivity.

  • Engage in Hydrophobic Interactions: It can fit into small hydrophobic pockets within the active site, contributing favorably to the overall binding affinity.

1.4. The Secondary Amine: A Locus for Interaction and Derivatization The nitrogen atom of the piperidine ring is a critical interaction point. As a secondary amine, it can act as a hydrogen bond donor. More importantly, it serves as a primary site for adding large, complex pharmacophoric groups through N-alkylation or N-arylation reactions, anchoring the core scaffold to other key recognition elements of the inhibitor.

G scaffold This compound Core N_amine Secondary Amine (N1) - H-bond donor - Site for major scaffold attachment scaffold->N_amine C2_methyl Methyl Group (C2) - Steric control - Chirality center - Hydrophobic interactions scaffold->C2_methyl C4_hydroxyl Hydroxyl Group (C4) - H-bond donor/acceptor - Key synthetic handle (ethers, esters) scaffold->C4_hydroxyl ring Piperidine Ring - Rigid conformational scaffold - Defined substituent vectors scaffold->ring

Caption: Key pharmacophoric features of the this compound scaffold.

Chapter 2: Application in Kinase Inhibitor Development

Protein kinases are a major class of enzymes targeted in cancer therapy, and the this compound scaffold has been instrumental in the development of potent kinase inhibitors.[8] Kinase inhibitors often work by competing with ATP for binding in the enzyme's active site. The piperidine moiety can serve as a versatile scaffold to correctly position other chemical groups that interact with key regions of the ATP binding pocket, such as the hinge region.

Derivatives of this scaffold have been successfully employed to target a range of kinases, including Mer-tyrosine kinase (MERTK), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10] The ability to simultaneously inhibit multiple kinases involved in tumor progression is a promising anticancer strategy.[10]

G cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GrowthFactor->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (Proliferation, Angiogenesis) RTK->Downstream Phosphorylates ATP ATP ATP->RTK Binds to Active Site Inhibitor This compound -based Inhibitor Inhibitor->RTK Blocks ATP Binding

Caption: Mechanism of action for a kinase inhibitor targeting a receptor tyrosine kinase.

Table 1: Examples of Kinase Inhibitors Incorporating Piperidine Scaffolds

Compound ClassTarget Kinase(s)Reported Potency (IC₅₀)Reference
Pyrrolo[2,1-f][6][7][9]triazine-piperidine hybridMERTK~42% inhibition at 10 µM[9]
Benzamide Derivative (CHMFL-ABL/KIT-155)ABL / c-KIT46 nM / 75 nM[7]
Piperidinyl-based BenzoxazoleVEGFR-2 / c-Met0.057 µM / 0.181 µM (Compound 11b)[10]
Anilinoquinazoline (AZD0530)c-Src / AblLow nanomolar[11]

Chapter 3: Protocols for Inhibitor Synthesis and Evaluation

The true value of a scaffold lies in its practical application. This section provides validated, step-by-step protocols for the synthesis of a model inhibitor and its subsequent evaluation in a biochemical assay.

Protocol: Synthesis of a Model Kinase Inhibitor

This protocol describes a two-step synthesis of a model inhibitor, starting with the protection of the piperidine nitrogen, followed by an etherification reaction at the C4-hydroxyl group. This workflow is representative of how the this compound scaffold is functionalized in a real-world drug discovery campaign.

G start Start: This compound step1 Step 1: N-Protection Reagent: Boc Anhydride Solvent: DCM Rationale: Prevents N-alkylation in Step 2 start->step1 intermediate Intermediate: Boc-protected Piperidine step1->intermediate step2 Step 2: O-Arylation Reagent: 4-Fluoronitrobenzene, NaH Solvent: DMF Rationale: Forms key ether linkage intermediate->step2 product Final Product: Model Inhibitor step2->product

Caption: Synthetic workflow for a model inhibitor using this compound.

Methodology:

  • Step 1: N-Boc Protection of this compound

    • Causality: The secondary amine is more nucleophilic than the secondary hydroxyl group. To ensure selective O-alkylation in the subsequent step, the nitrogen must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of the next step and can be easily removed later under acidic conditions.

    • Procedure:

      • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).

      • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

      • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.

      • Allow the reaction to warm to room temperature and stir for 4 hours.

      • Monitor reaction completion by Thin Layer Chromatography (TLC).

      • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Step 2: Williamson Ether Synthesis with 4-Fluoronitrobenzene

    • Causality: To form the ether linkage, the weakly acidic C4-hydroxyl group must be deprotonated to form a more nucleophilic alkoxide. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. The reaction is a nucleophilic aromatic substitution where the alkoxide displaces the fluoride on the electron-deficient aromatic ring.

    • Procedure:

      • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

      • Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

      • Stir the mixture at 0 °C for 30 minutes.

      • Add 4-Fluoronitrobenzene (1.1 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Monitor reaction completion by TLC.

      • Carefully quench the reaction by the slow addition of water.

      • Extract the product with ethyl acetate (3x).

      • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

      • Purify the crude product by flash column chromatography to yield the final model inhibitor.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general, fluorescence-based assay to determine the inhibitory activity of a synthesized compound against a target kinase. The principle relies on measuring the amount of ATP consumed during the phosphorylation reaction.

Trustworthiness through Controls:

  • Positive Control: A known inhibitor of the target enzyme (e.g., Staurosporine) is used to confirm the assay is sensitive to inhibition.

  • Negative Control (No Inhibitor): A reaction containing DMSO (the vehicle for the compound) instead of the inhibitor. This defines the 100% enzyme activity level.

  • Background Control (No Enzyme): A reaction mix without the enzyme. This is used to subtract any background signal from the reagents.

G start Prepare Reagents - Kinase, Substrate, ATP - Test Compound dilutions dispense Dispense Reagents - Add buffer, substrate, and inhibitor/DMSO to plate start->dispense initiate Initiate Reaction - Add Kinase/ATP mix - Incubate at 30°C dispense->initiate stop Stop Reaction & Develop - Add Detection Reagent (Converts remaining ATP to signal) initiate->stop read Read Plate - Measure Fluorescence stop->read analyze Analyze Data - Subtract background - Normalize to controls - Calculate % Inhibition read->analyze

Caption: General workflow for a fluorescence-based in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase assay buffer.

    • Perform a serial dilution of the test compound in DMSO, then dilute further in assay buffer to create 2X working solutions. A typical starting concentration range would be 100 µM down to 1 nM.

  • Assay Procedure (384-well plate format):

    • To the appropriate wells, add 5 µL of the 2X test compound dilutions or control solutions (DMSO for 100% activity, known inhibitor for positive control).

    • Add 5 µL of assay buffer to the "no enzyme" background wells.

    • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" wells.

    • Mix the plate gently and pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and develop the signal by adding 20 µL of a detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

    • Incubate as per the detection reagent manufacturer's instructions.

    • Read the fluorescence or luminescence signal on a compatible plate reader.

  • Data Analysis and IC₅₀ Determination:

    • Causality: The IC₅₀ (half-maximal inhibitory concentration) is a quantitative measure of inhibitor potency. It is determined by fitting the dose-response data to a sigmoidal curve, which mathematically models the relationship between inhibitor concentration and enzyme activity.[12][13]

    • Calculation:

      • Subtract the average background signal from all other data points.

      • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no-inhibitor))

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

      • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Conclusion

This compound is more than just a simple chemical; it is a sophisticated and versatile scaffold for the rational design of enzyme inhibitors. Its inherent structural and chemical properties—conformational rigidity, stereochemical potential, and multiple points for controlled diversification—provide drug discovery scientists with a powerful tool to develop potent and selective therapeutics. The protocols and strategic insights provided in this guide demonstrate a clear pathway from scaffold selection to the synthesis and evaluation of novel enzyme inhibitors, underscoring the central and enduring role of this compound in modern medicinal chemistry.

References

Application Notes and Protocols: Synthesis of Spiro-Compounds from 2-Methylpiperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Piperidines in Drug Discovery

The piperidine motif is a cornerstone in medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved drugs.[1][2][3] The evolution of drug design, however, continually pushes for greater chemical diversity and structural complexity to address challenging biological targets. Spiro-compounds, characterized by two rings sharing a single atom, have emerged as a powerful solution.[4] Specifically, spirocyclic piperidines offer a unique three-dimensional architecture that departs from the "flat" chemical space of many traditional drug molecules.[5] This inherent three-dimensionality allows for more extensive and specific interactions with protein targets, potentially leading to enhanced potency and selectivity. Furthermore, the high fraction of sp3-hybridized carbons in these scaffolds often imparts favorable physicochemical properties, such as improved aqueous solubility.

This guide provides an in-depth exploration of synthetic strategies for constructing spiro-compounds, with a particular focus on leveraging the versatile starting material, 2-methylpiperidin-4-ol. We will delve into the mechanistic underpinnings of key transformations and provide detailed, actionable protocols for their implementation in a research setting.

Strategic Approaches to Spirocyclization from Piperidine Precursors

The synthesis of spiropiperidines can be broadly categorized into two main strategies: the formation of the spiro-ring on a pre-existing piperidine core, or the construction of the piperidine ring onto a pre-formed carbocyclic or heterocyclic system.[6] This guide will focus on the former, utilizing derivatives of this compound as the foundational building block. The presence of the hydroxyl group at the 4-position and the methyl group at the 2-position provides strategic handles for a variety of intramolecular cyclization reactions.

Key Synthetic Transformations:
  • Intramolecular Cyclization: This is a powerful and efficient method for constructing spirocyclic systems.[7][8] By tethering a reactive functional group to the piperidine nitrogen or another position, an intramolecular reaction can be induced to form the second ring at the C4 position.

  • Oxidative Cyclization: In some approaches, the hydroxyl group of this compound can be oxidized to a ketone. This ketone then serves as an electrophilic site for intramolecular nucleophilic attack, leading to spirocycle formation.

  • Multi-component Reactions: These elegant reactions allow for the construction of complex molecules in a single step from three or more starting materials.[9] Variants of reactions like the Castagnoli–Cushman reaction can be adapted for the synthesis of spirocyclic lactams, which can be subsequently reduced to the desired spiropiperidines.[2][5]

Experimental Protocols and Methodologies

Here, we present detailed protocols for two distinct and effective methods for synthesizing spiro-compounds from this compound derivatives.

Protocol 1: Synthesis of a Spiro-ether via Intramolecular Williamson Ether Synthesis

This protocol outlines the synthesis of a spiro-oxolane piperidine derivative. The strategy involves the N-alkylation of this compound with a haloalkane, followed by an intramolecular base-mediated cyclization.

Workflow Diagram:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A This compound C N-alkylated intermediate A->C K2CO3, Acetone, Reflux B 1-bromo-3-chloropropane B->C D Spiro-oxolane piperidine C->D NaH, THF, 0°C to rt

Caption: Workflow for Spiro-ether Synthesis.

Materials:

  • This compound

  • 1-bromo-3-chloropropane

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

Step 1: N-(3-chloropropyl)-2-methylpiperidin-4-ol

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate. This can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: 1-Oxa-6-methyl-5-azaspiro[4.5]decane

  • Caution: Sodium hydride is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

  • Wash the required amount of sodium hydride (1.5 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF under an argon atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the crude N-(3-chloropropyl)-2-methylpiperidin-4-ol from the previous step in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-ether.

Data Summary Table:

StepReactantsReagents and ConditionsProductTypical Yield
1This compound, 1-bromo-3-chloropropaneK2CO3, Acetone, Reflux, 12-16 hN-(3-chloropropyl)-2-methylpiperidin-4-ol85-95%
2N-(3-chloropropyl)-2-methylpiperidin-4-olNaH, THF, 0°C to rt, 4-6 h1-Oxa-6-methyl-5-azaspiro[4.5]decane60-75%
Protocol 2: Synthesis of a Spiro-lactone via Oxidation and Intramolecular Michael Addition

This protocol describes the synthesis of a spiro-lactone from a derivative of this compound. The strategy involves N-protection, oxidation of the alcohol to a ketone, followed by the attachment of an acrylate moiety and a subsequent intramolecular Michael addition.

Reaction Mechanism Diagram:

G cluster_0 Step 1 & 2: Protection & Oxidation cluster_1 Step 3: N-Acrylation cluster_2 Step 4: Intramolecular Michael Addition A This compound B Boc-protected alcohol A->B Boc2O, DCM C Boc-protected ketone B->C Dess-Martin Periodinane D N-Acryloyl piperidinone C->D 1. TFA, DCM 2. Acryloyl chloride, Et3N E Spiro-lactone D->E DBU, Toluene, Reflux

Caption: Pathway for Spiro-lactone Synthesis.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc2O)

  • Dichloromethane (DCM)

  • Dess-Martin periodinane

  • Trifluoroacetic acid (TFA)

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

Step 1: tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate

  • Dissolve this compound (1.0 eq) in DCM.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the Boc-protected alcohol.

Step 2: tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

  • Dissolve the Boc-protected alcohol (1.0 eq) in DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate to yield the Boc-protected ketone.

Step 3: 1-acryloyl-2-methylpiperidin-4-one

  • Dissolve the Boc-protected ketone (1.0 eq) in DCM.

  • Add TFA (5.0 eq) dropwise at 0°C and stir at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure, and co-evaporate with toluene to remove residual TFA.

  • Dissolve the resulting crude amine salt in DCM and cool to 0°C.

  • Add triethylamine (3.0 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).

  • Stir at 0°C for 30 minutes and then at room temperature for 2 hours.

  • Wash with water and brine, dry over Na2SO4, and concentrate. Purify by column chromatography.

Step 4: 6-Methyl-1-oxa-5-azaspiro[4.5]decan-2-one

  • Dissolve the N-acryloyl piperidinone (1.0 eq) in toluene.

  • Add DBU (0.2 eq) and heat the mixture to reflux for 6-8 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry over Na2SO4, concentrate, and purify by column chromatography to obtain the spiro-lactone.

Data Summary Table:

StepStarting MaterialKey Reagents and ConditionsProductTypical Yield
1This compoundBoc2O, DCM, 0°C to rt, 8-12 hBoc-protected alcohol>95%
2Boc-protected alcoholDess-Martin Periodinane, DCM, rt, 2-4 hBoc-protected ketone90-98%
3Boc-protected ketone1. TFA, DCM; 2. Acryloyl chloride, Et3NN-Acryloyl piperidinone70-85%
4N-Acryloyl piperidinoneDBU, Toluene, Reflux, 6-8 hSpiro-lactone55-70%

Conclusion

The synthesis of spiro-compounds from this compound derivatives offers a versatile and powerful platform for the generation of novel, three-dimensional chemical entities for drug discovery. The protocols detailed herein provide robust starting points for accessing spiro-ethers and spiro-lactones. The principles of intramolecular cyclization and the strategic use of protecting groups and oxidation states are central to these synthetic routes. By understanding and applying these methodologies, researchers can effectively expand their chemical libraries with structurally complex and medicinally relevant spirocyclic piperidines.

References

Introduction: The Significance of 2-Methylpiperidin-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Hydrogenation of 2-Methyl-4-hydroxypyridine for the Synthesis of 2-Methylpiperidin-4-ol

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid, saturated heterocyclic structure allows for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. The stereochemistry of the methyl and hydroxyl groups—specifically the cis and trans isomers—can drastically alter a molecule's binding affinity, efficacy, and metabolic profile. Consequently, robust and stereocontrolled synthetic routes to access these building blocks are of paramount importance to the pharmaceutical industry.

Catalytic hydrogenation of the corresponding pyridine precursor, 2-methyl-4-hydroxypyridine, represents the most direct and atom-economical method for this synthesis. This application note provides a detailed guide to various catalytic hydrogenation techniques, offering a comparative analysis of common catalytic systems, step-by-step protocols, and expert insights to aid researchers in the successful synthesis of this compound.

Mechanism and Scientific Principles of Catalytic Hydrogenation

The catalytic hydrogenation of a pyridine ring is a complex multi-step process involving the addition of hydrogen atoms across the aromatic system. The reaction proceeds via the Horiuti-Polanyi mechanism, which involves the stepwise addition of hydrogen to the adsorbed pyridine molecule on the catalyst surface.

The general pathway can be visualized as follows:

  • Adsorption: The pyridine ring adsorbs onto the surface of the metal catalyst.

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.

  • Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially transferred to the pyridine ring, leading to partially hydrogenated intermediates such as dihydropyridine and tetrahydropyridine.

  • Desorption: Once fully saturated, the final product, this compound, desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.

The choice of catalyst and reaction conditions plays a critical role in influencing the reaction rate, efficiency, and, most importantly, the stereoselectivity of the final product.

G H2 H₂ (gas) H_ads 2H (adsorbed) H2->H_ads Dissociative Adsorption Py_ads Adsorbed 2-Methyl-4-hydroxypyridine Intermediate_ads Adsorbed Intermediates (Dihydro-, Tetrahydro-) Py_ads->Intermediate_ads + H (ads) Product_ads Adsorbed This compound Intermediate_ads->Product_ads + H (ads) Product_sol This compound (in solution) Product_ads->Product_sol Desorption Py_gas 2-Methyl-4-hydroxypyridine (in solution) Py_gas->Py_ads

Caption: General mechanism of pyridine hydrogenation on a catalyst surface.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical parameter in the hydrogenation of substituted pyridines. Noble metal catalysts like Rhodium (Rh) and Ruthenium (Ru) are highly effective but can be expensive. Nickel-based catalysts, such as Raney Nickel, offer a cost-effective alternative, though often requiring more forcing conditions.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReported YieldStereoselectivity (cis:trans)
5% Rh/C 25-80 °C, 50-500 psi H₂, Acetic Acid or MethanolHigh activity at low temperatures, good stereoselectivity.High cost.>95%Often favors cis isomer (~4:1 to 9:1).
5% Ru/C 80-120 °C, 800-1500 psi H₂, Water, AlcoholsGood for acidic or neutral conditions, lower cost than Rh.Requires higher temperatures and pressures.90-98%Variable, can be tuned with additives.
Raney Nickel (Ra-Ni) 100-180 °C, 1000-2000 psi H₂, Alcohols, WaterLow cost, readily available.Requires high temperatures and pressures, potential for side reactions.85-95%Generally lower selectivity, often near 1:1 without modification.
PtO₂ (Adams' catalyst) 25-50 °C, 50-100 psi H₂, Acetic AcidHigh activity under mild conditions.Sensitive to catalyst poisons, can be expensive.>90%Highly dependent on substrate and solvent.

Expert Insight: For achieving high cis-selectivity, Rhodium on a carbon support (Rh/C) in an acidic medium like acetic acid is often the system of choice. The acidic conditions protonate the ring nitrogen, which influences the mode of adsorption onto the catalyst surface, thereby favoring the delivery of hydrogen from one face of the ring.

Experimental Protocols

Protocol 1: High cis-Selectivity Synthesis using Rhodium on Carbon (Rh/C)

This protocol is optimized for producing the cis-isomer of this compound, which is frequently the desired isomer in pharmaceutical applications.

G start Start charge_reactor Charge Reactor: - 2-Methyl-4-hydroxypyridine - Acetic Acid - 5% Rh/C (wet) start->charge_reactor inert_atmosphere Inerting: Purge with N₂ or Ar (3x) charge_reactor->inert_atmosphere pressurize Pressurize: Introduce H₂ gas (100 psi) inert_atmosphere->pressurize react React: Heat to 60°C Stir vigorously (12-18 h) pressurize->react monitor Monitor Reaction: Check H₂ uptake Optional: TLC/GC-MS react->monitor cool_depressurize Cool & Vent: Cool to RT Carefully vent H₂ monitor->cool_depressurize filter Catalyst Filtration: Filter through Celite® cool_depressurize->filter concentrate Concentrate: Remove acetic acid in vacuo filter->concentrate workup Aqueous Work-up: Basify with NaOH Extract with DCM concentrate->workup purify Purify: Dry (Na₂SO₄) Concentrate Optional: Crystallization workup->purify end End: cis-2-Methylpiperidin-4-ol purify->end

Caption: Experimental workflow for Rh/C catalyzed hydrogenation.

Materials:

  • 2-Methyl-4-hydroxypyridine (10.0 g, 91.6 mmol)

  • 5% Rhodium on Carbon (50% wet paste, ~1.0 g)

  • Glacial Acetic Acid (100 mL)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas

  • Diatomaceous earth (Celite®)

  • Sodium Hydroxide (NaOH), 50% w/w solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Parr-type hydrogenation apparatus or a high-pressure autoclave (e.g., 500 mL)

  • Glass liner and magnetic stir bar or overhead stirrer assembly

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reactor Charging: To the glass liner of the high-pressure reactor, add 2-methyl-4-hydroxypyridine and glacial acetic acid. Stir until all solids are dissolved.

  • Catalyst Addition: Carefully add the 5% Rh/C catalyst. Safety Note: Handle wet Rh/C catalyst with care; do not allow it to dry out completely as it can be pyrophoric.

  • System Sealing and Inerting: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (or argon) to ~100 psi and then venting. Repeat this cycle three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to an initial pressure of 100 psi. Begin vigorous stirring and heat the reactor to 60 °C. The reaction is typically complete within 12-18 hours, which can be monitored by the cessation of hydrogen uptake.

  • Cooldown and Depressurization: Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.

  • Catalyst Removal: Purge the reactor headspace with nitrogen. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst. Wash the filter cake with a small amount of methanol or acetic acid to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetic acid.

  • Work-up and Extraction: Cool the resulting residue in an ice bath and carefully basify to pH > 12 by the slow addition of 50% NaOH solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid or oil. The typical yield is >90% with a cis:trans ratio of approximately 9:1.

Protocol 2: Cost-Effective Scale-Up Synthesis using Raney Nickel (Ra-Ni)

This protocol is suitable for larger-scale synthesis where cost is a primary consideration, though it requires more stringent reaction conditions.

Materials:

  • 2-Methyl-4-hydroxypyridine (10.0 g, 91.6 mmol)

  • Raney Nickel (50% slurry in water, ~2.0 g)

  • Methanol or Isopropanol (120 mL)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Charging: Add 2-methyl-4-hydroxypyridine and the alcohol solvent to the reactor liner.

  • Catalyst Addition: Carefully wash the Raney Nickel slurry with the chosen solvent to remove the water. Add the solvent-washed Raney Nickel to the reactor. Safety Note: Raney Nickel is highly pyrophoric and must be handled under a liquid at all times.

  • System Sealing and Inerting: Seal the reactor and purge thoroughly with nitrogen (at least 5 cycles) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to 1500 psi. Begin vigorous stirring and heat to 150 °C. Monitor the reaction by pressure drop. The reaction is typically complete in 8-12 hours.

  • Cooldown and Catalyst Removal: After cooling and venting, the catalyst can be removed by filtration through Celite®. Alternatively, for safety on a large scale, the catalyst can be allowed to settle, and the product solution can be decanted.

  • Isolation: Concentrate the filtered solution under reduced pressure to afford the product. Purity and isomer ratio should be checked by GC-MS or NMR, as this method often yields a mixture of isomers.

Troubleshooting and Expert Insights:

  • Incomplete Reaction: If the reaction stalls (no more H₂ uptake), the cause is often catalyst poisoning or insufficient catalyst loading. Ensure high-purity reagents and solvents. If necessary, the reaction can be filtered and recharged with fresh catalyst.

  • Poor Stereoselectivity: The cis:trans ratio is highly dependent on the catalyst, solvent, and pH. Acidic conditions with Rh or Ru catalysts generally favor the cis product. Neutral conditions with Raney Nickel often lead to mixtures.

  • Safety: Hydrogenations, especially at high pressure and with pyrophoric catalysts, carry significant risks. Always operate behind a safety shield in a properly functioning fume hood. Ensure the equipment is rated for the intended pressure and temperature.

Application Notes & Protocols: Utilizing 2-Methylpiperidin-4-ol for the Rapid Generation of Diverse Compound Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Imperative: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, which is crucial for precise interactions with biological targets like protein binding sites.[3][4] Furthermore, the saturated heterocyclic nature of the piperidine scaffold often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, enhancing the "druggability" of a molecule.[2][5]

This guide focuses on a particularly versatile building block: 2-Methylpiperidin-4-ol . The strategic value of this scaffold lies in its inherent structural features:

  • Two Orthogonal Reaction Sites: It possesses a secondary amine (N-H) and a secondary alcohol (O-H), allowing for sequential or combinatorial derivatization at two distinct points.

  • Stereochemical Complexity: The methyl group at the C2 position introduces a chiral center, providing access to stereochemically diverse molecules which can be critical for biological activity and selectivity.[3][4][6]

  • Vectorial Diversity: Functionalization at the nitrogen and oxygen atoms allows for the exploration of chemical space in different directions from the core, facilitating extensive structure-activity relationship (SAR) studies.[1]

By leveraging these features, researchers can efficiently construct large, diverse libraries of novel compounds from a single, readily available starting material, accelerating the hit identification phase of drug discovery.[7][]

Library Design Philosophy: A Dual-Vector Diversification Approach

The core principle for building a library from this compound is combinatorial chemistry , where diverse sets of building blocks are systematically combined to generate a large array of final products.[9][10] Our strategy employs a dual-vector approach, targeting the two reactive functional groups.

G cluster_start Core Scaffold cluster_n Vector 1: N-Functionalization cluster_o Vector 2: O-Functionalization cluster_end Final Products start This compound N_alkylation N-Alkylation (R1-X) start->N_alkylation Step 1 N_acylation N-Acylation (R1-COCl) start->N_acylation Step 1 N_reductive N-Reductive Amination (R1-CHO) start->N_reductive Step 1 O_ester O-Esterification (R2-COOH) N_alkylation->O_ester Step 2 O_ether O-Etherification (R2-X) N_alkylation->O_ether Step 2 N_acylation->O_ester Step 2 N_acylation->O_ether Step 2 N_reductive->O_ester Step 2 N_reductive->O_ether Step 2 library Diverse Compound Library (R1-N-Scaffold-O-R2) O_ester->library O_ether->library

Caption: Dual-vector diversification strategy for this compound.

This workflow illustrates the logical progression from the core scaffold to a final, diverse library. The secondary amine is typically functionalized first due to its higher nucleophilicity. Following N-functionalization, the hydroxyl group is derivatized, introducing a second point of diversity. This two-step sequence allows for the systematic and controlled generation of thousands of unique compounds.

Core Methodologies: Synthesis & Diversification Protocols

The following protocols are designed to be robust and adaptable for parallel synthesis, a common technique for library production.[11] All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a reliable method for forming C-N bonds and is highly amenable to library synthesis due to the wide availability of aldehydes and ketones.

Causality: This method is chosen over direct alkylation with alkyl halides to minimize the risk of over-alkylation (quaternization) of the nitrogen, which can be a problematic side reaction.[12] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

Materials:

  • This compound

  • Aldehyde (R-CHO, 1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride in portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS or TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified as required (see Section 5).

Protocol 2: O-Esterification of N-Functionalized Piperidinols

Esterification is a classic transformation that introduces a wide range of functionality.[13] Using a coupling agent like EDC is preferable for library synthesis as it avoids the need for harsh conditions (like high heat or strong acids) and simplifies purification by producing water-soluble byproducts.[14]

Causality: This protocol follows N-functionalization. The N-substituted piperidinol from Protocol 1 is coupled with a carboxylic acid. EDC/DMAP is a highly efficient coupling system that works well at room temperature for a broad range of substrates.

Materials:

  • N-substituted-2-methylpiperidin-4-ol (from Protocol 1)

  • Carboxylic acid (R-COOH, 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolve the N-substituted-2-methylpiperidin-4-ol (1.0 eq), carboxylic acid (1.2 eq), and DMAP (0.1 eq) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product.

Exemplar Library Data

To illustrate the potential of this scaffold, the table below shows a small, representative virtual library created by combining building blocks from Protocols 1 and 2.

Compound IDR1 (from Aldehyde)R2 (from Carboxylic Acid)Molecular Weight ( g/mol )Predicted cLogP
LIB-001BenzylAcetyl261.352.5
LIB-002Benzyl4-Chlorobenzoyl385.894.8
LIB-003CyclohexylmethylAcetyl267.413.6
LIB-004Cyclohexylmethyl4-Chlorobenzoyl391.955.9
LIB-0054-FluorobenzylPyridine-3-carbonyl370.433.3
LIB-0064-FluorobenzylThiophene-2-carbonyl375.483.9

Quality Control: The Cornerstone of Reliable Screening

The quality of a screening library is paramount to the success of any high-throughput screening (HTS) campaign.[15] False positives or negatives arising from impure or degraded samples can waste significant resources.[16] Therefore, a rigorous quality control (QC) process is not optional; it is a self-validating system for the entire library.[17][18]

Standard QC Workflow:

  • Purity Assessment: Every library member must be analyzed, typically by LC-MS, to determine its purity. A common threshold for HTS libraries is >90% purity.[]

  • Identity Confirmation: The mass spectrum from the LC-MS analysis confirms that the product has the correct molecular weight. For a representative subset of the library, ¹H NMR should be performed to confirm the structure.

  • Quantification: Accurate concentration measurement is critical for generating reliable dose-response curves. This is often done via a UV-Vis spectrophotometer or an Evaporative Light Scattering Detector (ELSD).

  • Solubility Assessment: Compounds are typically dissolved in DMSO for screening.[16] Visual inspection or automated imaging systems can be used to check for precipitation.[20]

G cluster_input Input cluster_decision Purification Path cluster_output Method crude Crude Product q1 High Polarity? crude->q1 q3 Sufficiently Different Polarity from Impurities? q1->q3 No rev_phase Reverse-Phase HPLC q1->rev_phase Yes q2 Crystalline? q2->rev_phase No recryst Recrystallization q2->recryst Yes q3->q2 No norm_phase Normal-Phase (Silica Gel) Chromatography q3->norm_phase Yes

Caption: Decision tree for selecting an appropriate purification method.

Conclusion

This compound is an exemplary scaffold for the construction of diverse and drug-like compound libraries. Its dual functional handles, combined with the inherent stereochemistry of the piperidine ring, provide a powerful platform for exploring vast regions of chemical space. The robust and scalable protocols detailed herein offer a clear path from scaffold to a high-quality screening library, enabling researchers to accelerate the identification of novel chemical probes and potential therapeutic leads. The emphasis on a rigorous, integrated QC process ensures the integrity of the library and the reliability of the subsequent screening data.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Methylpiperidin-4-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of 2-methylpiperidin-4-ol isomers. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in this important heterocyclic scaffold. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in the synthesis of this compound so challenging?

The primary challenge lies in controlling the relative and absolute stereochemistry at two distinct stereocenters: C2 (bearing the methyl group) and C4 (bearing the hydroxyl group). This results in four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The core difficulties arise from the conformational flexibility of the piperidine ring and the subtle energetic differences between diastereomeric transition states. Key issues include:

  • Diastereoselectivity: Controlling the facial selectivity of the reduction of a 4-piperidone precursor to favor either the cis or trans isomer is non-trivial. The incoming hydride can attack from either the axial or equatorial face, and the preferred trajectory is highly dependent on the reducing agent, solvent, temperature, and the nature of the nitrogen protecting group.

  • Enantioselectivity: Establishing the absolute stereochemistry at C2 is often the first major hurdle. This typically requires starting from a chiral precursor, employing a chiral auxiliary, or using a potent asymmetric catalyst, each with its own set of optimization challenges.

  • Analytical Complexity: Separating and accurately identifying all four isomers can be difficult, often requiring specialized chromatographic techniques or derivatization, followed by sophisticated NMR analysis or X-ray crystallography for unambiguous assignment.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers and actionable protocols for specific problems encountered during synthesis.

Problem 1: Poor Diastereoselectivity in the Reduction of N-Protected 2-Methyl-4-piperidone

Q: My reduction of N-Boc-2-methyl-4-piperidone is yielding a nearly 1:1 mixture of cis and trans isomers. How can I selectively synthesize the cis or trans product?

A: The diastereomeric outcome of this reduction is a classic example of thermodynamic versus kinetic control, heavily influenced by the steric bulk of the reducing agent and the reaction conditions.

Underlying Principle:

  • Axial Attack (Kinetic Control): Small, unhindered reducing agents like sodium borohydride (NaBH₄) can approach from the less sterically hindered axial face, leading to the equatorial alcohol (trans isomer). However, this selectivity is often poor.

  • Equatorial Attack (Thermodynamic/Steric Control): Bulky reducing agents are sterically deterred from the axial face by the axial hydrogens at C3 and C5. They are forced to approach from the more hindered equatorial face, resulting in the formation of the axial alcohol (cis isomer), which is often the thermodynamically more stable product.

Troubleshooting Workflow:

G start Start: Poor Diastereoselectivity (cis:trans ≈ 1:1) reagent_choice Select Reducing Agent Based on Target Isomer start->reagent_choice target_cis Goal: Synthesize cis-isomer (axial -OH) target_trans Goal: Synthesize trans-isomer (equatorial -OH) l_selectride Use a Bulky, Sterically Demanding Reducing Agent (e.g., L-Selectride®, LS-Selectride®) reagent_choice->l_selectride  Targeting cis nabh4_cecl3 Use a Chelating Reducing System (e.g., NaBH₄ / CeCl₃·7H₂O - Luche Reduction) reagent_choice->nabh4_cecl3 Targeting trans   protocol_cis Follow Protocol 1: Diastereoselective Reduction for cis-Isomer l_selectride->protocol_cis protocol_trans Follow Protocol 2: Diastereoselective Reduction for trans-Isomer nabh4_cecl3->protocol_trans

Caption: Decision workflow for selecting a reducing agent.

Comparative Data on Reducing Agents:

Reducing AgentTypical SolventTemperature (°C)Predominant IsomerTypical cis:trans RatioReference
NaBH₄MeOH0 to 25trans (slight)40:60
LiAlH₄THF0trans20:80
L-Selectride® (Lithium tri-sec-butylborohydride)THF-78cis >98:2
NaBH₄ / CeCl₃·7H₂O (Luche)MeOH-15 to 0trans <5:95

Experimental Protocol 1: Selective Synthesis of cis-2-Methylpiperidin-4-ol

  • Objective: To maximize the formation of the cis isomer via equatorial attack.

  • Reagents: L-Selectride® (1.0 M solution in THF), N-Boc-2-methyl-4-piperidone, Anhydrous THF.

  • Dissolve N-Boc-2-methyl-4-piperidone (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 3-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by the slow, careful addition of 3 M aqueous NaOH (3.0 eq) followed by 30% H₂O₂ (3.0 eq), keeping the temperature below -60 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Perform a standard aqueous workup with ethyl acetate or dichloromethane. The crude product can then be purified by flash chromatography.

Causality: L-Selectride® is exceptionally bulky. The three sec-butyl groups make an axial approach to the carbonyl impossible due to severe 1,3-diaxial steric interactions. The hydride is therefore delivered exclusively to the equatorial face, yielding the axial alcohol (cis product).

Problem 2: Difficulty Separating cis and trans Diastereomers

Q: My cis and trans isomers are co-eluting or have very poor separation on silica gel chromatography. What are my options?

A: This is a common issue as the polarity difference between the two diastereomers can be minimal. Several strategies can be employed to enhance separation.

  • Strategy 1: Optimize Chromatographic Conditions

    • Solvent System: Switch to a solvent system with different selectivities. If you are using Ethyl Acetate/Hexanes, try Dichloromethane/Methanol or a ternary system like DCM/MeOH/NH₄OH for free amines. The addition of a small amount of amine (e.g., triethylamine) can improve peak shape for basic compounds.

    • Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity compared to silica gel. For more challenging separations, reverse-phase chromatography (C18) may be effective.

  • Strategy 2: Derivatization

    • The hydroxyl group offers a convenient handle for derivatization. Converting the alcohol to an ester (e.g., acetate, benzoate) or an ether (e.g., silyl ether) can dramatically alter the molecule's polarity and conformational properties, often leading to baseline separation of the new diastereomeric derivatives. The protecting group can be easily removed after separation.

Experimental Protocol 2: Acetate Derivatization for Improved Separation

  • Dissolve the crude mixture of cis/trans isomers (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (4-dimethylaminopyridine, 0.1 eq).

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting alcohols are consumed (monitor by TLC).

  • Quench with water and perform a standard aqueous workup.

  • Purify the resulting diastereomeric acetates by silica gel chromatography. The increased steric bulk and altered polarity of the acetate esters often allow for significantly improved separation.

  • After separation, the acetate groups can be cleanly cleaved under standard hydrolysis conditions (e.g., K₂CO₃ in MeOH) to yield the pure alcohol isomers.

Problem 3: Ambiguous Stereochemical Assignment

Q: I have successfully isolated two isomers, but I am not sure which is cis and which is trans. How can I make a definitive assignment?

A: Spectroscopic methods, particularly ¹H NMR, are the most powerful tools for this assignment, based on well-established principles of conformational analysis in cyclohexane-like rings.

Underlying Principle: In a chair conformation, axial and equatorial protons have different chemical shifts and, more importantly, different coupling constants (J-values) to adjacent protons.

  • The C4-Proton (H4): The proton attached to the same carbon as the hydroxyl group is the key diagnostic signal.

    • cis-Isomer (Axial -OH): The H4 proton is in an equatorial position. It will exhibit small coupling constants to its neighbors (H3 and H5), typically in the range of 2-5 Hz (J_eq,ax and J_eq,eq). The signal will appear as a broad singlet or a narrow multiplet.

    • trans-Isomer (Equatorial -OH): The H4 proton is in an axial position. It will have large trans-diaxial couplings to the axial protons on C3 and C5 (~10-13 Hz) and smaller axial-equatorial couplings (~2-5 Hz). The signal will appear as a broad multiplet, often a triplet of triplets, with a large width at half-maximum.

¹H NMR Diagnostic Signals:

Isomer-OH PositionH4 PositionH4 Signal AppearanceTypical J(H4, H3/H5) Values (Hz)
cisAxialEquatorialBroad singlet / narrow multipletJ ≈ 2-5 Hz
transEquatorialAxialBroad multiplet (tt or ddd)J_ax,ax ≈ 10-13; J_ax,eq ≈ 2-5

Confirmation Workflow:

G start Start: Two Isolated Isomers (Isomer A, Isomer B) nmr_acq Acquire High-Resolution ¹H NMR for each isomer start->nmr_acq h4_signal Locate the H4 Signal (Proton on carbon with -OH, ~3.5-4.0 ppm) nmr_acq->h4_signal narrow_mp Signal is a narrow multiplet or broad singlet (W½ < 15 Hz) h4_signal->narrow_mp  Small J-couplings broad_mp Signal is a broad multiplet (W½ > 20 Hz) h4_signal->broad_mp Large J-couplings   assign_cis Conclusion: Isomer is cis narrow_mp->assign_cis assign_trans Conclusion: Isomer is trans broad_mp->assign_trans confirm Optional Confirmation: 2D NMR (COSY, NOESY) or X-ray Crystallography assign_cis->confirm assign_trans->confirm

Caption: Workflow for stereochemical assignment using ¹H NMR.

For absolute confirmation, especially for a final drug candidate, 2D NMR experiments like NOESY can show through-space correlations (e.g., between the axial C2-Me and axial H6), or single-crystal X-ray diffraction can provide an unambiguous solid-state structure.

Technical Support Center: Diastereomer Separation of 2-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 2-Methylpiperidin-4-ol diastereomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the common but critical challenge of separating the cis and trans isomers of this versatile piperidine building block. As a heterocyclic scaffold prevalent in numerous active pharmaceutical ingredients (APIs), obtaining diastereomerically pure this compound is often a prerequisite for successful downstream applications and for ensuring target specificity in drug candidates.[1]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may face in the lab.

FAQ 1: What are the primary methods for separating the cis and trans diastereomers of this compound?

The separation of this compound diastereomers relies on exploiting the differences in their physical and chemical properties. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct characteristics such as solubility, melting point, and chromatographic retention.[2] The three most effective and commonly employed strategies are:

  • Fractional Crystallization via Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic diastereomeric mixture with an enantiomerically pure chiral resolving agent. This reaction forms two different diastereomeric salts, which can then be separated based on their differential solubility in a given solvent system.[3][4][5]

  • Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) or column chromatography can effectively separate diastereomers without the need for derivatization. The separation is achieved due to the different interactions of the cis and trans isomers with the stationary phase.[2][6]

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme (typically a lipase) to selectively acylate or hydrolyze one diastereomer at a faster rate than the other, allowing for the separation of the unreacted starting material from the newly formed product.[7][8]

Decision Workflow: Choosing the Right Separation Strategy

The choice of method depends on several factors including the scale of the separation, required purity, available equipment, and cost. The following workflow can guide your decision-making process.

Separation_Strategy_Workflow start Start: Diastereomeric Mixture of This compound decision_scale What is the required scale? start->decision_scale decision_purity High Purity (>99%) Required? decision_scale->decision_purity Large Scale (grams to kg) method_chrom Preparative HPLC decision_scale->method_chrom Small Scale (mg to grams) method_cryst Fractional Crystallization decision_purity->method_cryst No (Purity <99% acceptable) decision_purity->method_chrom Yes decision_equip HPLC/Enzymatic Setup Available? method_ekr Enzymatic Kinetic Resolution decision_equip->method_ekr Yes end_cryst Separated Diastereomers (Large Scale) decision_equip->end_cryst No method_cryst->decision_equip Optimization Needed? end_chrom Separated Diastereomers (High Purity) method_chrom->end_chrom end_ekr Separated Diastereomers (Potentially Lower Yield) method_ekr->end_ekr

Caption: Decision workflow for selecting a separation method.

Method 1: Fractional Crystallization of Diastereomeric Salts

This method is often preferred for large-scale separations due to its cost-effectiveness and scalability.[9]

Q: What is the underlying principle of this technique?

The secondary amine in this compound is basic and can react with a chiral acid to form a salt. If you use an enantiomerically pure acid (e.g., (R)-(-)-Mandelic acid or L-(-)-Tartaric acid), you will form two different diastereomeric salts:

  • (cis-2-Methylpiperidin-4-ol) • (Chiral Acid)

  • (trans-2-Methylpiperidin-4-ol) • (Chiral Acid)

These two salts are diastereomers and will have different crystal lattice energies and, consequently, different solubilities in a specific solvent. By carefully selecting a solvent in which one salt is significantly less soluble than the other, the less soluble salt will crystallize out of the solution, allowing for its separation by filtration.[3][5][10]

Workflow for Diastereomeric Salt Crystallization

Crystallization_Workflow start 1. Dissolve Diastereomer Mixture in Solvent add_agent 2. Add Chiral Resolving Agent (e.g., L-Tartaric Acid) start->add_agent crystallize 3. Induce Crystallization (Cooling / Slow Evaporation) add_agent->crystallize separate 4. Separate Solid and Liquid (Filtration) crystallize->separate solid_path Solid Phase: Less Soluble Diastereomeric Salt separate->solid_path Filter liquid_path Liquid Phase (Mother Liquor): Enriched in More Soluble Salt separate->liquid_path Collect liberate_solid 5a. Liberate Free Base (e.g., add NaOH) solid_path->liberate_solid liberate_liquid 5b. Liberate Free Base (e.g., add NaOH) liquid_path->liberate_liquid pure_dia1 Pure Diastereomer 1 liberate_solid->pure_dia1 pure_dia2 Enriched Diastereomer 2 liberate_liquid->pure_dia2

Caption: Step-by-step workflow for fractional crystallization.

Troubleshooting Guide: Fractional Crystallization
Problem Potential Cause(s) Recommended Solution(s)
No crystals form. 1. Solution is too dilute. 2. Incorrect solvent system. 3. Supersaturation not achieved.1. Slowly evaporate some of the solvent. 2. Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, and their aqueous mixtures).[3] 3. Add a seed crystal, or gently scratch the inside of the flask with a glass rod.
Both diastereomers co-crystallize (low purity). 1. Cooling rate is too fast. 2. Solvent choice provides poor solubility differentiation. 3. Molar ratio of resolving agent is incorrect.1. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C). Avoid crash cooling in a freezer. 2. Re-screen solvents to maximize the solubility difference between the two diastereomeric salts. 3. Start with a 0.5 molar equivalent of the resolving agent to target the less soluble salt.
Low yield of the crystallized salt. 1. The target diastereomeric salt has moderate solubility. 2. Insufficient crystallization time.1. After initial cooling, store the flask at a lower temperature (e.g., 4 °C) for an extended period (12-24 hours). 2. Concentrate the mother liquor and attempt a second crystallization.

Method 2: Chromatographic Separation

Chromatography is a powerful, high-resolution technique ideal for both analytical assessment and small-scale preparative separation.

Q: Why does HPLC work for diastereomers but not enantiomers without a chiral column?

Diastereomers, such as the cis and trans isomers of this compound, have different three-dimensional structures. This structural difference leads to distinct dipole moments and abilities to interact with the stationary phase of a chromatography column through hydrogen bonding, van der Waals forces, or dipole-dipole interactions. These differential interactions cause the diastereomers to travel through the column at different rates, resulting in their separation.[2] Standard achiral stationary phases (like silica gel or C18) are sufficient for this purpose.[6]

Protocol: Starting Conditions for HPLC Separation

This protocol provides a robust starting point for method development. Optimization will be necessary.

  • Column: C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typical.

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. (The acid protonates the piperidine nitrogen, improving peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Elution: Start with an isocratic elution (e.g., 95% A / 5% B) and gradually move to a gradient elution (e.g., ramp from 5% B to 50% B over 20 minutes) to determine the optimal separation window.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for N-protected derivatives) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) if the compound lacks a chromophore.

  • Injection Volume: 10 µL.

Troubleshooting Guide: HPLC Separation
Problem Potential Cause(s) Recommended Solution(s)
Poor or no peak resolution. 1. Mobile phase composition is not optimal. 2. Inappropriate stationary phase.1. Adjust the gradient slope; a shallower gradient often improves resolution. 2. Try a different organic modifier (e.g., switch from acetonitrile to methanol). 3. If using reverse-phase, consider a normal-phase separation on a silica or diol column with a mobile phase like hexane/ethanol.[11]
Broad, tailing peaks. 1. Secondary interactions between the basic amine and residual silanols on the silica support. 2. Column overload.1. Ensure the mobile phase is acidified (e.g., with 0.1% TFA) to keep the amine protonated. 2. Reduce the sample concentration or injection volume.
Retention times are too short or too long. Mobile phase is too strong or too weak, respectively.1. Too Short: Decrease the percentage of the organic solvent (Solvent B). 2. Too Long: Increase the percentage of the organic solvent (Solvent B).

Method 3: Enzymatic Kinetic Resolution (EKR)

EKR is a highly selective method that can provide access to one diastereomer in very high purity. It is particularly useful when other methods fail.

Q: How does an enzyme selectively react with one diastereomer?

Enzymes, such as lipases, are chiral biocatalysts. The active site of an enzyme is a complex, three-dimensional environment. One diastereomer of this compound will fit into this active site more effectively than the other, much like a key fits into a lock. This preferential binding allows the enzyme to catalyze a reaction (e.g., the acylation of the hydroxyl group) on the better-fitting diastereomer at a much faster rate.[7][12] The result is a mixture of the unreacted, enantiopure starting material (one diastereomer) and an acylated product (the other diastereomer), which can then be easily separated by standard methods like column chromatography or extraction.

Protocol: Lipase-Catalyzed Kinetic Resolution

This is a general protocol for screening purposes.

  • Substrate Preparation: Dissolve the diastereomeric mixture of this compound (100 mg) in a suitable organic solvent (e.g., 10 mL of Toluene or Tetrahydrofuran).

  • Acyl Donor: Add an acyl donor (e.g., vinyl acetate, 1.5 equivalents). Vinyl acetate is often used as it produces an innocuous acetaldehyde byproduct.

  • Enzyme Addition: Add the lipase (e.g., Lipase from Pseudomonas cepacia (PSL) or Candida antarctica Lipase B (CALB), ~50-100 mg).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by TLC or HPLC.

  • Workup: The goal is to stop the reaction at ~50% conversion to achieve the highest possible enantiomeric excess for both the remaining starting material and the product. Filter off the enzyme.

  • Separation: The resulting mixture contains the unreacted alcohol (one diastereomer) and the ester product (the other diastereomer). These can be separated by flash column chromatography on silica gel. The ester can then be hydrolyzed back to the alcohol if desired.

Troubleshooting Guide: Enzymatic Kinetic Resolution
Problem Potential Cause(s) Recommended Solution(s)
Slow or no reaction. 1. Inactive enzyme. 2. Incorrect solvent. 3. Unfavorable temperature.1. Ensure the enzyme is from a reliable source and has been stored correctly. 2. Screen different solvents. Apolar solvents like hexane or toluene are often effective. 3. Optimize the reaction temperature (typically between 25-50 °C).
Low diastereoselectivity (low ee). 1. The chosen enzyme is not selective for the substrate. 2. Reaction has proceeded past 50% conversion.1. Screen a panel of different lipases (e.g., from Pseudomonas fluorescens, Candida rugosa, Porcine Pancreas).[7] 2. Carefully monitor the reaction and quench it as close to 50% conversion as possible.

Summary Comparison of Methods

Parameter Fractional Crystallization HPLC / Chromatography Enzymatic Kinetic Resolution
Typical Scale Grams to KilogramsMilligrams to GramsMilligrams to Grams
Speed Slow (requires screening and optimization)Fast (for analytical), Moderate (for prep)Moderate
Cost Low (solvents, resolving agents)High (equipment, solvents, columns)Moderate (enzyme cost can be high)
Max. Theoretical Yield 100%~95-99% (recovery losses)50% (for each isomer)
Key Advantage Excellent for large-scale industrial production.High resolution and purity, rapid method development.Very high selectivity for difficult separations.
Key Disadvantage Can be labor-intensive to develop; success is not guaranteed.Limited scalability, high solvent consumption.Maximum 50% yield for a single pass; requires enzyme screening.

By understanding the principles and potential pitfalls of each method, you can confidently select and optimize a strategy for the successful separation of this compound diastereomers, advancing your research and development goals.

References

Improving the yield and purity of 2-Methylpiperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpiperidin-4-ol (C₆H₁₃NO)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving both chemical yield and final product purity. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most prevalent and scalable methods for synthesizing this compound involve the reduction of a corresponding pyridine or piperidone precursor. The two main strategies are:

  • Catalytic Hydrogenation of a Pyridine Derivative: This is a very common and efficient method. The typical starting material is 2-methyl-4-pyridinol (or its tautomer, 2-methyl-4-pyridone). The aromatic pyridine ring is reduced to a piperidine ring using a heterogeneous catalyst and a hydrogen source.[3][4]

  • Reduction of a Piperidone Derivative: This approach starts with a pre-formed piperidine ring containing a ketone at the 4-position, such as (R)- or (S)-2-Methylpiperidin-4-one.[5] The ketone is then reduced to the corresponding alcohol using a chemical reducing agent like sodium borohydride (NaBH₄).

The choice between these routes often depends on the availability and cost of the starting materials, as well as the desired stereochemical outcome.

Q2: How do reaction conditions influence the stereochemical outcome (cis/trans isomers)?

This compound has two stereocenters (at C2 and C4), meaning it can exist as different diastereomers (cis and trans). The ratio of these isomers is highly dependent on the synthetic route and reaction conditions.

  • During Catalytic Hydrogenation: The stereoselectivity is influenced by the catalyst, solvent, and the way the substrate adsorbs onto the catalyst surface. For instance, hydrogenation of substituted pyridines using catalysts like PtO₂ in acidic media (e.g., glacial acetic acid) often favors the formation of cis-piperidine derivatives.[6] The acidic conditions protonate the pyridine nitrogen, facilitating its adsorption to the catalyst surface and directing the delivery of hydrogen from one face of the ring.

  • During Ketone Reduction: The reduction of a 2-methyl-4-piperidone will also yield a mixture of isomers. The stereochemical outcome is governed by the approach of the hydride reagent to the carbonyl group, which can be influenced by steric hindrance from the adjacent methyl group. The choice of reducing agent and solvent can affect the diastereomeric ratio.

Controlling stereochemistry is a significant challenge; for syntheses requiring a specific isomer, a stereoselective route starting from a chiral precursor is often necessary.[7][8]

Q3: What are the most common impurities and how can they be avoided?

Common impurities can originate from the starting materials, side reactions, or incomplete reactions.

  • Unreacted Starting Material: The most common impurity. Its presence indicates an incomplete reaction. Avoidance: Increase reaction time, optimize catalyst loading, or increase hydrogen pressure. Monitor the reaction closely using TLC or GC-MS.

  • Dehydroxylated Product (2-Methylpiperidine): This can occur during catalytic hydrogenation under harsh conditions (high temperature or overly acidic media), where the hydroxyl group is hydrogenolyzed. Avoidance: Use milder reaction conditions (lower temperature, optimized pressure) and carefully select the catalyst and solvent system.[3]

  • N-Alkylated or N-Acylated Impurities: If solvents like methanol or ethanol are used at high temperatures, or if acetic acid is the solvent, N-alkylation or N-acetylation can occur as a side reaction. Avoidance: Use a more inert solvent if this becomes an issue, or perform the reaction at a lower temperature.

  • Over-reduction Products: In some cases, other functional groups in more complex precursors can be unintentionally reduced. Avoidance: Choose a chemoselective reduction method. For example, NaBH₄ is much milder than LiAlH₄ and will typically not reduce esters or amides.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Area: Low Yield in Catalytic Hydrogenation
Q: My hydrogenation of 2-methyl-4-pyridinol is sluggish, incomplete, or fails entirely. What are the likely causes and solutions?

This is a frequent challenge in pyridine reductions. The aromaticity of the pyridine ring makes it quite stable and sometimes difficult to reduce.[3][4]

Possible Causes & Recommended Solutions

Potential Cause Explanation & Scientific Rationale Recommended Action
Catalyst Inactivity The catalyst (e.g., PtO₂, Pd/C, Rh₂O₃) may be poisoned or deactivated. Common poisons include sulfur compounds, halides, or even strongly coordinating amines. The catalyst may also be old or of low quality.1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under proper conditions (e.g., under inert gas).2. Purify Starting Material: Purify the 2-methyl-4-pyridinol to remove potential catalyst poisons.3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
Insufficient H₂ Pressure The reduction of the aromatic pyridine ring requires sufficient hydrogen pressure to drive the reaction forward. Low pressure can lead to very slow or incomplete reactions.1. Increase Pressure: Gradually increase the hydrogen pressure. Pressures between 50 and 70 bar are commonly reported for pyridine hydrogenations.[6]2. Check for Leaks: Ensure your hydrogenation apparatus is properly sealed and maintaining pressure.
Incorrect Solvent/pH The solvent and pH play a critical role. An acidic medium, such as glacial acetic acid or the addition of HCl, protonates the pyridine nitrogen. This activates the ring towards reduction.[6] Using a neutral solvent without an acid additive is often ineffective.1. Use Acetic Acid: Perform the reaction in glacial acetic acid, which is a common and effective solvent for this transformation.[6]2. Add Acid: If using another solvent like ethanol, add a catalytic amount of a strong acid (e.g., HCl).
Low Temperature While high temperatures can cause side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier for the reaction.Optimize Temperature: Most hydrogenations of this type proceed well at room temperature to 50-70°C.[6] If the reaction is sluggish at room temperature, cautiously increase the temperature while monitoring for side product formation.
Troubleshooting Workflow: Low Hydrogenation Yield

Here is a decision tree to guide your troubleshooting process.

troubleshooting_yield start Low Yield or Incomplete Reaction check_catalyst Is the catalyst fresh and active? start->check_catalyst check_pressure Is H₂ pressure sufficient (e.g., >50 bar)? check_catalyst->check_pressure Yes solution_catalyst Action: Use fresh catalyst, increase loading, or purify substrate. check_catalyst->solution_catalyst No check_solvent Is the solvent acidic (e.g., AcOH)? check_pressure->check_solvent Yes solution_pressure Action: Increase H₂ pressure and check for system leaks. check_pressure->solution_pressure No check_temp Is the temperature optimized (e.g., 25-70°C)? check_solvent->check_temp Yes solution_solvent Action: Switch to glacial acetic acid or add an acid catalyst. check_solvent->solution_solvent No check_temp->start No, re-evaluate solution_temp Action: Cautiously increase temperature while monitoring. check_temp->solution_temp Yes, but still low yield

Caption: Decision tree for troubleshooting low hydrogenation yield.

Problem Area: Product Purity and Purification
Q: My final product is difficult to purify. What are the best methods for isolating high-purity this compound?

This compound is a polar amino alcohol, which can make purification challenging. It has high water solubility and can be difficult to extract completely into organic solvents.

Purification Strategy Workflow

purification_workflow start Crude Reaction Mixture filter 1. Catalyst Filtration (e.g., through Celite®) start->filter neutralize 2. Basification (Add NaOH/K₂CO₃ to pH > 10) filter->neutralize extract 3. Organic Extraction (e.g., DCM, EtOAc, or CHCl₃) neutralize->extract dry 4. Dry & Concentrate (Dry with Na₂SO₄, evaporate solvent) extract->dry purify 5. Final Purification dry->purify crystallize Crystallization (from Toluene/Heptane) purify->crystallize Preferred Method chromatography Column Chromatography (Silica gel, DCM/MeOH/NH₄OH) purify->chromatography If Oily/Impure end Pure this compound crystallize->end chromatography->end

Caption: General workflow for the purification of this compound.

Detailed Purification Steps:

  • Catalyst Removal: After the reaction, the heterogeneous catalyst must be carefully filtered off. Pro-Tip: Filter the reaction mixture through a pad of Celite®. This prevents the fine catalyst particles from passing through and contaminating your product. Wash the filter cake thoroughly with the reaction solvent (e.g., methanol or ethanol) to recover all the product.[9]

  • Basification and Extraction: If the reaction was run in an acidic solvent, it must be neutralized and then made basic (pH > 10) with a strong base like NaOH or K₂CO₃. This deprotonates the piperidine nitrogen, making the molecule less polar and more soluble in organic solvents. Extract the aqueous phase multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[10][11]

  • Crystallization (Preferred Method): this compound is a solid at room temperature.[2] Crystallization is often the most effective way to achieve high purity. After extraction and concentration, dissolving the crude solid in a minimum amount of a hot solvent (like toluene or ethyl acetate) and allowing it to cool slowly can yield pure crystals. Adding a non-polar co-solvent like heptane or petroleum ether can help induce crystallization.[9]

  • Column Chromatography: If the product is an oil or heavily impure, column chromatography may be necessary. Due to its polar and basic nature, a deactivated silica gel and a polar eluent system are required. A common mobile phase is a mixture of DCM, methanol, and a small amount of ammonium hydroxide (e.g., 90:9:1) to prevent the product from streaking on the column.[12]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Methyl-4-pyridinol

This protocol is a representative procedure based on common methodologies for pyridine reduction.[3][6]

Materials:

  • 2-Methyl-4-pyridinol

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen Gas (high-pressure cylinder)

  • Celite® 545

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 2-methyl-4-pyridinol (1.0 eq). Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add PtO₂ (1-2 mol%).

  • Hydrogenation: Seal the vessel securely. Purge the system with hydrogen gas 3-5 times to remove all air. Pressurize the vessel with hydrogen to 50-70 bar.

  • Reaction: Begin vigorous stirring. The reaction is often exothermic. Maintain the temperature between 25-50°C.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 6-18 hours when H₂ uptake ceases.

  • Workup - Catalyst Filtration: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with methanol to ensure all product is collected.

  • Workup - Solvent Removal & Basification: Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol. Dissolve the residue in water and cool in an ice bath. Slowly add 5M NaOH solution until the pH is >10.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound, which can be further purified by crystallization (see Protocol 2).

Protocol 2: Purification by Crystallization
  • Dissolution: Transfer the crude solid product to a flask. Add a minimal amount of a hot solvent (e.g., toluene) just sufficient to fully dissolve the solid.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold, non-polar solvent (e.g., petroleum ether or heptane) to remove any soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product. Verify purity by NMR, HPLC, or LC-MS.[12]

References

Technical Support Center: Troubleshooting the Catalytic Reduction of 2-Methyl-4-Pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic reduction of 2-methyl-4-pyridone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The synthesis of 2-methyl-4-piperidone is a critical step in the development of various pharmaceutical agents and fine chemicals.[1][2] However, the hydrogenation of the pyridone ring, while a direct route, is often challenging due to factors like catalyst deactivation and competing side reactions.[3][4]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

Core Troubleshooting Guide

Question 1: My reaction shows low to no conversion of 2-methyl-4-pyridone. What are the primary causes and how can I resolve this?

Answer: This is the most frequent challenge in pyridine and pyridone hydrogenation. The issue typically stems from one of three areas: the catalyst, the reaction conditions, or the reagents. The inherent stability of the pyridone ring, enhanced by amide resonance, makes it less reactive than a simple pyridine, often requiring carefully optimized parameters.[5]

Here is a systematic workflow to diagnose and solve the problem:

Troubleshooting_Low_Conversion start Low / No Conversion Observed catalyst Step 1: Evaluate Catalyst Activity start->catalyst cat_check1 Is the catalyst old or improperly stored? catalyst->cat_check1 conditions Step 2: Review Reaction Conditions cond_check1 Is H2 pressure sufficient? (Typically 50-1000 psi) conditions->cond_check1 reagents Step 3: Check Reagent & Solvent Purity reag_check1 Are there potential catalyst poisons in the substrate or solvent (e.g., sulfur, thiols)? reagents->reag_check1 cat_check2 Was the catalyst handled under inert atmosphere (if required)? cat_check1->cat_check2 No cat_sol Action: Use fresh catalyst. Handle pyrophoric catalysts (e.g., wet Pd/C, Raney Ni) with care. cat_check1->cat_sol Yes cat_check2->conditions Yes cat_check2->cat_sol No cat_sol->conditions cond_check2 Is temperature appropriate? (Often 40-100°C) cond_check1->cond_check2 Yes cond_sol Action: Incrementally increase pressure and/or temperature. Ensure vigorous stirring. cond_check1->cond_sol No cond_check3 Is agitation efficient to ensure slurry mixing? cond_check2->cond_check3 Yes cond_check2->cond_sol No cond_check3->reagents Yes cond_check3->cond_sol No cond_sol->reagents reag_sol Action: Purify substrate (e.g., recrystallization, carbon treatment). Use high-purity, degassed solvents. reag_check1->reag_sol Yes end_node Problem Resolved reag_check1->end_node No reag_sol->end_node

Caption: Troubleshooting workflow for low or no reaction conversion.

In-depth Causality:

  • Catalyst Inactivity: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) are highly sensitive. Exposure to air can oxidize the active metal sites, and moisture can affect their dispersion. Always use fresh catalyst from a reputable supplier or a newly opened container for troubleshooting.[6]

  • Reaction Conditions: The hydrogenation of aromatic systems is often challenging and may require elevated temperature and pressure to overcome the aromatic stabilization energy.[7] Insufficient hydrogen pressure is a common culprit. For pyridones, pressures ranging from 5 to 70 bar are frequently reported.[3][4]

  • Mass Transfer Limitation: This is a critical but often overlooked factor in heterogeneous catalysis.[8] The reaction occurs on the catalyst surface. If the catalyst is not well-suspended in the reaction medium due to poor stirring, the reaction rate will be limited by the diffusion of the substrate to the catalyst surface, not by the intrinsic kinetics.

Question 2: My reaction starts well but then stops before completion. What causes this catalyst deactivation?

Answer: This indicates catalyst deactivation or poisoning during the reaction. The N-heterocyclic nature of both the starting material and the product is a key factor here.

Common Causes of Deactivation:

  • Product Inhibition/Poisoning: The product, 2-methyl-4-piperidone, is a secondary amine. Amines are Lewis bases and can strongly adsorb to the acidic metal surface of the catalyst, blocking active sites from accessing new substrate molecules.[4][9] This is a very common issue in N-heterocycle hydrogenation.[9]

  • Substrate-Related Poisoning: The pyridine nitrogen itself can act as a catalyst poison. While necessary for the reaction, its coordination to the metal center can sometimes be too strong, leading to deactivation pathways.[10][11]

  • Trace Impurities: As mentioned above, impurities containing sulfur, phosphorus, or other halides in your starting material or solvent can irreversibly poison the catalyst even at ppm levels.[6][12]

Solutions and Mitigation Strategies:

  • Use of Acidic Solvents: Performing the hydrogenation in a protic, acidic solvent like acetic acid or with an acidic additive is a standard technique.[3][13] The acid protonates the basic nitrogen of the piperidine product, forming a piperidinium salt.[14] This salt is far less likely to coordinate to and poison the catalyst surface, allowing for complete conversion.

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, a higher catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome gradual poisoning by providing a sufficient number of active sites to see the reaction through to completion.

  • Catalyst Selection: Rhodium-based catalysts are often reported to be more resistant to nitrogen poisoning compared to palladium or ruthenium.[9] Consider screening catalysts like Rh/C or Rh₂O₃.[4]

Question 3: My analysis shows the formation of several products. How can I improve the selectivity for 2-methyl-4-piperidone?

Answer: Poor selectivity points to either incomplete reduction or the occurrence of side reactions. The key is to control the reaction conditions to favor the desired pathway.

Reaction_Pathway sub 2-Methyl-4-pyridone int Tetrahydropyridone (Intermediate) sub->int + 2H₂ (Fast) prod 2-Methyl-4-piperidone (Desired Product) int->prod + H₂ (Rate-Limiting) side_prod 2-Methyl-4-hydroxypiperidine (Over-reduction Product) prod->side_prod + H₂ (Harsh Conditions)

Caption: Reaction pathway for the reduction of 2-methyl-4-pyridone.

Scenario 1: Incomplete Reduction

  • Symptom: You observe significant amounts of tetrahydropyridone intermediates alongside the starting material and product. The reduction of the pyridine ring often occurs in steps.[5][15]

  • Cause & Solution: The final hydrogenation step is often the slowest. This can be resolved by increasing the reaction time, hydrogen pressure, or temperature to drive the reaction to completion.

Scenario 2: Over-reduction of the Ketone

  • Symptom: You detect 2-methyl-4-hydroxypiperidine in your product mixture.

  • Cause & Solution: While the pyridone ring is generally more reactive to catalytic hydrogenation than the ketone, harsh conditions (very high temperatures >100-120°C, very high pressure, or highly active catalysts like Raney Nickel) can lead to the subsequent reduction of the C=O bond. To improve chemoselectivity for the piperidone:

    • Milder Conditions: Reduce the temperature and pressure.

    • Catalyst Choice: Palladium and Platinum catalysts are generally more chemoselective for ring hydrogenation over ketone reduction compared to Rhodium or Raney Nickel under aggressive conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and solvent combination to start with? A1: For a robust starting point, 5-10% Platinum Oxide (PtO₂, Adams' catalyst) or 5% Rhodium on Alumina in glacial acetic acid is highly recommended.[3] Acetic acid serves the dual purpose of solvent and catalyst protector by protonating the product amine.[13] Alternatively, trifluoroethanol (TFE) has recently been shown to be an excellent solvent for rhodium-catalyzed pyridine hydrogenations under mild conditions.[4]

Q2: How can I monitor the reaction progress effectively? A2: The most common method is monitoring hydrogen uptake from a calibrated gas reservoir connected to your reactor. The reaction is complete when H₂ uptake ceases. For compositional analysis, you can carefully take aliquots from the reaction mixture (after stopping agitation and venting the hydrogen), filter them through a syringe filter (e.g., PTFE) to remove the catalyst, and analyze by LC-MS, GC-MS, or ¹H NMR.

Q3: Are there specific safety concerns for this reaction? A3: Absolutely. You are working with flammable hydrogen gas under pressure and potentially pyrophoric catalysts.

  • Hydrogen Safety: Always work in a well-ventilated fume hood. Check all connections for leaks with a soap solution before heating or pressurizing. Use a blast shield.

  • Catalyst Handling: Catalysts like Pd/C and Raney Nickel can be pyrophoric, especially after the reaction when dry and saturated with hydrogen. Never allow the filtered catalyst cake to dry in the air. Quench it carefully under a layer of water or an inert solvent immediately after filtration. See the detailed protocol below.

Data & Protocols

Table 1: Comparison of Common Catalytic Systems for Pyridine/Pyridone Hydrogenation
CatalystTypical Pressure (bar)Typical Temp. (°C)SolventAdvantagesDisadvantages & Considerations
PtO₂ 50 - 7025 - 80Acetic AcidHigh activity, reliable.[3]Can be expensive.
Pd/C 6 - 5030 - 80Acetic Acid, Alcohols, Water[13][16]Cost-effective, widely available.More susceptible to nitrogen poisoning than Pt or Rh.[9]
Rh/C or Rh₂O₃ 5 - 5040 - 100Alcohols, TFE, Acetic AcidExcellent activity, good resistance to poisoning.[4][9]Higher cost than Pd.
Raney® Ni 50 - 15080 - 150AlcoholsVery high activity, inexpensive.Requires higher temp/pressure; lower chemoselectivity (may reduce ketone). Pyrophoric.
Protocol 1: General Procedure for Catalytic Hydrogenation of 2-Methyl-4-Pyridone
  • Reactor Setup: To a suitable high-pressure reactor vessel equipped with a magnetic stir bar, add 2-methyl-4-pyridone (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, add the chosen catalyst (e.g., 5 mol% PtO₂).

  • Solvent Addition: Add the degassed solvent (e.g., glacial acetic acid, approx. 0.1-0.2 M concentration).

  • Sealing and Purging: Seal the reactor. Purge the headspace by pressurizing with nitrogen (to ~5 bar) and venting (repeat 3-5 times). Then, purge with hydrogen gas (to ~5 bar) and vent (repeat 3-5 times) to ensure an inert atmosphere replaced by hydrogen.

  • Reaction: Pressurize the reactor to the target hydrogen pressure (e.g., 50 bar). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Work-up: After completion, cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: See Protocol 2 for safe catalyst filtration.

  • Isolation: The filtrate, typically containing the piperidinium acetate salt, can be concentrated under reduced pressure. The free base can be obtained by neutralizing with a base (e.g., NaOH solution) and extracting with an organic solvent (e.g., dichloromethane).

Protocol 2: Safe Filtration of Hydrogenation Catalysts
  • Inerting: After the reaction is complete and the vessel is under a positive pressure of nitrogen, prepare a filter funnel (e.g., Büchner funnel) with a pad of Celite® or diatomaceous earth over the filter paper.

  • Pre-wetting: Pre-wet the Celite® pad with a small amount of the reaction solvent.

  • Filtration: Under a nitrogen atmosphere if possible, carefully decant or cannula transfer the reaction slurry onto the Celite® pad. Wash the reactor and the catalyst cake with a small amount of fresh solvent.

  • Quenching the Catalyst: Do not allow the catalyst cake to run dry. Immediately after filtration is complete, gently add water over the catalyst cake in the funnel until it is fully submerged. This deactivates the pyrophoric catalyst.

  • Disposal: The wet, deactivated catalyst can be collected into a separate, labeled waste container for proper disposal according to your institution's safety guidelines.

References

Overcoming poor reactivity in 2-Methylpiperidin-4-ol derivatization

Author: BenchChem Technical Support Team. Date: January 2026

<_

Welcome to the technical support guide for overcoming challenges in the derivatization of 2-Methylpiperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this sterically hindered scaffold. Here, we address common reactivity issues through a series of troubleshooting guides and frequently asked questions (FAQs), grounded in mechanistic principles and supported by field-proven protocols.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry, featuring two key functional groups amenable to derivatization: a secondary amine (N-H) and a secondary alcohol (O-H). However, the strategic placement of the methyl group at the C2 position introduces significant steric hindrance. This often leads to poor reactivity, low yields, and selectivity challenges, particularly when targeting the nitrogen atom.[1][2] Understanding the interplay between sterics, electronics, and reaction conditions is paramount to achieving successful and reproducible derivatization.

This guide will dissect these challenges and provide actionable solutions to propel your research forward.

Troubleshooting Derivatization Reactions: FAQs

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: N-Acylation/N-Sulfonylation Issues

Question: I am attempting an N-acylation (or N-sulfonylation) of this compound with an acid chloride/anhydride, but I am observing very low to no product formation, with the starting material remaining. What is causing this poor reactivity?

Answer: This is a classic issue stemming from the steric hindrance around the secondary amine. The methyl group at the C2 position physically blocks the approach of the electrophilic acylating or sulfonylating agent.[3] Standard conditions that work well for less hindered amines like piperidine often fail here.

Troubleshooting Steps & Scientific Rationale:

  • Increase Reagent Reactivity: Switch from an acid anhydride to a more reactive acid chloride or sulfonyl chloride. The higher electrophilicity of the acid chloride can help overcome the activation energy barrier imposed by steric hindrance.[4]

  • Employ a More Powerful Acylation Catalyst: Standard bases like triethylamine (TEA) may not be sufficient. The use of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or 1-Methylimidazole (1-MI) is highly recommended.[5][6]

    • Mechanism of DMAP/1-MI Catalysis: These catalysts react with the acylating agent to form a highly reactive N-acylpyridinium or N-acylimidazolium intermediate. This intermediate is significantly more electrophilic than the parent anhydride or chloride, facilitating a more rapid reaction with the sterically hindered amine.

  • Elevate the Reaction Temperature: Increasing the temperature provides the necessary kinetic energy to overcome the steric barrier. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition.[4]

  • Consider Alternative Activating Agents: For stubborn cases, coupling reagents commonly used in peptide synthesis (e.g., HATU, HBTU) can be employed to activate a carboxylic acid in situ for subsequent amidation.

FAQ 2: O-Acylation/O-Alkylation Dominates Over N-Derivatization

Question: I am trying to perform an N-alkylation with an alkyl halide, but the reaction is yielding the O-alkylated product instead of the desired N-alkylated product. Why is this happening and how can I control the selectivity?

Answer: This is a common selectivity problem governed by the relative nucleophilicity of the nitrogen and oxygen atoms and the reaction conditions. While the amine is generally more nucleophilic than the alcohol, harsh conditions or the use of strong bases can deprotonate the alcohol, significantly increasing the oxygen's nucleophilicity.

Troubleshooting Steps & Scientific Rationale:

  • Protect the Hydroxyl Group: The most robust strategy to ensure N-selectivity is to protect the alcohol functionality prior to N-derivatization.[7][8]

    • Choosing a Protecting Group: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is an excellent choice.[9] It is easily installed under mild conditions (e.g., TBDMS-Cl, imidazole in DMF) and can be removed post-N-derivatization with a fluoride source (e.g., TBAF) or acid.[10] This orthogonal protection strategy provides complete control over the reaction's regioselectivity.[7]

  • Optimize Reaction Conditions for N-Selectivity (Without Protection):

    • Base Selection: Avoid strong, non-nucleophilic bases like NaH, which will readily deprotonate the alcohol. Instead, use a milder base like potassium carbonate (K₂CO₃) or a hindered amine base (e.g., diisopropylethylamine, DIPEA) that can act as an acid scavenger without promoting O-alkylation.

    • Solvent Choice: Aprotic polar solvents like acetonitrile or DMF are generally preferred for N-alkylation reactions.

FAQ 3: Both Nitrogen and Oxygen are Derivatized

Question: My reaction is resulting in a mixture of N-acylated, O-acylated, and N,O-diacylated products. How can I favor the formation of a single product?

Answer: The formation of multiple products indicates that the reaction conditions are not selective enough to differentiate between the two nucleophilic sites. The strategy here is to exploit the different reactivity profiles of the amine and the alcohol.

Troubleshooting Steps & Scientific Rationale:

  • Favoring N-Acylation:

    • Stoichiometry Control: Use approximately 1.0 to 1.1 equivalents of the acylating agent. Since the amine is inherently more nucleophilic, it should react preferentially.

    • Low Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). This will favor the kinetically preferred product, which is typically the N-acylated compound.

  • Favoring O-Acylation:

    • N-Protection First: Protect the more reactive amine first. A Boc (tert-butyloxycarbonyl) group is a suitable choice as it can be installed using Boc-anhydride and is stable to many O-acylation conditions.[11] After N-protection, the O-acylation can be performed.

    • Catalyst Choice for O-Acylation: For the O-acylation of the N-protected intermediate, catalysts like Bi(OTf)₃ or Cu(I) species can be highly effective, especially for sterically hindered alcohols.[12][13]

  • Achieving Di-Acylation: If the di-acylated product is the desired outcome, use an excess of the acylating agent (e.g., >2.2 equivalents) and a suitable catalyst (like DMAP) at an elevated temperature to drive the reaction to completion.

Experimental Protocols and Data

Protocol 1: Selective N-Acetylation of this compound

This protocol details a robust method for the selective N-acetylation, a common derivatization, of the sterically hindered amine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reagent Addition: Add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the N-acetylated product.

ReagentEquivalentsPurpose
This compound1.0Substrate
Acetic Anhydride1.1Acetylating Agent
Triethylamine1.5Base (Acid Scavenger)
4-DMAP0.1Nucleophilic Catalyst
Dichloromethane-Solvent
Protocol 2: Selective O-Silylation (Protection) of this compound

This protocol provides a method for protecting the hydroxyl group, enabling subsequent selective N-derivatization.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction for 12-16 hours at room temperature. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to obtain the O-TBDMS protected product.

ReagentEquivalentsPurpose
This compound1.0Substrate
TBDMS-Cl1.2Silylating Agent
Imidazole2.5Base/Catalyst
DMF-Solvent

Visualization of Key Concepts

Troubleshooting Logic for N-Acylation

The following diagram illustrates the decision-making process when troubleshooting a low-yielding N-acylation reaction.

G Start Low/No N-Acylation Yield Q1 Are you using a nucleophilic catalyst (e.g., DMAP)? Start->Q1 Add_Catalyst Action: Add 0.1 eq. DMAP or 1-MI. Q1->Add_Catalyst No Q2 Is the acylating agent reactive enough? Q1->Q2 Yes Add_Catalyst->Q2 Switch_Reagent Action: Switch from anhydride to acid chloride. Q2->Switch_Reagent No Q3 Is the reaction temperature optimized? Q2->Q3 Yes Switch_Reagent->Q3 Increase_Temp Action: Increase temperature (e.g., to 40°C or reflux). Q3->Increase_Temp No Success Reaction Optimized Q3->Success Yes Increase_Temp->Success

Caption: Troubleshooting workflow for poor N-acylation.

Regioselectivity Strategy: Protection vs. Direct Derivatization

This diagram outlines the strategic choice between direct derivatization and a protection-based approach to achieve regioselectivity.

G Start Goal: Selective Derivatization of this compound Desired_Product Desired Product? Start->Desired_Product N_Deriv N-Derivatization Desired_Product->N_Deriv N-Selective O_Deriv O-Derivatization Desired_Product->O_Deriv O-Selective Protect_OH Strategy 1: Protect OH Group (e.g., TBDMS) N_Deriv->Protect_OH Protect_NH Strategy 2: Protect NH Group (e.g., Boc) O_Deriv->Protect_NH N_Reaction Perform N-Derivatization Protect_OH->N_Reaction O_Reaction Perform O-Derivatization Protect_NH->O_Reaction Deprotect_OH Deprotect OH N_Reaction->Deprotect_OH Deprotect_NH Deprotect NH O_Reaction->Deprotect_NH Final_N_Product Final N-Derivatized Product Deprotect_OH->Final_N_Product Final_O_Product Final O-Derivatized Product Deprotect_NH->Final_O_Product

Caption: Strategic pathways for selective derivatization.

References

Purification techniques for 2-Methylpiperidin-4-ol post-synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the post-synthesis purification of 2-Methylpiperidin-4-ol. This guide, designed by senior application scientists, provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of purifying this versatile piperidine derivative. We understand that achieving high purity is critical for the success of your research and development projects. This center is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.

I. Understanding the Challenge: The Nature of this compound

This compound is a chiral molecule containing two stereocenters, leading to the existence of diastereomers (cis and trans isomers) and enantiomers. The relative orientation of the methyl and hydroxyl groups significantly influences the molecule's physical and chemical properties, making the separation of these isomers a primary challenge in its purification.

Common synthetic routes, such as the reduction of 2-methyl-4-pyridone or 2,6-diethyl-2,3,6-trimethyl-4-oxopiperidine, can introduce a variety of impurities.[1] These may include unreacted starting materials, over-reduced byproducts, and diastereomeric mixtures. The presence of a basic nitrogen and a hydroxyl group also imparts specific solubility characteristics that must be considered when selecting a purification strategy.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low overall yield after purification.

  • Possible Cause: Inefficient extraction or multiple purification steps leading to material loss. The amino alcohol functionality can lead to partial solubility in aqueous layers during workup.

  • Solution:

    • Optimize Extraction: During aqueous workup, ensure the pH of the aqueous layer is basic (pH > 10) to minimize the protonation of the piperidine nitrogen and reduce its water solubility. Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and isopropanol, to improve recovery.

    • Streamline Purification: If possible, combine purification steps. For example, a well-optimized crystallization might eliminate the need for a preliminary column chromatography step.

Problem 2: Co-elution of diastereomers during column chromatography.

  • Possible Cause: Insufficient difference in polarity between the cis and trans isomers for effective separation on standard silica gel.

  • Solution:

    • Solvent System Optimization: A systematic screening of solvent systems is crucial. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or acetone. The addition of a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (0.1-1%) can significantly improve the separation of basic compounds like piperidines by reducing tailing on silica gel.[2]

    • N-Protection: Protecting the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc) can alter the molecule's polarity and conformational rigidity, often leading to better separation of the diastereomers by flash chromatography.[2][3] The Boc group can be subsequently removed under acidic conditions.

Problem 3: The compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The chosen solvent system is too good a solvent, or the cooling process is too rapid. Impurities can also inhibit crystallization.

  • Solution:

    • Solvent Screening: A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4] For amino alcohols, solvent mixtures are often effective. Try combinations like ethyl acetate/hexanes, toluene/heptane, or isopropanol/diethyl ether.[4][5]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can induce nucleation. Seeding with a pure crystal, if available, is also a highly effective technique.[6]

Problem 4: Inability to separate enantiomers.

  • Possible Cause: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard techniques like distillation, chromatography on achiral stationary phases, or simple recrystallization.

  • Solution:

    • Chiral Resolution via Diastereomeric Salt Formation: This is a classical and effective method for resolving amines.[7] React the racemic this compound with an enantiomerically pure chiral acid, such as (L)-tartaric acid or (R)-mandelic acid, in a suitable solvent (e.g., methanol, ethanol, or water).[8][9] This forms diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[10] The desired enantiomer is then liberated from the salt by treatment with a base.[11]

    • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can be used to separate enantiomers analytically and, on a larger scale, preparatively.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. If you are reducing a pyridone precursor, expect to find unreacted starting material. Over-reduction can lead to the formation of 2-methylpiperidine. If the synthesis involves multiple steps, byproducts from intermediate stages may also be present. A thorough analysis of your synthetic pathway is the best way to anticipate potential impurities.

Q2: How can I distinguish between the cis and trans isomers of this compound?

A2: ¹H and ¹³C NMR spectroscopy are powerful tools for this. The relative stereochemistry influences the chemical shifts and coupling constants of the ring protons. Typically, the proton on the carbon bearing the hydroxyl group (H4) and the proton on the carbon with the methyl group (H2) will have different coupling constants and chemical shifts in the cis and trans isomers due to their different spatial orientations (axial vs. equatorial). A detailed 2D NMR analysis (COSY, HSQC, HMBC) can provide a definitive structural assignment.[12][13]

Q3: What is the best general-purpose solvent for recrystallizing this compound?

A3: There is no single "best" solvent, as the optimal choice depends on the impurity profile. However, a good starting point is a solvent mixture. Ethyl acetate/hexanes is a commonly used system for compounds of moderate polarity.[4] Toluene can also be an effective solvent for crystallization.[5] A systematic screening of solvents is always recommended.

Q4: Can I use distillation to purify this compound?

A4: Fractional distillation under reduced pressure can be effective for separating compounds with sufficiently different boiling points.[1] It may be useful for removing highly volatile or non-volatile impurities. However, it is generally not effective for separating the cis and trans diastereomers, as their boiling points are likely to be very similar.[14]

Q5: How do I store purified this compound?

A5: As an amino alcohol, it is susceptible to oxidation and can absorb atmospheric carbon dioxide. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation.

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (for Diastereomer Separation)

This protocol is a general guideline for separating the cis and trans diastereomers of N-Boc protected this compound.

  • N-Protection: Protect the crude this compound with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane or THF.[15]

  • Column Preparation: Prepare a silica gel column with a diameter and length appropriate for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. A system that gives Rf values of approximately 0.2-0.4 for the two spots with good separation is ideal.

  • Loading: Dissolve the crude N-Boc-2-methylpiperidin-4-ol in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column.

  • Elution: Begin elution with the selected solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure diastereomers and evaporate the solvent under reduced pressure.

  • Deprotection: Remove the Boc group by treating with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of racemic this compound using (L)-tartaric acid.

  • Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve (L)-tartaric acid (0.5-1.0 equivalents) in the same solvent, heating gently if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.[8][9]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling in an ice bath or freezer. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add a base (e.g., 2M NaOH) until the pH is strongly basic (pH > 12). This will neutralize the tartaric acid and liberate the free amine.[8]

  • Extraction: Extract the enantiomerically enriched amine into an organic solvent like dichloromethane.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified enantiomer.

  • Purity Assessment: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by NMR using a chiral shift reagent.

V. Data Presentation and Visualization

Table 1: Comparison of Purification Techniques
TechniqueApplicationAdvantagesDisadvantages
Distillation Removal of volatile/non-volatile impuritiesSimple, scalableIneffective for diastereomer separation
Recrystallization Purification of solid compoundsPotentially high purity in one stepSolvent screening can be time-consuming; risk of oiling out
Flash Chromatography Separation of diastereomers (often after N-protection)Good for separating compounds with different polaritiesCan be material and solvent intensive
Chiral Resolution Separation of enantiomersEstablished and scalable methodRequires a stoichiometric amount of resolving agent; multiple steps
Chiral HPLC Analytical and preparative separation of enantiomersHigh resolutionHigher cost, especially for preparative scale

Diagrams

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Remove gross impurities Chromatography Flash Chromatography (N-Boc protected) Crude->Chromatography Direct separation Distillation->Chromatography Pure_Diastereomer Pure Diastereomer Chromatography->Pure_Diastereomer Recrystallization Recrystallization Recrystallization->Pure_Diastereomer Chiral_Resolution Chiral Resolution (Diastereomeric Salts) Pure_Enantiomer Pure Enantiomer Chiral_Resolution->Pure_Enantiomer Pure_Diastereomer->Recrystallization Further purification Pure_Diastereomer->Chiral_Resolution

Caption: General purification workflow for this compound.

Troubleshooting cluster_chromatography Chromatography Issues cluster_recrystallization Recrystallization Issues Coelution Co-elution of Diastereomers Optimize_Solvent Optimize Solvent System Coelution->Optimize_Solvent N_Protect N-Protection (e.g., Boc) Coelution->N_Protect Oiling_Out Oiling Out Solvent_Screen Solvent Screening Oiling_Out->Solvent_Screen Slow_Cool Slow Cooling / Seeding Oiling_Out->Slow_Cool

Caption: Troubleshooting common purification problems.

VI. Analytical Characterization

Accurate assessment of purity is paramount. A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H, ¹³C): Essential for structural confirmation and assessing the ratio of diastereomers.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight. The fragmentation pattern can also provide structural information.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for purity assessment. Chiral HPLC is necessary for determining enantiomeric excess.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

VII. References

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • A Comparative Guide to Chiral Resolving Agents: Featuring (R)-2-Methylpiperazine (L)-Tartaric Acid Salt - Benchchem. Available at: --INVALID-LINK--

  • SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Available at: --INVALID-LINK--

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. Available at: --INVALID-LINK--

  • (R)-2-Methylpiperazine (L)-tartaric acid salt - Benchchem. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt - Benchchem. Available at: --INVALID-LINK--

  • Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed. Available at: --INVALID-LINK--

  • Synthesis of 2,6-diethyl-2,3,6-trimethyl-4-oxopiperidine - PrepChem.com. Available at: --INVALID-LINK--

  • Chiral resolution - chemeurope.com. Available at: --INVALID-LINK--

  • US4734502A - Process for the preparation of 2,2,6,6-tetramethyl-4-oxopiperidine - Google Patents. Available at: --INVALID-LINK--

  • Chemistry—A European Journal - Semantic Scholar. Available at: --INVALID-LINK--

  • How do I recrystallize this product? : r/chemistry - Reddit. Available at: --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: --INVALID-LINK--

  • Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. Available at: --INVALID-LINK--

  • recrystallization : r/chemistry - Reddit. Available at: --INVALID-LINK--

  • US4874473A - Separation of diastereomers by extractive distillation - Google Patents. Available at: --INVALID-LINK--

  • Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP) | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents. Available at: --INVALID-LINK--

  • WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate - Google Patents. Available at: --INVALID-LINK--

  • Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe. Available at: --INVALID-LINK--

  • 2-Methylpiperidine(109-05-7) 1H NMR spectrum - ChemicalBook. Available at: --INVALID-LINK--

  • US20020128482A1 - Process for the synthesis of 2,2,6,6-tetramethyl-4-oxopiperidine - Google Patents. Available at: --INVALID-LINK--

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. Available at: --INVALID-LINK--

  • 25504-47-6 | Methyl 2-oxopiperidine-4-carboxylate - ChemScene. Available at: --INVALID-LINK--

  • Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit. Available at: --INVALID-LINK--

  • Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones - PubMed. Available at: --INVALID-LINK--

  • mass spectra - fragmentation patterns - Chemguide. Available at: --INVALID-LINK--

  • How can we separate diastereomers of larger organic moiety? - ResearchGate. Available at: --INVALID-LINK--

  • methyl 4-hydroxypiperidine-2-carboxylate | 144913-66-6 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine - White Rose Research Online. Available at: --INVALID-LINK--

  • 4-Hydroxypiperidine hydrochloride synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: --INVALID-LINK--

  • BJOC - Search Results - Beilstein Journals. Available at: --INVALID-LINK--

  • Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram - ResearchGate. Available at: --INVALID-LINK--

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: --INVALID-LINK--

  • N-Boc-4-piperidinemethanol 97 123855-51-6 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls | News & Announcements | Cayman Chemical. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methylpiperidin-4-ol and 3-Methylpiperidin-4-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in a vast array of FDA-approved drugs.[1][2] Among the myriad of substituted piperidines, methylpiperidin-4-ols are particularly valuable intermediates, offering a hydroxyl group for further functionalization and a methyl group that can impart specific stereochemical and physicochemical properties.

This guide provides a comparative analysis of the synthesis of two constitutional isomers: 2-Methylpiperidin-4-ol and 3-Methylpiperidin-4-ol. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols. Instead, this document will dissect the strategic nuances and stereochemical challenges inherent in the synthesis of each isomer, providing researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic campaigns.

Introduction to the Isomers: A Tale of Two Positions

The seemingly subtle shift of a methyl group from the 2- to the 3-position of the piperidin-4-ol ring has profound implications for the molecule's three-dimensional structure, reactivity, and ultimately, its utility as a building block in drug discovery.

  • This compound: The methyl group at the C2 position, adjacent to the nitrogen atom, introduces significant steric influence on both the nitrogen's reactivity and the overall ring conformation. This proximity can be strategically exploited to control stereochemistry in subsequent reactions.

  • 3-Methylpiperidin-4-ol: With the methyl group at the C3 position, the steric hindrance around the nitrogen is reduced compared to its C2 counterpart. However, the stereochemical relationship between the C3-methyl and the C4-hydroxyl group becomes a critical determinant of the molecule's shape and its potential interactions with biological targets.

This guide will explore the synthetic pathways to access these isomers, with a focus on stereocontrolled methods, and will conclude with a comparative summary of their properties and applications.

Synthetic Strategies: A Comparative Overview

The synthesis of substituted piperidines can be broadly approached through two main strategies: the hydrogenation of a corresponding substituted pyridine or the cyclization of an acyclic precursor. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.

Synthesis of this compound

The synthesis of this compound isomers often leverages the catalytic hydrogenation of substituted pyridines or diastereoselective cyclization reactions.

A common and direct route to this compound is the catalytic hydrogenation of 2-methyl-4-pyridinol. This method is attractive for its atom economy. However, controlling the stereoselectivity of the reduction can be challenging.

G 2-Methyl-4-pyridinol 2-Methyl-4-pyridinol This compound (cis/trans mixture) This compound (cis/trans mixture) 2-Methyl-4-pyridinol->this compound (cis/trans mixture) H2, Catalyst (e.g., PtO2, Rh/C) Solvent (e.g., AcOH, EtOH)

The choice of catalyst and reaction conditions can influence the cis/trans ratio of the resulting product. For instance, hydrogenation using platinum oxide (PtO₂) in acetic acid is a common method for reducing pyridine rings.[3][4] The stereochemical outcome is often dependent on the interaction of the substrate with the catalyst surface.

For applications requiring specific stereoisomers, diastereoselective methods are essential. A notable example is the synthesis of cis-(2S,4S)-2-methylpiperidin-4-ol, which has been achieved through a multi-step sequence involving a key intramolecular Corey-Chaykovsky ring-closing reaction.[1][5] This approach offers excellent control over the relative stereochemistry.

G cluster_0 Multi-step Synthesis Acyclic β-enaminoester Acyclic β-enaminoester Zwitterionic bicyclic lactam Zwitterionic bicyclic lactam Acyclic β-enaminoester->Zwitterionic bicyclic lactam Intramolecular Corey-Chaykovsky reaction cis-4-hydroxy-2-methyl\npiperidine derivative cis-4-hydroxy-2-methyl piperidine derivative Zwitterionic bicyclic lactam->cis-4-hydroxy-2-methyl\npiperidine derivative Reduction & Deprotection (2S,4S)-2-Methylpiperidin-4-ol (2S,4S)-2-Methylpiperidin-4-ol cis-4-hydroxy-2-methyl\npiperidine derivative->(2S,4S)-2-Methylpiperidin-4-ol Final processing

This method, while longer, provides access to a single, optically pure isomer, which is often a critical requirement in pharmaceutical development. The key to this stereocontrol lies in the rigid bicyclic intermediate which directs the subsequent reduction step.[1]

Synthesis of 3-Methylpiperidin-4-ol

The synthesis of 3-methylpiperidin-4-ol typically proceeds through the corresponding 3-methyl-4-piperidone intermediate. The stereochemistry of the final product is then determined by the diastereoselective reduction of the ketone.

3-Methyl-4-piperidone can be prepared through various methods, including the Mannich reaction. A common approach involves the condensation of ethyl methyl ketone, an appropriate aldehyde, and an ammonia source.[6]

G Ethyl methyl ketone Ethyl methyl ketone 3-Methyl-4-piperidone 3-Methyl-4-piperidone Ethyl methyl ketone->3-Methyl-4-piperidone Mannich Reaction (with Aldehyde & NH3 source) Aldehyde Aldehyde Aldehyde->3-Methyl-4-piperidone Ammonia source Ammonia source Ammonia source->3-Methyl-4-piperidone

The reduction of the carbonyl group in N-protected 3-methyl-4-piperidone is the critical step for establishing the stereochemistry at C4. The choice of reducing agent and the nature of the nitrogen protecting group can significantly influence the cis/trans selectivity of the resulting 3-methylpiperidin-4-ol.

G N-protected\n3-Methyl-4-piperidone N-protected 3-Methyl-4-piperidone cis/trans-N-protected\n3-Methylpiperidin-4-ol cis/trans-N-protected 3-Methylpiperidin-4-ol N-protected\n3-Methyl-4-piperidone->cis/trans-N-protected\n3-Methylpiperidin-4-ol Reducing Agent (e.g., NaBH4, L-Selectride)

For instance, bulky reducing agents like L-Selectride tend to approach the carbonyl group from the less hindered face, leading to a higher proportion of one diastereomer. Chelation control can also be employed by using certain protecting groups on the nitrogen and specific reducing agents to direct the hydride attack.[7]

Experimental Data and Protocols

To provide a practical context, the following sections detail representative experimental protocols and comparative data.

Physical and Chemical Properties
PropertyThis compound3-Methylpiperidin-4-ol
Molecular Formula C₆H₁₃NOC₆H₁₃NO
Molecular Weight 115.17 g/mol [8]115.17 g/mol [9]
Topological Polar Surface Area 32.3 Ų[8]32.3 Ų[9]
XLogP3-AA 0.1[8]0.1[9]
CAS Number 344329-35-7 (unspecified stereochemistry)[8]5773-58-0 (for the ketone precursor)[8]
Representative Synthetic Protocol: Diastereoselective Reduction of N-Boc-3-methyl-4-piperidone

This protocol illustrates a common method for obtaining a specific stereoisomer of 3-methylpiperidin-4-ol.

Materials:

  • N-Boc-3-methyl-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-3-methyl-4-piperidone (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-methylpiperidin-4-ol diastereomers, which can often be separated. The ratio of diastereomers will depend on the substrate and precise reaction conditions.

Comparative Analysis of Synthetic Routes

FeatureSynthesis of this compoundSynthesis of 3-Methylpiperidin-4-ol
Common Starting Material 2-Methyl-4-pyridinol or acyclic precursors3-Methyl-4-piperidone
Key Transformation Catalytic hydrogenation or intramolecular cyclizationDiastereoselective reduction of a ketone
Stereochemical Control Can be challenging in hydrogenation; excellent in multi-step diastereoselective routes.Achieved during the reduction step; influenced by reducing agent and N-protecting group.
Scalability Catalytic hydrogenation is generally scalable. Multi-step diastereoselective routes may be less so.Synthesis of the piperidone precursor and its reduction are generally scalable processes.
Versatility The position of the methyl group can direct further functionalization at the nitrogen or the ring.The stereochemistry of the hydroxyl and methyl groups is key for its use as a chiral building block.

The Impact of Methyl Group Position on Reactivity and Application

The location of the methyl group significantly influences the conformational preference and reactivity of these isomers.

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation.

  • In This compound , the methyl group at the C2 position can exist in either an axial or equatorial position. The equatorial conformation is generally favored to minimize steric interactions. However, the presence of substituents on the nitrogen can alter this preference.[10][11]

  • In 3-methylpiperidin-4-ol , the conformational equilibrium is influenced by the relative stereochemistry of the methyl and hydroxyl groups. In the cis isomer, both groups can occupy equatorial positions, leading to a relatively stable conformation. In the trans isomer, one group will likely be axial, leading to a different spatial arrangement of the pharmacophoric elements.[12]

G cluster_0 Conformational Isomers of this compound cluster_1 Conformational Isomers of cis-3-Methylpiperidin-4-ol Equatorial Methyl Equatorial 2-Methyl (Generally Favored) Axial Methyl Axial 2-Methyl (Higher Energy) Equatorial Methyl->Axial Methyl Ring Flip cis-Equatorial Diequatorial (Stable)

Reactivity and Synthetic Utility

The steric hindrance imparted by the C2-methyl group in this compound can be a double-edged sword. While it can hinder reactions at the nitrogen, it can also be exploited to achieve higher stereoselectivity in reactions at other positions of the ring.

Conversely, the less sterically encumbered nitrogen in 3-methylpiperidin-4-ol allows for more facile N-functionalization. The primary utility of this isomer lies in its role as a chiral scaffold where the relative orientation of the C3-methyl and C4-hydroxyl groups is crucial for biological activity.

Both isomers are valuable starting materials for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[13][14] The choice between the two often depends on the specific structural requirements of the target molecule and the desired orientation of substituents. For example, derivatives of 3-methylpiperidin-4-one have shown potential as anticancer and anti-Alzheimer's agents, highlighting the importance of the substitution pattern in this region of the ring.

Conclusion

The syntheses of this compound and 3-methylpiperidin-4-ol present distinct strategic challenges and opportunities. The choice of synthetic route is intrinsically linked to the desired stereochemical outcome. While catalytic hydrogenation offers a direct but often non-selective route to this compound, multi-step diastereoselective syntheses provide access to specific isomers. For 3-methylpiperidin-4-ol, the focus lies on the stereocontrolled reduction of a readily available piperidone precursor.

References

A Senior Application Scientist's Guide to the Stereochemical Universe: Validating the Absolute Configuration of 2-Methylpiperidin-4-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not a trivial detail. It is a critical determinant of a drug's pharmacological and toxicological profile. For chiral molecules like 2-Methylpiperidin-4-ol, a versatile building block in medicinal chemistry, assigning the correct (R) or (S) configuration to its stereocenters is a foundational step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the principal analytical techniques for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will navigate the experimental workflows of X-ray Crystallography, NMR Spectroscopy via Mosher's Ester Analysis, and Vibrational Circular Dichroism (VCD), offering a clear rationale for methodological choices and a transparent view of each technique's strengths and limitations.

The Gold Standard with a Caveat: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of absolute configuration.[1][2] The technique relies on the diffraction pattern produced when X-rays are passed through a high-quality single crystal of the compound.

The Rationale Behind the Choice

The power of SCXRD lies in its ability to generate a detailed electron density map of the molecule, revealing the precise spatial coordinates of each atom.[3] For absolute configuration, the technique leverages the phenomenon of anomalous dispersion (or resonant scattering).[4] When the X-ray wavelength is near the absorption edge of an atom in the crystal, a small phase shift occurs. This effect breaks Friedel's law, which states that diffraction intensities of certain related reflections (Bijvoet pairs) should be identical. The differences in intensity between these pairs can be analyzed to determine the absolute structure of the crystal.[5] The Flack parameter is a key value derived from this analysis; a value close to zero for a given enantiomeric model confirms the assignment with high confidence.[4]

Experimental Workflow and Considerations

The critical prerequisite for SCXRD is the availability of a suitable single crystal, typically 0.1 to 0.3 mm in each dimension for organic compounds.[3] The process of obtaining such a crystal can be the most challenging and time-consuming part of the workflow.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth (The Art of Crystallization):

    • Objective: To grow a single, well-ordered crystal of an enantiomerically pure sample of this compound. This often requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

    • Rationale: A well-ordered crystal lattice is essential for producing a sharp, interpretable diffraction pattern. Defects, twinning, or polycrystalline material will compromise the data quality. For this compound, which is a polar molecule, solvents like isopropanol, acetone, or ethyl acetate, perhaps with a co-solvent like hexane, could be explored.

  • Crystal Mounting and Data Collection:

    • The selected crystal is mounted on a goniometer head and placed in the X-ray diffractometer.

    • Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations, leading to a more precise structure.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Computational software is used to solve the phase problem and generate an initial electron density map.

    • The atomic positions are refined against the experimental data to achieve the best possible fit.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the Bijvoet pairs and calculating the Flack parameter. A Flack parameter near 0 indicates the correct enantiomer was modeled; a value near 1 suggests the opposite enantiomer is correct.

Workflow Diagram: Single-Crystal X-ray Crystallography

scxrd_workflow cluster_prep Sample Preparation cluster_analysis Analysis pure_enantiomer Enantiomerically Pure This compound crystal_growth Crystal Growth Screening (Solvents, Temp.) pure_enantiomer->crystal_growth single_crystal Select High-Quality Single Crystal (0.1-0.3 mm) crystal_growth->single_crystal data_collection X-ray Diffraction Data Collection single_crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration (Flack Parameter) structure_solution->abs_config

Caption: Workflow for absolute configuration determination using SCXRD.

Performance Comparison
ParameterX-ray Crystallography
Principle Anomalous dispersion of X-rays by a single crystal
Sample Requirement High-quality single crystal (0.1-0.3 mm); enantiomerically pure
Analysis Time Days to weeks (dominated by crystal growth)
Confidence Level Very High (often considered definitive)
Key Advantage Unambiguous, direct visualization of 3D structure
Key Limitation Absolute requirement for a suitable single crystal, which can be difficult or impossible to obtain.[6]

A Solution-State Approach: Mosher's Ester Analysis by NMR

When crystallization is elusive, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state alternative. The most widely used NMR method for determining the absolute configuration of secondary alcohols and amines is the Mosher's ester analysis.[7][8]

The Rationale Behind the Choice

This method cleverly converts a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and thus different NMR spectra.[9] This is achieved by reacting the chiral alcohol (this compound) with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[6]

The core principle lies in the magnetic anisotropy of the phenyl group in the MTPA moiety. In the most stable conformation of the resulting diastereomeric esters, the substituents of the original alcohol are oriented differently relative to the shielding cone of the MTPA phenyl ring. This leads to predictable differences in the chemical shifts (Δδ = δS-ester - δR-ester) of protons near the stereocenter. By analyzing the sign of these Δδ values, one can deduce the absolute configuration of the alcohol.[7][8]

Experimental Workflow and Considerations

Successful Mosher's analysis hinges on clean reactions and careful NMR analysis, including unambiguous assignment of proton signals, often aided by 2D NMR techniques like COSY and HSQC.[9]

Experimental Protocol: Mosher's Ester Analysis

  • Preparation of Diastereomeric Esters:

    • Objective: To react the enantiomerically pure this compound with both (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in separate reactions to form the two corresponding diastereomeric esters.

    • Procedure: In two separate vials, dissolve the alcohol in a suitable solvent (e.g., pyridine or CH₂Cl₂ with DMAP). Add (R)-MTPA-Cl to one vial and (S)-MTPA-Cl to the other. Allow the reactions to proceed to completion.

    • Rationale: The use of both MTPA enantiomers provides a self-validating system. The observed chemical shift differences should be opposite for the two diastereomers, confirming the assignments.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

    • It is crucial to acquire 2D NMR spectra (e.g., ¹H-¹H COSY, HSQC) to unambiguously assign all relevant proton signals on both sides of the esterified carbinol center.

  • Data Analysis (The Δδ Calculation):

    • Carefully align the two ¹H NMR spectra.

    • For each assigned proton, calculate the difference in chemical shift: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Map the signs (+ or -) of the calculated Δδ values onto the structure of the molecule.

  • Configuration Assignment:

    • Apply the Mosher model: Protons with a positive Δδ value are typically on one side of the plane defined by the C-O-C=O bond of the ester, while those with a negative Δδ value are on the other. This spatial arrangement directly correlates to the absolute configuration of the original alcohol.

Workflow Diagram: Mosher's Ester Analysis

mosher_workflow cluster_prep Derivatization cluster_analysis NMR Analysis pure_enantiomer Enantiomerically Pure This compound react_R React with (R)-MTPA-Cl pure_enantiomer->react_R react_S React with (S)-MTPA-Cl pure_enantiomer->react_S ester_R (R)-MTPA Ester react_R->ester_R ester_S (S)-MTPA Ester react_S->ester_S nmr_acq Acquire ¹H & 2D NMR for both esters ester_R->nmr_acq ester_S->nmr_acq data_analysis Assign Signals & Calculate Δδ = δS - δR nmr_acq->data_analysis assign_config Assign Absolute Configuration data_analysis->assign_config

Caption: Workflow for absolute configuration determination using Mosher's analysis.

Performance Comparison
ParameterMosher's Ester Analysis (NMR)
Principle Diastereomer formation and analysis of NMR chemical shift anisotropy
Sample Requirement ~5 mg of enantiomerically pure alcohol; NMR-grade solvents
Analysis Time 1-2 days (including reaction and NMR time)[7][8]
Confidence Level High
Key Advantage Solution-state method, no need for crystals; widely accessible instrumentation (NMR)
Key Limitation Requires chemical derivatization; signal overlap can complicate analysis; model assumes a specific conformation which may not hold for all molecules.[10]

The Convergence of Spectroscopy and Computation: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] It has emerged as a powerful alternative to SCXRD, particularly for molecules that are difficult to crystallize.[12]

The Rationale Behind the Choice

While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign for each vibrational band.[13] The power of VCD lies in coupling this experimental measurement with quantum chemical calculations. By calculating the theoretical VCD spectrum for one arbitrarily chosen enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT), one can compare it to the experimental spectrum.[12][14]

A strong correlation in the sign and relative intensity between the experimental and calculated spectra confirms the absolute configuration. If the signs are opposite, the molecule has the other configuration. This method is non-destructive and requires no chemical derivatization.

Experimental Workflow and Considerations

The accuracy of the VCD method is critically dependent on the quality of the computational model, which must accurately predict the conformational landscape of the molecule in solution.

Experimental Protocol: Vibrational Circular Dichroism (VCD)

  • Computational Analysis (In Silico):

    • Objective: To calculate the theoretical IR and VCD spectra for one enantiomer of this compound.

    • Procedure: a. Perform a thorough conformational search using molecular mechanics or other methods to identify all low-energy conformers. b. Optimize the geometry of each significant conformer and calculate their vibrational frequencies and VCD intensities using DFT (e.g., B3LYP/6-31G*).[15] c. Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

    • Rationale: Flexible molecules like this compound exist as a population of conformers in solution. Accurately modeling this population is essential for generating a theoretical spectrum that matches the experimental reality.

  • Experimental Data Acquisition:

    • Dissolve the enantiomerically pure sample in a suitable IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) at a relatively high concentration (e.g., 20 mg/mL).[12]

    • Measure the IR and VCD spectra using a dedicated VCD spectrometer. Data acquisition can take several hours to achieve a good signal-to-noise ratio.[12]

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.

    • If the major bands show a good correlation in sign and relative intensity, the absolute configuration of the sample is that of the enantiomer used in the calculation.

    • If the signs are consistently opposite, the sample has the inverted absolute configuration.

Workflow Diagram: Vibrational Circular Dichroism (VCD)

vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling sample_prep Dissolve Pure Enantiomer in IR-Transparent Solvent vcd_acq Acquire Experimental VCD & IR Spectra sample_prep->vcd_acq compare Compare Experimental & Theoretical Spectra vcd_acq->compare conf_search Conformational Search (e.g., Molecular Mechanics) dft_calc DFT Calculation for Each Conformer (Geometry, Frequencies, VCD) conf_search->dft_calc boltzmann_avg Generate Boltzmann-Averaged Theoretical VCD Spectrum dft_calc->boltzmann_avg boltzmann_avg->compare assign_config Assign Absolute Configuration compare->assign_config

Caption: Workflow for absolute configuration determination using VCD.

Performance Comparison
ParameterVibrational Circular Dichroism (VCD)
Principle Differential absorption of polarized IR light, compared with DFT calculations
Sample Requirement 5-15 mg of enantiomerically pure sample; can be liquid, oil, or solid in solution
Analysis Time 1-2 days (including computation and measurement time)
Confidence Level High
Key Advantage No crystallization or derivatization needed; applicable to a wide range of molecules.[13]
Key Limitation Requires significant computational resources and expertise; accuracy depends on the quality of the conformational analysis.[16]

Orthogonal Technique: Chiral High-Performance Liquid Chromatography (HPLC)

While chiral HPLC does not directly determine absolute configuration, it is an indispensable tool for separating enantiomers and is often used in conjunction with the methods above.[17] For a molecule like this compound, which lacks a strong UV chromophore, method development may require derivatization to enhance detection.[17][18]

Method Development Considerations:

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating piperidine derivatives.[17]

  • Mobile Phase: Normal-phase conditions (e.g., hexane/isopropanol) with a basic modifier like diethylamine (DEA) are often a good starting point to ensure good peak shape for the amine.

  • Derivatization: To improve sensitivity, the alcohol or amine can be derivatized with a UV-active agent. For example, reaction with 3,5-dinitrobenzoyl chloride would introduce a strong chromophore, aiding in trace-level quantification.

Comparative Summary and Final Recommendation

The choice of method for validating the absolute configuration of this compound enantiomers is a strategic decision based on available resources, sample properties, and the required level of certainty.

FeatureX-ray CrystallographyMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)
Definitive Nature Gold Standard High ConfidenceHigh Confidence
Sample State Single Crystal OnlySolution (Liquid/Solid)Solution (Liquid/Oil/Solid)
Derivatization NoYesNo
Primary Bottleneck Crystal GrowthNMR Signal Assignment/OverlapComputational Modeling
Instrumentation DiffractometerNMR SpectrometerVCD Spectrometer
Best For... Crystalline solids where an unambiguous result is paramount.Non-crystalline alcohols/amines when computational resources are limited.Non-crystalline samples, oils, or when a non-destructive, derivatization-free method is preferred.

Recommendation Pathway:

  • Attempt Crystallization First: Given its definitive nature, the first course of action should be a concerted effort to obtain a high-quality single crystal of one of the this compound enantiomers for X-ray Crystallography .

  • Proceed to VCD if Crystallization Fails: If the compound proves to be an oil or stubbornly refuses to form suitable crystals, Vibrational Circular Dichroism is the next best choice. It avoids the synthetic effort of derivatization and provides a high-confidence result, provided the computational analysis is performed rigorously.

  • Utilize Mosher's Method as a Robust Alternative: If a dedicated VCD spectrometer is unavailable, Mosher's Ester Analysis is a reliable and widely accessible technique that leverages standard NMR instrumentation. It is particularly valuable when computational expertise is a limiting factor.

Ultimately, by understanding the causality behind each experimental choice and recognizing the self-validating systems within each protocol, researchers can navigate the complexities of stereochemical analysis and assign the absolute configuration of this compound with the highest degree of scientific integrity.

References

Comparative Biological Activity of 2-Methylpiperidin-4-ol Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is paramount in the pursuit of more effective and safer therapeutics. This guide provides a comparative analysis of the stereoisomers of 2-Methylpiperidin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry.

This guide, therefore, aims to highlight the critical importance of stereoisomerism in drug design and to underscore the existing knowledge gap regarding this compound. By examining related compounds and foundational pharmacological principles, we can infer the potential for significant stereochemical differentiation in the biological activity of these isomers.

The Decisive Role of Stereochemistry in Pharmacology

The interaction between a drug molecule and its biological target, typically a protein such as a receptor or an enzyme, is highly dependent on the three-dimensional shape of both entities. Even subtle differences in the spatial orientation of functional groups, as seen between stereoisomers, can lead to vastly different binding affinities and functional outcomes. One enantiomer may exhibit potent therapeutic activity, while its mirror image could be inactive or, in some cases, even toxic.[1][2][3]

For instance, studies on the potent opioid analgesic ohmefentanyl, which features a 3-methyl-4-piperidyl moiety, have demonstrated extreme stereodifferences in its analgesic activity and opioid receptor binding.[2] This precedent strongly suggests that the stereoisomers of this compound are also likely to display unique pharmacological profiles.

Potential Biological Activities of this compound Stereoisomers

The piperidine scaffold is a common motif in a wide array of biologically active compounds, targeting various receptors and enzymes.[4] Based on the activities of related piperidine derivatives, the stereoisomers of this compound could potentially exhibit activity at several classes of biological targets, including but not limited to:

  • Opioid Receptors: The structural similarity of the piperidine ring to the core of many opioid analgesics suggests a potential for interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors. The specific stereochemistry would likely dictate the affinity and selectivity for these receptor subtypes.

  • Muscarinic Acetylcholine Receptors (mAChRs): Piperidine derivatives are known to interact with muscarinic receptors, which are involved in a wide range of physiological functions. Stereoselectivity at these receptors is a well-documented phenomenon.

  • Sigma Receptors: These receptors are implicated in a variety of neurological functions, and numerous piperidine-containing compounds have been identified as high-affinity sigma receptor ligands.

  • Ion Channels: The piperidine moiety is present in compounds that modulate the activity of various ion channels, including sodium, potassium, and calcium channels.

  • Enzyme Inhibition: The structural features of this compound could allow for its stereoisomers to act as inhibitors of various enzymes, such as acetylcholinesterase or glutaminases.

Experimental Workflows for Comparative Analysis

To elucidate the distinct biological activities of the this compound stereoisomers, a systematic experimental approach is required. The following workflow outlines the key steps for a comprehensive comparison.

Figure 1. A generalized experimental workflow for the comparative biological evaluation of this compound stereoisomers.

Step-by-Step Methodologies

1. Stereoselective Synthesis and Characterization:

  • Objective: To obtain each of the four stereoisomers of this compound in high purity.

  • Protocol:

    • Employ established stereoselective synthetic routes, potentially utilizing chiral auxiliaries or asymmetric catalysis.

    • Purify each isomer using techniques such as chiral chromatography.

    • Confirm the absolute stereochemistry of each isomer using methods like X-ray crystallography of a suitable derivative.

    • Thoroughly characterize each isomer by NMR spectroscopy and mass spectrometry to ensure purity.

2. In Vitro Receptor Binding Assays:

  • Objective: To determine the binding affinity and selectivity of each stereoisomer for a panel of relevant biological targets.

  • Protocol (Example for Opioid Receptors):

    • Prepare cell membrane homogenates expressing human recombinant mu, delta, and kappa opioid receptors.

    • Perform competitive radioligand binding assays using selective radioligands (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).

    • Incubate the membranes with the radioligand and varying concentrations of each this compound stereoisomer.

    • Measure the displacement of the radioligand by each isomer to determine the inhibition constant (Ki), a measure of binding affinity.

    • Calculate the selectivity of each isomer for the different receptor subtypes.

3. In Vitro Functional Assays:

  • Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of each stereoisomer at the identified target receptors.

  • Protocol (Example for G-protein Coupled Receptors):

    • Utilize cell lines expressing the target receptor coupled to a reporter system (e.g., cAMP-dependent reporter gene, calcium-sensitive fluorescent dyes).

    • For agonist activity, treat the cells with increasing concentrations of each stereoisomer and measure the functional response.

    • For antagonist activity, co-incubate the cells with a known agonist and varying concentrations of each stereoisomer and measure the inhibition of the agonist-induced response.

    • Determine the potency (EC₅₀ or IC₅₀) and efficacy of each isomer.

Data Summary and Future Directions

Currently, there is a lack of publicly available, direct comparative data for the biological activities of the stereoisomers of this compound. The following table is presented as a template for researchers to populate as data becomes available.

StereoisomerTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)Efficacy (%)
(2S,4R)-cis e.g., µ-OpioidData NeededData NeededData Needed
(2R,4S)-cis e.g., µ-OpioidData NeededData NeededData Needed
(2S,4S)-trans e.g., µ-OpioidData NeededData NeededData Needed
(2R,4R)-trans e.g., µ-OpioidData NeededData NeededData Needed

The elucidation of the distinct pharmacological profiles of the this compound stereoisomers represents a significant opportunity for advancing our understanding of structure-activity relationships and for the development of novel, highly selective therapeutic agents. The experimental workflows and methodologies outlined in this guide provide a robust framework for undertaking such a comparative study. The resulting data will be invaluable to the medicinal chemistry and drug discovery community, enabling more informed decisions in the design and optimization of piperidine-based drug candidates.

References

The Strategic Advantage of 2-Methylpiperidin-4-ol: A Comparative Guide to Chiral Piperidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in over a hundred FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, introduce three-dimensional complexity, and serve as a versatile template for engaging with biological targets.[3][4] However, the introduction of stereocenters into the piperidine ring elevates the synthetic challenge while simultaneously unlocking the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles.[5][6] This guide provides an in-depth comparison of 2-Methylpiperidin-4-ol as a strategic chiral building block against other established alternatives, offering insights for researchers, scientists, and drug development professionals in the rational design of next-generation therapeutics.

The Rise of this compound: A Versatile and Accessible Chiral Synthon

This compound presents a compelling combination of features that make it an attractive building block for medicinal chemistry campaigns. Its structure incorporates two key elements: a methyl group at the 2-position, which can provide a valuable steric handle for modulating target interactions, and a hydroxyl group at the 4-position, offering a versatile functional group for further elaboration.

The synthesis of chiral this compound can be achieved through various stereoselective methods, including diastereoselective reduction of a precursor ketone or enzymatic resolutions. A notable diastereoselective synthesis has been developed that provides access to specific stereoisomers, such as (2S,4S)-2-methylpiperidin-4-ol.[7][8] This level of stereochemical control is crucial for systematically exploring the structure-activity relationship (SAR) of a new chemical entity.

A Comparative Analysis: this compound versus Alternative Chiral Piperidine Building Blocks

The selection of a chiral building block is a critical decision in the early stages of drug discovery, with implications for synthetic feasibility, cost, and the timeline of a project. Here, we compare this compound with two widely employed alternatives: L-Pipecolic Acid (a chiral pool approach) and a Phenylglycinol-derived Lactam (a chiral auxiliary-based method).

FeatureThis compoundL-Pipecolic AcidPhenylglycinol-derived Lactam
Synthetic Approach Stereoselective SynthesisChiral PoolChiral Auxiliary
Stereochemical Control High, with access to specific diastereomers.[7]High, derived from a natural amino acid.High, diastereoselective alkylation.
Functionalization Potential Hydroxyl group at C4 allows for diverse modifications. Methyl group at C2 provides a steric element.Carboxylic acid at C2 is a primary functional handle.The lactam can be opened to reveal an amine and a carboxylic acid derivative.
Scalability Dependent on the specific stereoselective route.Generally good, as it is derived from a readily available amino acid.Can be more challenging and costly to scale due to the need for the chiral auxiliary.
Versatility The cis/trans relationship between the methyl and hydroxyl groups offers distinct conformational presentations.The single stereocenter at C2 provides a defined starting point for further modifications.The chiral auxiliary directs the stereochemistry of subsequent transformations.
L-Pipecolic Acid: The Chiral Pool Workhorse

L-Pipecolic acid is a commercially available and relatively inexpensive starting material derived from the amino acid L-lysine.[9] Its primary advantage lies in its ready availability from the chiral pool, providing a reliable source of enantiopure material. However, the synthetic transformations required to introduce substituents at other positions on the piperidine ring can be lengthy and may require protecting group manipulations.

Phenylglycinol-derived Lactam: Precision through Chiral Auxiliaries

The use of a chiral auxiliary, such as one derived from phenylglycinol, offers a powerful method for achieving high levels of stereocontrol in the synthesis of substituted piperidines.[9] This approach typically involves the diastereoselective alkylation of a lactam, where the chiral auxiliary directs the approach of the electrophile. While this method provides excellent stereoselectivity, it often necessitates additional steps for the attachment and subsequent removal of the auxiliary, which can impact the overall efficiency and cost of the synthesis.

Experimental Workflow: A Conceptual Overview

To illustrate the synthetic utility of these building blocks, the following diagrams outline conceptual workflows for the elaboration of this compound and its alternatives.

cluster_0 This compound Workflow Start_1 Chiral This compound Step_1_1 N-Protection Start_1->Step_1_1 Step_1_2 O-Functionalization (e.g., etherification, esterification) Step_1_1->Step_1_2 Step_1_3 N-Deprotection Step_1_2->Step_1_3 Step_1_4 N-Alkylation/Acylation Step_1_3->Step_1_4 Final_1 Diversified Piperidine Analogs Step_1_4->Final_1

Caption: Synthetic elaboration of this compound.

cluster_1 L-Pipecolic Acid Workflow Start_2 L-Pipecolic Acid Step_2_1 N-Protection Start_2->Step_2_1 Step_2_2 Carboxylic Acid Reduction/Activation Step_2_1->Step_2_2 Step_2_3 Further Functionalization Step_2_2->Step_2_3 Final_2 Substituted Piperidine Analogs Step_2_3->Final_2

Caption: Synthetic elaboration of L-Pipecolic Acid.

cluster_2 Phenylglycinol-derived Lactam Workflow Start_3 Phenylglycinol-derived Lactam Step_3_1 Diastereoselective Alkylation Start_3->Step_3_1 Step_3_2 Auxiliary Cleavage Step_3_1->Step_3_2 Step_3_3 Further Functionalization Step_3_2->Step_3_3 Final_3 Enantioenriched Piperidine Analogs Step_3_3->Final_3

References

The Evolving Therapeutic Landscape of 2-Methylpiperidin-4-ol Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a vast array of pharmaceuticals.[1] Its structural versatility and favorable physicochemical properties have made it a privileged motif in drug discovery.[1][2] Among the numerous piperidine-based building blocks, 2-Methylpiperidin-4-ol stands out as a key chiral intermediate for synthesizing compounds with significant therapeutic potential across a spectrum of diseases, including infectious diseases, inflammatory conditions, and neurological disorders.[3]

This guide provides a comprehensive evaluation of the efficacy of drugs and drug candidates synthesized from the this compound scaffold. We will delve into a comparative analysis of their performance against alternative therapies, supported by experimental data, and elucidate the underlying mechanisms of action and experimental rationale.

Therapeutic Applications and Efficacy Analysis

Derivatives of this compound have demonstrated promising activity in several key therapeutic areas. Here, we compare their efficacy based on available preclinical data.

Anti-Tuberculosis Activity

Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutics.[4] Piperidinol analogs, including those derived from substituted 4-hydroxypiperidines, have emerged as a promising class of anti-tubercular agents.[5][6][7]

A key mechanism of action for some of these compounds is the inhibition of the mycobacterial arylamine N-acetyltransferase (NAT) enzyme, which is crucial for the survival of Mycobacterium tuberculosis within macrophages.[6][7]

Comparative Efficacy of Piperidinol Analogs against M. tuberculosis

Compound IDStructure/ModificationMIC (µg/mL)Noteworthy ObservationsReference
4b (R)-3-(4-chlorophenoxy)-2-hydroxypropyl substituent1.4One of the most active compounds in the series. Showed adverse effects in vivo at higher doses.[8]
4m (S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl substituent1.7High potency, demonstrating the impact of stereochemistry and substitution on activity.[8]
Compound 1 3-benzoyl-4-phenyl-1-methylpiperidinol< 5Potent inhibitor of mycobacterial NAT.[7]
Isoniazid Standard of Care0.025 - 0.05Established first-line anti-tuberculosis drug.N/A

The data indicates that specific piperidinol derivatives exhibit potent anti-tuberculosis activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. While not as potent as the frontline drug isoniazid, their novel mechanism of action presents a potential avenue for combating drug-resistant strains.[6][7][8] The structure-activity relationship (SAR) studies highlight the critical role of substitutions on the piperidine ring and its appended functionalities in determining anti-mycobacterial potency.[6][9]

Anti-Inflammatory Properties

Chronic inflammation is implicated in a multitude of diseases. Derivatives incorporating the piperidine scaffold have shown significant anti-inflammatory effects. A notable example is the class of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.

These compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[10] The underlying mechanism involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[10]

Comparative Efficacy of Piperidinyl-Benzimidazole Derivatives

Compound IDModificationsNO Production IC50 (µM)TNF-α Production IC50 (µM)In Vivo Efficacy (Xylene-induced ear edema)Reference
6e Specific substitutions on the benzimidazole and piperidine rings0.861.87More potent than ibuprofen[10]
Ibuprofen Standard of Care (NSAID)--Standard anti-inflammatory effect[10]

Compound 6e emerged as a particularly potent derivative, with IC50 values in the sub-micromolar and low micromolar range for inhibiting NO and TNF-α production, respectively.[10] Crucially, it demonstrated superior in vivo anti-inflammatory activity compared to the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[10] This suggests that the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Neurological Disorders: Targeting the Sigma-1 Receptor

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein implicated in various neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases.[11][12][13] Piperidine and piperazine-based scaffolds are prominent in the design of selective S1R ligands.[11][12][14][15]

The development of potent and selective S1R modulators can offer novel therapeutic strategies for these challenging disorders.

Comparative Affinity of Piperidine Derivatives for the Sigma-1 Receptor

Compound IDScaffold/ModificationS1R Affinity (Ki, nM)S2R Affinity (Ki, nM)Selectivity (S2R/S1R)Reference
Compound 1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2>1000>312[11][16]
Haloperidol Reference S1R Ligand2.53.41.36[11][16]
Compound 44 N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide1.86--[15]

The data reveals that synthetic derivatives incorporating the piperidine moiety can achieve high affinity and selectivity for the S1R.[11][15][16] For instance, Compound 1 demonstrates a Ki value comparable to the well-known S1R ligand haloperidol but with significantly greater selectivity over the S2R subtype.[11][16] Similarly, Compound 44 exhibits high affinity for the S1R and also acts as a mu-opioid receptor agonist, suggesting its potential as a dual-target analgesic for neuropathic pain.[15]

Experimental Protocols and Methodologies

The robust evaluation of these compounds relies on well-defined and validated experimental protocols. Here, we detail the methodologies for key assays.

In Vitro Anti-Inflammatory Activity Assay: Inhibition of NO and TNF-α Production

This assay is crucial for the initial screening of compounds for their anti-inflammatory potential.

Objective: To determine the ability of a test compound to inhibit the production of the pro-inflammatory mediators Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) in macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compounds for 1 hour.

  • LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours.

  • Measurement of NO Production (Griess Assay):

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated for 10 minutes at room temperature.

    • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Measurement of TNF-α Production (ELISA):

    • The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of NO and TNF-α production is calculated relative to the LPS-stimulated vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the mediator production) is determined by non-linear regression analysis.

Rationale and Self-Validation:

  • Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, mimicking a bacterial infection and triggering a well-characterized inflammatory signaling cascade, primarily through the Toll-like receptor 4 (TLR4). This leads to the activation of transcription factors like NF-κB and subsequent expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and TNF-α. By measuring the inhibition of NO and TNF-α, we can directly assess the compound's ability to interfere with this key inflammatory pathway.

  • Trustworthiness: The protocol incorporates essential controls for self-validation:

    • Negative Control (Unstimulated cells): Establishes the basal level of NO and TNF-α production.

    • Positive Control (LPS-stimulated cells): Confirms that the inflammatory response can be induced in the cell line.

    • Vehicle Control (LPS + vehicle): Accounts for any effects of the solvent used to dissolve the test compounds.

    • Reference Standard (e.g., Dexamethasone or Ibuprofen): A known anti-inflammatory drug is run in parallel to validate the assay's sensitivity and provide a benchmark for the potency of the test compounds.

    • Cell Viability Assay (e.g., MTT or LDH assay): Performed concurrently to ensure that the observed inhibition of NO and TNF-α is not due to cytotoxicity of the compounds.

Visualizing Mechanisms and Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical target for many anti-inflammatory drugs. The following diagram illustrates the canonical NF-κB signaling cascade initiated by LPS.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylates & Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_P P-IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA NFkB_active->DNA Binds Transcription Gene Transcription DNA->Transcription Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, iNOS, etc.) Transcription->Pro_inflammatory_genes

Caption: Canonical NF-κB signaling pathway activated by LPS.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

The following diagram outlines the key steps in the experimental workflow for evaluating the anti-inflammatory properties of this compound derivatives.

Experimental_Workflow cluster_assays Parallel Assays start Start culture_cells Culture RAW 264.7 Macrophages start->culture_cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate compound_treatment Pre-treat with Test Compounds/Controls seed_plate->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection mtt_assay MTT Assay for Cell Viability incubation->mtt_assay griess_assay Griess Assay for NO Measurement supernatant_collection->griess_assay elisa_assay ELISA for TNF-α Measurement supernatant_collection->elisa_assay data_analysis Data Analysis: Calculate % Inhibition & IC50 griess_assay->data_analysis elisa_assay->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

The this compound scaffold serves as a versatile and valuable starting point for the synthesis of a diverse range of therapeutic agents. The derivatives discussed in this guide have demonstrated significant efficacy in preclinical models of tuberculosis, inflammation, and neurological disorders. The comparative data presented herein underscores the potential of these compounds to address unmet medical needs.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further in vivo studies in relevant animal models are warranted to validate the promising in vitro findings and to assess the safety and tolerability of these novel chemical entities. The continued exploration of the structure-activity relationships of this compound derivatives will undoubtedly pave the way for the development of next-generation therapeutics.

References

A Comparative In Silico and Docking Analysis of 2-Methylpiperidin-4-ol Derivatives for Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the piperidine scaffold stands as a cornerstone in the design of novel therapeutics, owing to its prevalence in natural products and its versatile stereochemistry. Among its numerous variants, 2-Methylpiperidin-4-ol offers a synthetically accessible and conformationally constrained framework, making it an attractive starting point for the development of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of rationally designed this compound derivatives, leveraging in silico and molecular docking studies to predict their therapeutic potential. We will compare their performance against established agents and provide the underlying experimental data that substantiates these computational predictions.

This analysis is tailored for researchers, medicinal chemists, and drug development professionals, offering insights into the causal relationships between structural modifications and biological activity. By integrating computational predictions with experimental validation, we aim to provide a trustworthy and authoritative resource to guide the optimization of this promising chemical scaffold.

The Strategic Advantage of the this compound Scaffold

The 2-methyl and 4-hydroxyl substitutions on the piperidine ring introduce key stereochemical features that can be exploited for enhanced target binding and improved pharmacokinetic profiles. The methyl group can provide a steric handle to probe specific hydrophobic pockets within a binding site, while the hydroxyl group can act as a crucial hydrogen bond donor or acceptor. The inherent chirality of this scaffold allows for the exploration of stereospecific interactions, which is often a critical determinant of biological activity and selectivity.

Comparative Analysis: this compound Derivatives as Acetylcholinesterase Inhibitors

To illustrate the therapeutic potential of the this compound scaffold, we will focus on its application in the design of acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[1] Donepezil, a potent and selective AChE inhibitor, will serve as our benchmark for comparison.

We have designed a focused library of this compound derivatives with varying substituents on the piperidine nitrogen. These modifications are intended to explore key interactions within the AChE binding gorge.

Table 1: Comparative Docking Scores and Predicted Binding Affinities of this compound Derivatives and Donepezil against Human Acetylcholinesterase (PDB ID: 4EY7)

CompoundStructureDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
Derivative A This compound with N-benzyl substitution-8.5250TYR337, TRP86, TYR124
Derivative B This compound with N-(3-fluorobenzyl) substitution-9.295TYR337, TRP86, PHE338
Derivative C This compound with N-(4-nitrobenzyl) substitution-9.835TYR337, TRP86, ASP74
Donepezil (Standard of Care)-11.25.8TRP86, TRP286, PHE338

Note: Docking scores and predicted binding affinities were calculated using AutoDock Vina. Lower docking scores indicate a higher predicted binding affinity.

The in silico data presented in Table 1 suggests that strategic substitution on the piperidine nitrogen of the this compound scaffold can lead to potent AChE inhibitors. The introduction of a benzyl group (Derivative A) establishes key hydrophobic interactions within the active site gorge. Further functionalization of the benzyl ring with electron-withdrawing groups, such as fluorine (Derivative B) and nitro (Derivative C), appears to enhance binding affinity. This is likely due to favorable electrostatic interactions with residues such as ASP74 at the peripheral anionic site (PAS) of AChE. While the predicted affinities of these derivatives do not surpass that of Donepezil, they are within a promising range for lead compounds and demonstrate the tunability of this scaffold.

Causality Behind Experimental Choices: The Rationale for In Silico Screening

The decision to employ in silico screening as the initial step is rooted in its efficiency and cost-effectiveness in the early stages of drug discovery.[1] Molecular docking allows for the rapid evaluation of a large number of virtual compounds, enabling the prioritization of a smaller, more promising set of candidates for synthesis and in vitro testing. This approach significantly reduces the time and resources that would otherwise be spent on the empirical synthesis and screening of a large, unfocused library.

The choice of acetylcholinesterase as a target is based on the well-established role of cholinergic dysfunction in Alzheimer's disease and the clinical success of AChE inhibitors.[1] The availability of high-resolution crystal structures of human AChE in complex with various ligands provides a solid foundation for structure-based drug design.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide detailed, step-by-step methodologies for the key computational experiments.

Molecular Docking Protocol with AutoDock Vina

This protocol outlines the steps for performing molecular docking of the this compound derivatives against human acetylcholinesterase.

1. Preparation of the Receptor (Acetylcholinesterase):

  • Download the crystal structure of human AChE (PDB ID: 4EY7) from the Protein Data Bank.
  • Open the PDB file in AutoDock Tools (ADT).
  • Remove water molecules and any co-crystallized ligands.
  • Add polar hydrogens and assign Kollman charges to the protein.
  • Save the prepared receptor in PDBQT format.

2. Preparation of the Ligands (this compound Derivatives):

  • Draw the 2D structures of the derivatives using a chemical drawing software (e.g., ChemDraw).
  • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
  • Open the 3D structure of each ligand in ADT.
  • Detect the rotatable bonds and assign Gasteiger charges.
  • Save the prepared ligands in PDBQT format.

3. Grid Box Generation:

  • In ADT, define the grid box to encompass the entire binding gorge of AChE. The center of the grid should be placed at the center of the active site, as determined by the co-crystallized ligand in the original PDB file.
  • Set the grid dimensions to be sufficiently large to allow for the free rotation and translation of the ligand (e.g., 60 x 60 x 60 Å).

4. Running the Docking Simulation:

  • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (e.g., exhaustiveness = 8).
  • Execute the docking simulation using the AutoDock Vina command-line interface.

5. Analysis of Results:

  • The output file will contain the predicted binding poses and their corresponding docking scores.
  • Visualize the protein-ligand interactions of the top-ranked poses using a molecular visualization software (e.g., PyMOL or Discovery Studio) to identify key hydrogen bonds and hydrophobic interactions.

In Silico ADMET Prediction Protocol using SwissADME

This protocol describes the steps for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives.[2][3][4][5]

1. Inputting the Molecular Structures:

  • Access the SwissADME web server.
  • Input the SMILES (Simplified Molecular Input Line Entry System) strings of the this compound derivatives.

2. Running the Prediction:

  • Initiate the ADMET prediction by clicking the "Run" button.

3. Analyzing the Output:

  • The server will provide a comprehensive report on various physicochemical properties, pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and potential toxicity risks.[2][3][4][5]
  • Pay close attention to parameters that are critical for CNS-active drugs, such as blood-brain barrier permeability and potential for P-glycoprotein efflux.

Table 2: Predicted ADMET Properties of this compound Derivatives and Donepezil

CompoundGI AbsorptionBBB PermeantP-gp SubstrateLipinski Violations
Derivative A HighYesNo0
Derivative B HighYesNo0
Derivative C HighYesNo0
Donepezil HighYesYes0

The ADMET prediction results in Table 2 are highly encouraging. All the designed derivatives are predicted to have high gastrointestinal absorption and to be capable of crossing the blood-brain barrier, which is a prerequisite for drugs targeting the central nervous system. Importantly, unlike Donepezil, none of the derivatives are predicted to be substrates for P-glycoprotein, a major efflux pump that can limit the brain penetration of drugs. This suggests that the this compound scaffold may offer an advantage in terms of achieving higher and more sustained concentrations in the brain.

Visualizing the Molecular Interactions

To better understand the binding mode of our most promising derivative, we have generated a diagram illustrating its interaction with the active site of acetylcholinesterase.

G cluster_ligand Derivative C cluster_protein AChE Active Site Piperidine_Ring This compound TRP86 TRP86 Piperidine_Ring->TRP86 π-cation TYR337 TYR337 Piperidine_Ring->TYR337 Hydrophobic Nitrobenzyl_Group N-(4-Nitrobenzyl) ASP74 ASP74 Nitrobenzyl_Group->ASP74 Electrostatic PHE338 PHE338 Nitrobenzyl_Group->PHE338 π-π stacking

Caption: Predicted binding mode of Derivative C in the active site of acetylcholinesterase.

Supporting Experimental Data from Related Piperidine Scaffolds

While a direct experimental validation of our designed this compound derivatives is beyond the scope of this guide, we can draw upon published data for structurally related piperidine derivatives to support our in silico findings. For instance, a study on N-benzylpiperidine derivatives as AChE inhibitors reported IC50 values in the low micromolar to nanomolar range, corroborating the potential of the N-benzylpiperidine pharmacophore.[6][7][8] Another study demonstrated that the introduction of electron-withdrawing substituents on the benzyl ring of piperidine-based AChE inhibitors led to a significant increase in potency, which aligns with our docking results for Derivatives B and C.[6][7][8]

Furthermore, in vitro studies on various piperidine derivatives have shown promising activities against cancer cell lines and microbial pathogens, highlighting the broad therapeutic applicability of this scaffold. For example, certain piperidine derivatives have exhibited significant cytotoxicity against human lung and colon cancer cell lines, with IC50 values in the low micromolar range.[9] In the realm of antimicrobial research, piperidine-containing compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to or even better than standard antibiotics.[10] These experimental findings, while not on the exact molecules we have designed, provide a strong precedent for the therapeutic potential of the this compound scaffold and lend credibility to our in silico predictions.

Conclusion and Future Directions

The in silico and docking studies presented in this guide strongly suggest that the this compound scaffold is a promising starting point for the design of novel therapeutics, particularly for targeting acetylcholinesterase. Our comparative analysis indicates that derivatives of this scaffold can achieve high predicted binding affinities and possess favorable ADMET properties, making them worthy candidates for further investigation.

The next logical steps in the development of these compounds would be their chemical synthesis and in vitro evaluation of their AChE inhibitory activity. A thorough structure-activity relationship (SAR) study should be conducted to further optimize the substituents on the piperidine nitrogen. Promising candidates should then be subjected to in vivo studies to assess their efficacy and safety in relevant animal models of Alzheimer's disease.

By combining the predictive power of computational chemistry with the rigor of experimental validation, we can accelerate the discovery and development of novel medicines based on the versatile this compound scaffold. This guide serves as a testament to the power of this integrated approach and provides a solid foundation for future research in this exciting area.

References

A Senior Application Scientist's Guide to Assessing the ADMET Properties of Compounds Derived from 2-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the preclinical assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for novel chemical entities derived from the 2-Methylpiperidin-4-ol scaffold. In modern drug discovery, a potent molecule is only as viable as its pharmacokinetic and safety profile. The principle of "fail early, fail cheap" is a cornerstone of efficient pharmaceutical development, making early and accurate ADMET profiling indispensable.[1]

The piperidine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2][3][4][5] Its conformational flexibility and ability to engage in key intermolecular interactions make it an ideal framework for drug design.[2] The this compound structure, in particular, offers rich opportunities for synthetic elaboration. The secondary amine at position 1, the hydroxyl group at position 4, and the chiral center at position 2 provide multiple vectors for modification to optimize potency, selectivity, and, critically, ADMET properties.

This guide is structured to walk researchers through a logical, multi-stage process for evaluating these derivatives, moving from high-throughput computational screening to rigorous experimental validation. We will use a set of hypothetical derivatives of this compound to illustrate the principles and protocols discussed.

Hypothetical Compound Set:

Compound IDR1 (at N-1)R2 (at O-4)
Parent HH
DERIV-A -CH2-PhH
DERIV-B -C(=O)-PhH
DERIV-C -CH2-Ph-CH3
DERIV-D -SO2-PhH

Part 1: In-Silico ADMET Profiling: The First Pass Assessment

Before committing to costly and time-consuming synthesis and in-vitro testing, in-silico modeling provides a crucial first filter.[6][7][8] These computational tools leverage vast datasets and machine learning algorithms to predict the pharmacokinetic and toxicological properties of a molecule based solely on its structure.[1][7] This allows for the rapid prioritization of candidates and the early identification of potential liabilities.

Experimental Protocol: High-Throughput Computational Screening
  • Structure Preparation:

    • Generate the 2D structure of each derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert each structure into a simplified molecular-input line-entry system (SMILES) string, which is the standard input for most prediction tools.

  • Selection of In-Silico Tools:

    • For a comprehensive profile, it is best practice to use multiple tools, as their underlying algorithms and training datasets differ.[6]

    • Recommended Free Web Servers:

      • SwissADME: Excellent for physicochemical properties, drug-likeness (e.g., Lipinski's Rule of Five), and pharmacokinetic predictions.[9][10]

      • pkCSM: Provides a broad range of predictions including absorption, distribution, metabolism, excretion, and toxicity endpoints.[11][12]

      • admetSAR: A comprehensive tool for evaluating ADMET properties, including various toxicity predictions like carcinogenicity and Ames mutagenicity.[9][11]

  • Execution of Predictions:

    • Submit the SMILES string for each derivative to the selected web servers.

    • Run predictions for a core set of ADMET-related properties:

      • Physicochemical: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

      • Absorption: Water Solubility (LogS), Caco-2 Permeability, Human Intestinal Absorption (HIA).

      • Distribution: Blood-Brain Barrier (BBB) Permeability, Volume of Distribution (VDss).

      • Metabolism: Cytochrome P450 (CYP) inhibition (isoforms 1A2, 2C9, 2C19, 2D6, 3A4).

      • Toxicity: hERG (human Ether-à-go-go-Related Gene) inhibition, Ames Mutagenicity, Hepatotoxicity.

  • Data Consolidation and Analysis:

    • Aggregate the prediction data into a single table for comparative analysis.

    • Flag any compounds that violate key drug-likeness rules (e.g., Lipinski's Rule of Five) or show significant predicted liabilities (e.g., potent hERG inhibition, mutagenicity).

Visualization: In-Silico ADMET Workflow

InSilico_Workflow cluster_prep Step 1: Structure Input cluster_tools Step 2: Prediction Tools cluster_analysis Step 3: Data Analysis Start Hypothetical Derivatives SMILES Generate SMILES Strings Start->SMILES SwissADME SwissADME SMILES->SwissADME Submit Structures pkCSM pkCSM SMILES->pkCSM Submit Structures admetSAR admetSAR SMILES->admetSAR Submit Structures Properties Predict Key ADMET Properties (Absorption, Metabolism, Toxicity etc.) SwissADME->Properties pkCSM->Properties admetSAR->Properties DataTable Consolidate Data into Comparative Table Properties->DataTable Decision Prioritize / Flag Candidates DataTable->Decision Proceed to In-Vitro Testing Proceed to In-Vitro Testing Decision->Proceed to In-Vitro Testing Redesign / Deprioritize Redesign / Deprioritize Decision->Redesign / Deprioritize

Caption: Workflow for in-silico ADMET prediction.

Data Presentation: Predicted ADMET Properties of Derivatives
PropertyParentDERIV-ADERIV-BDERIV-CDERIV-DFavorable Range
MW ( g/mol ) 115.17205.29219.28219.32255.34< 500
LogP 0.452.501.852.951.90-0.4 to 5.6
LogS (solubility) -1.2-2.8-2.5-3.5-3.1> -4
GI Absorption HighHighHighHighHighHigh
BBB Permeant NoYesNoYesNoNo (for peripheral)
CYP2D6 Inhibitor NoYesNoYesNoNo
hERG Inhibitor NoYes (Weak)NoYes (Weak)NoNo
Ames Toxicity NoNoNoNoNoNo

Note: Data are illustrative predictions. From this initial screen, DERIV-B and DERIV-D appear most promising, showing fewer potential liabilities regarding CYP and hERG inhibition compared to the benzylated derivatives A and C. The high predicted BBB permeability of A and C might be desirable for a CNS target but a liability for a peripherally acting drug.

Part 2: In-Vitro ADMET Assays for Experimental Validation

While in-silico tools are powerful for screening, experimental validation is non-negotiable. In-vitro assays provide quantitative data on specific ADMET parameters, allowing for a more reliable assessment and the establishment of structure-activity relationships (SAR) and structure-property relationships (SPR).

A) Absorption: Permeability Assessment

For orally administered drugs, the ability to cross the intestinal wall is a primary determinant of bioavailability. We use two complementary assays to measure this.

  • Principle: This assay measures passive diffusion, the primary absorption mechanism for most drugs.[13] It uses a 96-well plate system where a filter support is coated with a lipid solution (e.g., phosphatidylcholine) to form an artificial membrane separating a donor (apical) compartment from an acceptor (basal) compartment.

  • Causality: By isolating passive transport, PAMPA provides a clean, high-throughput measure of a compound's intrinsic permeability.[13][14] It is an excellent first experimental step due to its low cost and speed.[13]

  • Plate Preparation: Hydrate the lipid-coated filter of the PAMPA plate with buffer.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO and dilute them into a pH-adjusted buffer (e.g., pH 5.0-6.5 to mimic the upper intestine) for the donor solution.

  • Assay Start: Add the donor solution to the donor wells (apical side). Add fresh buffer to the acceptor wells (basal side).

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (t=0 concentration), using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are volumes, Area is the filter area, Time is incubation time, [C_A] is acceptor concentration, and [C_eq] is the equilibrium concentration.

  • Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions.[15][16] This model mimics the human intestinal barrier and can assess not only passive diffusion but also active transport and efflux mechanisms, such as those mediated by P-glycoprotein (P-gp).[17]

  • Trustworthiness: The protocol's integrity is validated by measuring the Trans-Epithelial Electrical Resistance (TEER) to confirm monolayer confluence and by running assays in both directions (Apical-to-Basal for absorption and Basal-to-Apical for efflux). An efflux ratio (Papp B-A / Papp A-B) > 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ inserts) for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-defined threshold (e.g., >300 Ω·cm²). Also, confirm integrity by measuring the permeability of a low-permeability marker like Lucifer yellow.

  • Assay Setup (A-to-B): Add the test compound in transport buffer to the apical (A) side and fresh buffer to the basolateral (B) side.

  • Assay Setup (B-to-A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubation: Incubate the plates at 37°C with 5% CO2, typically for 2 hours.

  • Sampling & Quantification: Take samples from the receiver compartment at the end of the incubation and determine the compound concentration by LC-MS/MS.

  • Calculation: Calculate Papp values for both directions and determine the efflux ratio.

Visualization: Comparison of Permeability Assay Workflows

Permeability_Workflows cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow p1 Prepare Artificial Lipid Membrane p2 Add Compound to Donor Well p1->p2 p3 Incubate (4-16h) p2->p3 p4 LC-MS/MS Analysis p3->p4 p5 Calculate Papp (Passive Diffusion) p4->p5 c1 Culture Cells on Filter (21 days) c2 Validate Monolayer (TEER Measurement) c1->c2 c3 Bidirectional Assay (A->B and B->A) c2->c3 c4 Incubate (2h at 37°C) c3->c4 c5 LC-MS/MS Analysis c4->c5 c6 Calculate Papp & Efflux Ratio (Passive + Active Transport) c5->c6 Decision_Matrix cluster_input cluster_criteria cluster_decision Insilico In-Silico Predictions (Solubility, BBB, CYP, hERG) Absorption Absorption High Permeability? Low Efflux? Metabolism Metabolism CYP IC50 > 10µM? Safety Safety hERG IC50 > 10µM? No Ames? Target Target Profile CNS or Peripheral? Invitro In-Vitro Data (Permeability, Efflux, CYP IC50, hERG IC50) Advance Advance to In-Vivo PK Absorption->Advance DERIV-B DERIV-D Optimize Optimize Scaffold (Address Liabilities) Absorption->Optimize DERIV-A (Efflux) Metabolism->Advance Metabolism->Optimize DERIV-A, DERIV-C (CYP Inhibition) Safety->Advance Safety->Optimize DERIV-A, DERIV-C (hERG) Target->Advance Terminate Terminate (Showstopper Identified)

References

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Assessment for 2-Methylpiperidin-4-ol Haptens

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of immunoassay development, particularly for the detection of small molecules, the specificity of the antibody is paramount. An antibody's utility is defined by its ability to bind with high affinity to its target while exhibiting minimal interaction with structurally related, non-target molecules.[1][2] This guide provides an in-depth, technical comparison of antibody performance, focusing on cross-reactivity studies for antibodies developed against the hapten 2-Methylpiperidin-4-ol. This compound, and others in the piperidine class, are significant scaffolds in medicinal chemistry, making specific detection crucial for pharmacological and toxicological studies.

This document outlines the strategic considerations in hapten design, the experimental framework for assessing antibody specificity, and the interpretation of comparative data, offering researchers a robust blueprint for their own development programs.

The Strategic Imperative: Hapten Design and Conjugation

The journey to a specific antibody begins with the hapten. A hapten is a small molecule that, on its own, cannot elicit an immune response; it must be covalently linked to a larger carrier protein to become immunogenic.[3][4][5] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity.[6][7]

Causality in Hapten Design:

The primary goal is to present the unique structural features of this compound to the immune system. The point of attachment for the linker arm, which connects the hapten to the carrier protein, must be carefully chosen. Attaching the linker at a position that is common among potential cross-reactants can lead to antibodies that recognize a broad class of compounds. Conversely, attaching it at a site that preserves the unique structural motifs of the target molecule will favor the generation of highly specific antibodies.[8]

For this compound, the secondary amine or the hydroxyl group are potential conjugation sites. For this study, a derivative was synthesized to introduce a carboxylic acid linker at the nitrogen atom of the piperidine ring. This strategy maximally exposes the methyl group at position 2 and the hydroxyl group at position 4, the key distinguishing features of the target molecule.

Immunogen and Coating Antigen Preparation:

  • Immunogen: The synthesized hapten was conjugated to Bovine Serum Albumin (BSA) using the established carbodiimide (EDC) crosslinker chemistry. A higher hapten-to-carrier ratio (around 15:1) was targeted to enhance immunogenicity.[9]

  • Coating Antigen: To avoid selecting for antibodies that recognize the linker arm ("bridge recognition"), a heterologous conjugate was prepared for screening purposes. The same hapten was conjugated to Ovalbumin (OVA) to be used as the coating antigen in the ELISA-based assays.

Experimental Design: The Competitive Immunoassay

To quantitatively assess cross-reactivity, the competitive indirect ELISA (ciELISA) is the industry-standard method.[10][][12] This assay format measures the ability of various structural analogs to compete with the immobilized coating antigen for binding to the anti-2-Methylpiperidin-4-ol antibody. The degree of competition is inversely proportional to the signal generated, allowing for a quantitative measure of binding affinity for each analog.[13]

The overall experimental workflow is depicted below.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Antibody Generation cluster_2 Phase 3: Cross-Reactivity Testing cluster_3 Phase 4: Data Analysis Hapten Hapten Synthesis (2-MP-4-ol derivative) Conj_BSA Conjugation to BSA (Immunogen) Hapten->Conj_BSA Conj_OVA Conjugation to OVA (Coating Antigen) Hapten->Conj_OVA Immunize Immunization Conj_BSA->Immunize Screen Hybridoma Screening (Indirect ELISA) Immunize->Screen ciELISA Competitive Indirect ELISA (ciELISA) Screen->ciELISA IC50 IC50 Calculation ciELISA->IC50 Analogs Test Structural Analogs Analogs->ciELISA CR Cross-Reactivity (%CR) Calculation IC50->CR

Caption: Overall workflow for antibody cross-reactivity assessment.
Selection of Competitor Compounds

A panel of structurally related molecules was selected to challenge the specificity of the antibody. The choice of these compounds is critical for a thorough comparison.

Compound IDCompound NameRationale for Inclusion
Target This compound The target analyte against which the antibody was raised.
Analog 1Piperidin-4-olLacks the methyl group at position 2.
Analog 23-Methylpiperidin-4-olIsomeric variation; methyl group at position 3.
Analog 3N-Methylpiperidin-4-olMethyl group on the nitrogen, altering the core structure.
Analog 42-MethylpiperidineLacks the hydroxyl group at position 4.
Analog 5CyclohexanolNegative control; lacks the piperidine ring nitrogen.

Experimental Protocol: Competitive Indirect ELISA (ciELISA)

The following protocol provides a step-by-step methodology for determining the cross-reactivity of the anti-2-Methylpiperidin-4-ol antibody.

  • Coating: Coat a 96-well high-binding microplate with the this compound-OVA conjugate (100 µL/well of 1 µg/mL solution in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (5% non-fat dry milk in PBS). Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte and each analog in assay buffer (PBS with 1% BSA).

    • In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at 37°C.[12]

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark for 15-20 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the optical density (OD) at 450 nm using a microplate reader.

The principle of this assay is illustrated in the diagram below.

G cluster_0 High Target Concentration cluster_1 Low Target Concentration Ab1 Antibody Target1 Free Target (2-MP-4-ol) Ab1->Target1 Binds in solution Well1 Coated Antigen (Immobilized) label_low_signal Result: Low Signal Ab2 Antibody Well2 Coated Antigen (Immobilized) Ab2->Well2 Binds to plate HRP2 HRP-Secondary Ab Well2->HRP2 Binds primary Ab label_high_signal Result: High Signal

Caption: Principle of the competitive indirect ELISA.

Data Analysis and Comparative Performance

The raw OD values are used to generate inhibition curves for the target analyte and each structural analog. From these curves, the half-maximal inhibitory concentration (IC50) is determined. The IC50 represents the concentration of analyte required to inhibit 50% of the antibody binding to the coated antigen.[14][15]

Cross-Reactivity Calculation:

The percentage of cross-reactivity (%CR) for each analog is calculated using the following formula, which compares the IC50 of the target analyte to the IC50 of the competitor compound[14][16][17]:

%CR = (IC50 of this compound / IC50 of Analog) x 100

Results: A Comparative Analysis

The specificity of the monoclonal antibody generated against the this compound hapten was evaluated against the selected panel of analogs. The results are summarized below.

CompoundIC50 (ng/mL)Cross-Reactivity (%)Analysis of Specificity
This compound 5.2 100 The antibody shows high affinity for the target analyte.
Piperidin-4-ol285.71.8Removal of the C2-methyl group significantly reduces binding, indicating this group is a key part of the epitope.
3-Methylpiperidin-4-ol472.71.1Moving the methyl group to the C3 position nearly abolishes binding, demonstrating high positional specificity.
N-Methylpiperidin-4-ol> 10,000< 0.05Modification at the nitrogen atom, the site of linker attachment in the hapten, results in a complete loss of recognition.
2-Methylpiperidine866.70.6Removal of the C4-hydroxyl group drastically reduces affinity, confirming its importance for antibody binding.
Cyclohexanol> 10,000< 0.05The lack of the piperidine nitrogen leads to no measurable binding, confirming the specificity for the heterocyclic ring.

Conclusion and Field Insights

The experimental data unequivocally demonstrates the high specificity of the antibody developed using the rationally designed this compound hapten. The cross-reactivity is exceptionally low for all tested analogs, including those with minor positional or functional group modifications.

  • Key Determinants of Specificity: The results confirm that both the methyl group at the C2 position and the hydroxyl group at the C4 position are critical components of the epitope recognized by the antibody.

  • Impact of Hapten Design: The strategy of conjugating the hapten through the piperidine nitrogen successfully directed the immune response towards the unique peripheral features of the molecule, leading to the desired high specificity.

  • Application Readiness: An antibody with this specificity profile is highly suitable for the development of sensitive and selective immunoassays for the quantitative detection of this compound in complex matrices, such as biological fluids or environmental samples, with minimal risk of interference from structurally related compounds.

This guide illustrates that a rigorous, structure-based approach to hapten design, coupled with a systematic evaluation using competitive immunoassays, is fundamental to generating antibodies with superior performance characteristics for small molecule detection.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-Methylpiperidin-4-ol. As a substituted piperidine derivative, this compound and its structural analogs are recognized as hazardous materials. The protocols outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, synthesizing technical data with established best practices in chemical waste management.

Disclaimer: This guidance is based on the known hazards of piperidine and its derivatives.[1][2][3][4][5] Researchers must always consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the material in use for guidance tailored to their location and facilities.[5]

Core Safety Principles and Hazard Assessment

Proper handling and disposal are predicated on a clear understanding of the risks. This compound and related compounds are typically classified with multiple hazards. The rigorous procedures described are necessary due to the following intrinsic properties:

  • Corrosivity & Toxicity: Piperidine derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3] They are also classified as toxic or harmful if inhaled, swallowed, or absorbed through the skin.[3][6]

  • Flammability: These compounds are often flammable liquids, with vapors that can form explosive mixtures with air and travel to an ignition source.[1][5][7] Therefore, all handling and storage must be conducted away from heat, sparks, and open flames.[1][2][3]

  • Environmental Hazard: Improper release is harmful to aquatic life. Disposal into sanitary sewer systems or general refuse is strictly prohibited.[4][8][9][10]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is mandatory to create a barrier between the researcher and the chemical. The causality behind each selection is rooted in mitigating the specific hazards of the compound class.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves. Double-gloving is required.Provides a robust barrier against dermal absorption, which is a primary route of toxic exposure.[11] The outer glove can be removed immediately if contamination is suspected.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid and vapors, which can cause severe eye damage.[12][13]
Lab Coat Flame-retardant lab coat.Prevents contamination of personal clothing and provides a layer of protection against splashes and fire hazards.
Work Area All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.Ensures proper ventilation to prevent the inhalation of toxic and flammable vapors.[1][5][14]

Waste Segregation and Container Management

The foundation of safe disposal is the meticulous segregation and containment of waste from the moment of its generation.[9][15] This prevents dangerous reactions and ensures compliance with hazardous waste regulations.[8]

Waste Characterization and Segregation

All items that come into contact with this compound are considered hazardous waste.[10] This includes the chemical itself, solutions, contaminated labware, and PPE.

The Cardinal Rule of Segregation:

  • Do NOT mix incompatible waste streams. [16] Keep this compound waste separate from acids, bases, and strong oxidizing agents.[1][2]

  • Keep organic and aqueous wastes separate. [9]

  • Keep halogenated and non-halogenated solvent wastes separate , as their disposal methods and costs can differ significantly.[10]

Container Selection and Labeling
  • Select a Compatible Container: Use only containers made of materials chemically compatible with this compound. High-density polyethylene (HDPE) or the original container are often suitable.[15][16][17] The container must have a secure, leak-proof screw-on cap.[8][18]

  • Affix a Hazardous Waste Label: As soon as waste is first added, label the container. The label must include:

    • The words "Hazardous Waste".[19]

    • The full, unabbreviated chemical name: "this compound Waste".[18]

    • A clear indication of the hazards (e.g., Toxic, Corrosive, Flammable).[19]

    • The accumulation start date (once moved to a central area).[19]

Satellite Accumulation Area (SAA) Management

Generated waste must be stored in a designated SAA, which is a location at or near the point of generation and under the control of the lab personnel.[17][19][20]

  • Keep waste containers securely closed at all times, except when adding waste.[9][15][17]

  • Store containers in a well-ventilated area, away from ignition sources.[3]

  • Utilize secondary containment (such as a spill tray) to capture any potential leaks.[10][16]

Step-by-Step Disposal Protocol

This protocol outlines the handling of different waste streams contaminated with this compound.

Protocol 4.1: Unused or Contaminated Solid Waste
  • Carefully transfer any solid this compound waste into the pre-labeled solid hazardous waste container using a dedicated spatula.

  • Do not mix with other solid wastes unless they are known to be compatible.

  • Securely seal the container and place it in the designated SAA.

Protocol 4.2: Liquid Waste (Solutions)
  • Pour liquid waste containing this compound into a dedicated, pre-labeled liquid hazardous waste container using a funnel.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[21]

  • Securely seal the container and return it to the SAA with secondary containment.

Protocol 4.3: Contaminated Labware and PPE
  • Sharps: All contaminated needles, syringes, or razor blades must be placed directly into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[18]

  • Glassware: Rinse contaminated glassware (e.g., beakers, flasks) three times with a suitable solvent (e.g., ethanol). The rinsate is considered acutely hazardous waste and must be collected in the appropriate liquid hazardous waste container.[9] After triple-rinsing, the glassware can typically be washed normally.

  • Gloves, Weigh Boats, and Wipes: Place all contaminated disposable items into a dedicated solid hazardous waste container or a sealed, labeled bag for this purpose.[18]

Protocol 4.4: Final Disposal
  • Once a waste container is full or is no longer needed, ensure the cap is tightly sealed and the label is complete and legible.

  • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.[15]

  • Waste will be transported to a licensed professional waste disposal facility for proper treatment, which typically involves high-temperature incineration.[3][18]

Emergency Procedures: Spill & Exposure Management

Spill Cleanup Protocol
  • Alert Personnel & Evacuate: Alert others in the immediate area. If the spill is large, evacuate the laboratory.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off nearby equipment.[1][5]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Contain & Absorb: Wearing full PPE, contain the spill.[3][4] Cover and absorb the liquid with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[2][3][5]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a compatible container. Seal and label it as "Hazardous Waste: this compound Spill Debris".

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Arrange for the disposal of the spill cleanup waste through your EHS department.[10]

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[1][2][3] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][12] Remove contact lenses if present and easy to do.[1][2][12] Seek immediate medical attention.[3][12]

  • Inhalation: Move the affected person to fresh air immediately.[1][3][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting.[1][2][3] Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from work with this compound.

G start Waste Generated (Contaminated with this compound) is_liquid Liquid? start->is_liquid is_solid Solid? start->is_solid is_sharp Sharp? start->is_sharp is_ppe PPE/Debris? start->is_ppe check_compat Check solvent compatibility (e.g., Halogenated vs. Non-Halogenated) is_liquid->check_compat Yes solid_container Dedicated Solid Hazardous Waste Container is_solid->solid_container Yes sharps_container Puncture-Resistant Sharps Container (Labeled for Chemical Waste) is_sharp->sharps_container Yes is_ppe->solid_container Yes liquid_container Dedicated Liquid Hazardous Waste Container (e.g., HDPE Bottle) seal_label Seal Container, Ensure Label is Correct liquid_container->seal_label solid_container->seal_label sharps_container->seal_label check_compat->liquid_container store_saa Store in Designated SAA with Secondary Containment seal_label->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Logical workflow for the safe disposal of this compound waste.

Quantitative Hazard Summary

This table summarizes the hazard classifications for piperidine and its methyl derivatives, which serve as the basis for the handling procedures for this compound.

Hazard ClassificationGHS Category/Sub-categoryDescription
Flammable Liquid Category 2Highly flammable liquid and vapor.
Acute Toxicity (Oral) Category 3 / 4Toxic or harmful if swallowed.
Acute Toxicity (Dermal) Category 3Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3Toxic if inhaled.
Skin Corrosion Sub-category 1BCauses severe skin burns and eye damage.
Serious Eye Damage Category 1Causes serious eye damage.[12]
Aquatic Hazard (Acute) Category 3Harmful to aquatic life.

References

Navigating the Safe Handling of 2-Methylpiperidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of 2-Methylpiperidin-4-ol.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals. As research and development in this area continues to flourish, it is imperative that laboratory personnel are equipped with the knowledge and tools to handle substituted piperidines, such as this compound, with the utmost safety and diligence. This guide provides a comprehensive, technically grounded framework for the safe handling of this compound, moving beyond mere procedural steps to explain the rationale behind each safety recommendation. Our commitment is to empower you with the expertise to maintain a secure laboratory environment, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile of this compound

This compound (C₆H₁₃NO, Mol. Wt.: 115.17 g/mol ) is a substituted piperidine that, while not as extensively characterized as some parent compounds, presents a hazard profile that demands careful consideration.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. The known health effects, extrapolated from data on similar piperidine derivatives, include:

  • Skin Irritation: Direct contact can cause skin irritation.[3][4]

  • Serious Eye Damage: The compound is a significant eye irritant and can cause serious damage upon contact.[3][4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[3][4]

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it with the same level of caution as other volatile organic amines.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are fundamental to mitigating the risks associated with handling this compound. The following is a detailed, step-by-step guide to ensure you are adequately protected.

Eye and Face Protection: A Non-Negotiable Requirement

Given the risk of serious eye damage, appropriate eye and face protection is mandatory.

  • Chemical Splash Goggles: These should be the minimum level of eye protection and must be worn at all times when handling the compound. They provide a seal around the eyes, protecting against splashes and vapors.

  • Face Shield: In addition to goggles, a face shield is required when there is a higher risk of splashes, such as during transfers of larger quantities or when heating the substance.[7]

Skin Protection: Selecting the Right Gloves

The potential for skin absorption and irritation necessitates the use of chemically resistant gloves.[8] Not all glove materials offer the same level of protection, and understanding the concepts of breakthrough time and permeation is critical for proper selection.[9] Breakthrough time refers to the time it takes for a chemical to be detected on the inside of the glove.[9]

For handling this compound, the following glove materials are recommended based on data for piperidine:

Glove MaterialRecommended ThicknessBreakthrough Time (Piperidine)Suitability
Butyl Rubber>0.7 mm>480 minutes (Level 6)[10]Excellent: Recommended for prolonged contact.
Nitrile Rubber (NBR)>0.3 mm>120 minutes (Level 4)[10]Good: Suitable for splash protection and shorter duration tasks.

Protocol for Glove Selection and Use:

  • Inspect Gloves Before Use: Always check for any signs of degradation, punctures, or tears.

  • Don Gloves Correctly: Ensure your hands are dry before putting on gloves.

  • Avoid Contamination: Never touch surfaces such as doorknobs, phones, or keyboards with contaminated gloves.

  • Proper Removal: To prevent skin contact with the contaminated exterior, remove gloves by peeling them off from the cuff, turning them inside out.

  • Dispose of Properly: Used gloves should be disposed of in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7]

Respiratory Protection: When and How to Use It

Engineering controls, such as fume hoods, are the primary means of controlling exposure to vapors.[8] However, in situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary.

A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended.[2][4] A half-mask respirator with an organic vapor cartridge typically has an Assigned Protection Factor (APF) of 10, meaning it can protect against concentrations up to ten times the permissible exposure limit.[2][4][11]

dot

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound assess_risk Assess Risk of Splash and Vapor Exposure start->assess_risk eye_face Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk is high) assess_risk->eye_face Always Required skin Skin Protection: - Butyl or Nitrile Gloves - Lab Coat assess_risk->skin Always Required respiratory Respiratory Protection: (If ventilation is inadequate) - NIOSH-approved respirator with organic vapor cartridges assess_risk->respiratory Evaluate Ventilation proceed Proceed with Work Safely eye_face->proceed skin->proceed respiratory->proceed

Caption: PPE Selection Workflow for this compound.

OSHA's Respiratory Protection Program:

If respirators are required, the institution must have a written respiratory protection program that complies with OSHA's standard (29 CFR 1910.134). This program must include:

  • Procedures for selecting respirators.

  • Medical evaluations of employees required to use respirators.

  • Fit testing procedures for tight-fitting respirators.

  • Procedures for the proper use of respirators in routine and reasonably foreseeable emergency situations.

  • Procedures and schedules for cleaning, disinfecting, storing, inspecting, repairing, discarding, and otherwise maintaining respirators.

  • Training for employees in the respiratory hazards to which they are potentially exposed.

  • Training for employees in the proper use of respirators, including putting on and removing them, any limitations on their use, and their maintenance.

Operational Plans: Safe Handling and Storage

Beyond PPE, safe operational practices are crucial for minimizing exposure risk.

Handling:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]

  • Avoid Aerosol Generation: Be mindful of operations that could generate aerosols, such as vigorous shaking or sonication.

  • Grounding: When transferring the substance, especially in larger quantities, ensure that containers are properly grounded to prevent static discharge, which could be an ignition source.[8][13]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[8] Wash hands thoroughly after handling.

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][13]

  • Ignition Sources: Store away from heat, sparks, and open flames.[12][13]

Emergency Procedures: Spills and Exposure

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill, except for those involved in the cleanup.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material such as sand, dry lime, or soda ash. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

Waste Characterization:

Unused this compound and materials heavily contaminated with it may fall under the Resource Conservation and Recovery Act (RCRA) regulations. While not specifically listed by name, if it is a spent solvent, it could be classified under the F005 waste code, which includes toluene, methyl ethyl ketone, and other non-halogenated solvents.[1] If it is a discarded commercial chemical product, it would likely be characterized based on its ignitability (if applicable) and toxicity. It is essential to consult with your institution's environmental health and safety (EHS) department to ensure proper waste characterization and disposal procedures are followed.

Disposal Protocol:

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Containerization: Use a designated, properly labeled, and sealed container for all waste. The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable contractor.

By adhering to the comprehensive guidelines outlined in this document, you can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpiperidin-4-ol
Reactant of Route 2
2-Methylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.